Methyl 3-fluoro-4-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUSGKSCDUJSKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427106 | |
| Record name | Methyl 3-fluoro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-01-0 | |
| Record name | Methyl 3-fluoro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-fluoro-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and properties of Methyl 3-fluoro-4-hydroxybenzoate
An In-Depth Technical Guide to the Synthesis and Properties of Methyl 3-fluoro-4-hydroxybenzoate
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound (CAS No. 403-01-0). We will delve into optimized synthesis protocols, explore its key physicochemical and spectroscopic properties, discuss its applications as a versatile chemical intermediate, and cover essential safety and handling procedures. The insights provided herein are grounded in established chemical principles and field-proven methodologies to ensure reliability and reproducibility in a laboratory setting.
Introduction: The Strategic Value of Fluorinated Benzoates
This compound is a substituted aromatic compound featuring a methyl ester, a hydroxyl group, and a fluorine atom. The strategic placement of the fluorine atom ortho to the hydroxyl group and meta to the ester significantly influences the molecule's electronic properties, acidity, and metabolic stability. This makes it a highly valuable building block in medicinal chemistry and materials science, where fine-tuning molecular interactions is paramount. Its structure allows for selective modifications at multiple functional groups, rendering it an indispensable intermediate for constructing more complex molecules with tailored functionalities.[1][2]
Part 1: Synthesis Strategies and Methodologies
The most direct and widely adopted method for synthesizing this compound is the Fischer esterification of its carboxylic acid precursor, 3-fluoro-4-hydroxybenzoic acid. This approach is favored for its high efficiency, operational simplicity, and the use of readily available, cost-effective reagents.
Causality in Synthesis: Why Fischer Esterification?
Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a cornerstone of organic synthesis. For this specific transformation, using methanol as both the solvent and reactant is highly advantageous. The large excess of methanol drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, ensuring a high conversion rate.
The choice of acid catalyst is critical. While mineral acids like sulfuric acid are effective, thionyl chloride (SOCl₂) often provides a cleaner reaction with a simpler workup.[3] Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst, and sulfur dioxide (SO₂) and additional HCl as gaseous byproducts. This eliminates the need for a neutralizing wash to remove a non-volatile acid catalyst, streamlining the purification process.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the standard workflow for the synthesis, from the precursor acid to the final purified product.
Caption: Workflow for the esterification of 3-fluoro-4-hydroxybenzoic acid.
Detailed Step-by-Step Synthesis Protocol
This protocol is a self-validating system designed for high yield and purity.
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-hydroxybenzoic acid (e.g., 25.0 g, 158 mmol).
-
Add methanol (300 mL). Stir the mixture to dissolve the solid. Some gentle warming may be required.
-
Place the flask in an ice-water bath and cool the solution to 0°C. This is crucial to control the exothermic reaction upon adding thionyl chloride.
-
-
Catalyst Addition and Reaction:
-
While stirring vigorously, add thionyl chloride (e.g., 12.0 mL, 165 mmol) dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at or below 5°C during the addition.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 70°C) using a heating mantle.[3]
-
Maintain the reflux for 60-90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol and volatile byproducts.
-
Dissolve the resulting residue in ethyl acetate (EtOAc, 200 mL).
-
Transfer the solution to a separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 100 mL) to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Wash the organic layer with a saturated brine solution (100 mL) to remove residual water and inorganic salts.[3]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
The title compound is typically obtained as a white to off-white solid.[1][3] For higher purity, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be performed.
-
Part 2: Physicochemical and Spectroscopic Properties
Accurate characterization is essential for the effective use of this compound in subsequent research and development.
Physical Properties Summary
The key physical and chemical identifiers for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₃ | [1][4][5] |
| Molecular Weight | 170.14 g/mol | [1][5] |
| CAS Number | 403-01-0 | [1] |
| Appearance | White to off-white solid/powder | [1][6] |
| Melting Point | 91-93 °C | [1] |
| Solubility | Soluble in methanol | [4] |
| InChIKey | IYUSGKSCDUJSKS-UHFFFAOYSA-N | [7] |
Spectroscopic Profile (Expected)
-
¹H NMR (Proton NMR): The spectrum will show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The methyl group (-OCH₃) will appear as a sharp singlet around 3.8-3.9 ppm. The phenolic -OH proton will be a broad singlet, with its chemical shift dependent on concentration and solvent.
-
¹³C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (~165-170 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their shifts influenced by the fluorine and oxygen substituents. The methyl carbon will be observed around 52 ppm.
-
IR (Infrared) Spectroscopy: Key vibrational bands will include a broad O-H stretch for the hydroxyl group (~3300-3400 cm⁻¹), a strong C=O stretch for the ester carbonyl (~1700-1720 cm⁻¹), C-O stretches (~1200-1300 cm⁻¹), and C-F stretches (~1100-1250 cm⁻¹).
-
MS (Mass Spectrometry): The molecular ion peak (M⁺) will be observed at m/z = 170.14. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).
Part 3: Applications and Further Reactions
This compound is not an end-product but a strategic starting point for more complex molecular architectures. Its utility stems from the differential reactivity of its functional groups.
Role as a Versatile Chemical Intermediate
This compound serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and other high-value organic molecules.[2] Its fluorinated nature is particularly sought after in drug design to enhance metabolic stability, binding affinity, and membrane permeability. It is explicitly noted for its use in synthesizing trisubstituted imidazole derivatives, a class of compounds with diverse biological activities.[4]
Key Reaction Pathways
The molecule offers two primary sites for further modification: the phenolic hydroxyl group and the methyl ester. This allows for selective and sequential reactions.
Caption: Primary reaction sites on this compound.
-
O-Alkylation/Etherification: The phenolic hydroxyl group can be readily alkylated to form ethers using an alkyl halide (e.g., benzyl bromide, propargyl bromide) in the presence of a weak base like potassium carbonate (K₂CO₃).[8] This protects the hydroxyl group or introduces a new functional handle.
-
Ester Hydrolysis: The methyl ester can be saponified back to the carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), which is useful if the ester was initially used as a protecting group for the acid.
-
Amidation: The ester can be converted directly to an amide by heating with an amine, a fundamental reaction in the synthesis of many drug candidates.
Furthermore, derivatives of this compound have been investigated for novel applications, such as fluorogenic chemosensors for the detection of aluminum ions (Al³⁺) in biological imaging.[4]
Part 4: Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. It is classified as a potentially hazardous substance.[4]
GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [4][9] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][9] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [4][9] |
Recommended Laboratory Practices
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]
-
Handling: Avoid generating dust.[4] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[5][10]
-
Spills: In case of a spill, avoid creating dust, sweep up the solid material, and place it in a suitable container for disposal.
Conclusion
This compound is a strategically important fluorinated building block with well-defined properties and straightforward synthesis. Its value lies in its versatility, offering multiple reaction sites for the construction of complex, high-value molecules for the pharmaceutical and materials science industries. The robust synthesis protocol and clear understanding of its chemical reactivity and handling requirements, as outlined in this guide, empower researchers to confidently and safely incorporate this compound into their discovery and development workflows.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 4. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 5. chemscene.com [chemscene.com]
- 6. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. PubChemLite - this compound (C8H7FO3) [pubchemlite.lcsb.uni.lu]
- 8. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 [sigmaaldrich.com]
An In-depth Technical Guide to Methyl 3-fluoro-4-hydroxybenzoate (CAS 214822-96-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
Methyl 3-fluoro-4-hydroxybenzoate, with the CAS number 214822-96-5, is a fluorinated aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its structure, featuring a benzoate core with fluoro and hydroxyl substitutions, provides a unique combination of reactivity and physicochemical properties. This guide offers a comprehensive overview of its synthesis, properties, and applications, with a focus on providing practical insights for laboratory and industrial settings. The strategic incorporation of a fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a valuable asset in medicinal chemistry and agrochemical research.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral characteristics is fundamental for its application in synthesis and for quality control.
Physical Properties
This compound is typically a white to off-white solid at room temperature.[1][2] Key physical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 214822-96-5 | [3] |
| Molecular Formula | C₈H₇FO₃ | [1][4] |
| Molecular Weight | 170.14 g/mol | [4][5] |
| Melting Point | 90-94 °C | [1][3] |
| Appearance | White to off-white solid/powder | [2][3] |
| Solubility | Soluble in methanol | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals (H-2 and H-6).
-
Aromatic Protons (H-2, H-5, H-6): These protons will appear in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the fluorine (H-2) will likely be a doublet of doublets due to coupling with both the fluorine and the meta proton (H-6). The proton ortho to the hydroxyl group (H-5) will also be a doublet, and the proton meta to both the fluorine and hydroxyl groups (H-6) will be a doublet.
-
Methyl Protons (-OCH₃): A singlet corresponding to the three methyl protons will be observed, typically in the range of δ 3.8-4.0 ppm.[6]
-
Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton is expected, the chemical shift of which is highly dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will appear in the downfield region, typically around δ 165-170 ppm.[6]
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon bearing the fluorine atom (C-3) will show a large C-F coupling constant. The carbon attached to the hydroxyl group (C-4) and the carbon attached to the ester group (C-1) will also have characteristic chemical shifts.
-
Methyl Carbon (-OCH₃): The methyl carbon signal will be found in the upfield region, typically around δ 50-55 ppm.[6]
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the ester carbonyl group.
-
C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ are expected for the C-O stretching of the ester and the phenol.
-
C-F Stretch: A strong absorption band in the range of 1000-1100 cm⁻¹ is indicative of the C-F bond.
-
Aromatic C-H and C=C Stretches: These will be observed in their typical regions of the spectrum.
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 170.
-
Key Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 139, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 111. The presence of the fluorine atom may also lead to characteristic fragmentation patterns involving the loss of HF or a fluorine radical.
Synthesis and Reaction Mechanisms
The primary route for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3-fluoro-4-hydroxybenzoic acid.
Synthesis of the Precursor: 3-Fluoro-4-hydroxybenzoic Acid
Several methods have been reported for the synthesis of 3-fluoro-4-hydroxybenzoic acid. One common approach involves the carboxylation of 4-fluorophenol using the Kolbe-Schmitt reaction.[7]
Figure 1: Synthesis of 3-fluoro-4-hydroxybenzoic acid.
Experimental Protocol: Synthesis of 3-Fluoro-4-hydroxybenzoic acid [7]
-
In a four-necked reaction flask, dissolve 4-fluorophenol and potassium hydroxide in distilled water.
-
Heat the solution to 40-60°C and introduce carbon dioxide gas for 2 hours.
-
After the carboxylation is complete, cautiously add concentrated sulfuric acid dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain 3-fluoro-4-hydroxybenzoic acid.
Esterification to this compound
The most direct method for the synthesis of the title compound is the Fischer esterification of 3-fluoro-4-hydroxybenzoic acid with methanol, typically catalyzed by a strong acid like thionyl chloride or sulfuric acid.[2][5]
Figure 2: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound [5]
-
Dissolve 3-fluoro-4-hydroxybenzoic acid (e.g., 24.7 g, 112.8 mmol) in methanol (e.g., 300 ml) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (e.g., 15 ml) dropwise to the cooled solution with stirring. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated HCl acts as the catalyst for the esterification. Adding it dropwise at low temperature helps to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to 70°C for 60 minutes. Causality: Heating accelerates the rate of the esterification reaction, driving it towards completion.
-
Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Applications in Research and Development
This compound serves as a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.
Pharmaceutical Synthesis
The presence of the fluoro and hydroxyl groups makes this compound an attractive starting material for the synthesis of biologically active compounds.
-
Acoramidis (AG10): A notable application of a derivative of the title compound's precursor, 4-fluoro-3-hydroxybenzoic acid, is in the synthesis of Acoramidis.[8][9][10] Acoramidis is a transthyretin (TTR) stabilizer developed for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM).[8][9][10] While the direct precursor is the acid, the methyl ester can serve as a protected form or an alternative starting material in the synthetic route.
-
Imidazole Derivatives: this compound is utilized in the synthesis of trisubstituted imidazole derivatives.[1] These scaffolds are prevalent in many pharmaceutically active compounds with a wide range of biological activities.
-
Gefitinib Synthesis: A related compound, methyl 3-hydroxy-4-methoxybenzoate, has been used as a starting material for a novel synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[11] This highlights the utility of substituted hydroxybenzoate esters in the synthesis of kinase inhibitors.
Agrochemicals
Fluorinated aromatic compounds are of significant interest in the development of modern agrochemicals due to their enhanced efficacy and favorable environmental profiles. While specific commercial agrochemicals derived from this compound are not widely documented in the public domain, its structural motifs are found in various patented herbicidal and fungicidal compounds. The 3-fluoro-4-hydroxyphenyl moiety can be incorporated into active ingredients to modulate their biological activity and physicochemical properties.
Material Science and Other Applications
-
Fluorogenic Chemosensors: Derivatives of this compound have been investigated as fluorogenic chemosensors, for example, for the detection of Al³⁺ ions.[1] The fluorescence properties of the molecule can be modulated by the binding of specific analytes.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant applications in drug discovery, agrochemical synthesis, and material science. Its well-defined synthesis and reactivity, coupled with the beneficial properties imparted by the fluorine atom, make it a compound of high interest for researchers and scientists. This guide provides a comprehensive technical overview to support its effective use in the laboratory and to foster further innovation.
References
- 1. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acoramidis | C15H17FN2O3 | CID 71464713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Properties of Methyl 3-fluoro-4-hydroxybenzoate
Introduction
Methyl 3-fluoro-4-hydroxybenzoate (CAS No. 403-01-0) is a substituted aromatic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[1] As a derivative of benzoic acid, it incorporates a methyl ester, a hydroxyl group, and a fluorine atom on the benzene ring. This unique combination of functional groups imparts specific physicochemical properties that make it a valuable and versatile building block in organic synthesis.[1][2]
The strategic placement of a fluorine atom ortho to the hydroxyl group and meta to the methyl ester moiety significantly influences the molecule's electronic distribution, acidity, lipophilicity, and metabolic stability. Understanding these physical properties is not merely an academic exercise; it is fundamental for predicting molecular interactions, designing reaction conditions, developing purification strategies, and formulating final products. This guide provides a comprehensive examination of the core physical properties of this compound, supported by experimental methodologies and theoretical insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A summary of the key physical and chemical identifiers for this compound is provided below. These values serve as a critical reference for handling, characterization, and application of the compound.
| Property | Value | Source(s) |
| CAS Number | 403-01-0 | [3][4] |
| Molecular Formula | C₈H₇FO₃ | [3][4] |
| Molecular Weight | 170.14 g/mol | [3][4] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 91-93 °C | [4] |
| Boiling Point | 259.9 °C (at 760 mmHg, Predicted) | [3][4] |
| Density | 1.309 g/cm³ (Predicted) | [3][4] |
| pKa (Phenolic OH) | 7.10 (Predicted) | [4] |
| Flash Point | 111.0 °C (Predicted) | [3][4] |
Detailed Analysis of Physical Properties
Melting Point and Thermal Behavior
The melting point of a crystalline solid is a robust indicator of its purity. For this compound, the sharp melting range of 91-93 °C suggests a well-defined crystalline structure with minimal impurities.[4]
Causality and Expertise: The presence of both a hydroxyl group and a fluorine atom allows for strong intermolecular interactions, including hydrogen bonding and dipole-dipole forces. These forces hold the molecules in a rigid crystal lattice, requiring significant thermal energy to overcome, resulting in a relatively high melting point for a molecule of its size. Impurities disrupt this lattice, typically causing a depression and broadening of the melting range.
Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting temperature (Tₘ). It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] The melting event is observed as an endothermic peak on the DSC thermogram, with the onset temperature often reported as the melting point for pure organic compounds.[8]
Diagram: Influence of Substituents on Molecular Properties
The following diagram illustrates how the electron-withdrawing and donating properties of the substituents on the benzene ring influence the molecule's overall electronic character, which is foundational to its acidity and spectral properties.
Caption: Electronic effects of substituents on this compound.
Solubility Profile
The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological systems. While specific quantitative data is not widely published, a qualitative assessment can be derived from its structure.
Expertise and Field Insights: The molecule possesses both polar and non-polar characteristics.
-
Polarity: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ester carbonyl is a hydrogen bond acceptor. These features suggest solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO, ethyl acetate).[2] The hydroxyl group's ability to participate in hydrogen bonding is a key determinant of its solubility in polar solvents.[2]
-
Non-Polarity: The benzene ring and methyl group provide lipophilic character, suggesting some solubility in less polar solvents like dichloromethane.
It is expected to have low solubility in water, a common trait for organic molecules with more than six carbon atoms, despite the presence of polar groups. Its solubility in aqueous solutions is pH-dependent; in basic solutions (pH > pKa), the phenolic proton is removed to form a water-soluble phenoxide salt. This principle is fundamental to extraction and purification protocols.[9]
Acidity (pKa)
The single acidic proton in this compound is on the phenolic hydroxyl group. The predicted pKa of 7.10 is significantly lower (more acidic) than that of the non-fluorinated analog, Methyl 4-hydroxybenzoate (pKa ≈ 8.15).[4]
Causality and Mechanistic Insight: This increased acidity is a direct consequence of the electronic effects of the substituents. The fluorine atom at the ortho position exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the O-H bond and stabilizes the resulting phenoxide conjugate base, thereby facilitating proton donation. Although the fluorine and hydroxyl groups also have electron-donating resonance effects (+R), the inductive effect of fluorine is dominant in determining acidity. This makes the compound a moderately weak acid, a property that must be considered in designing synthetic routes and in predicting its behavior in biological media.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will be complex due to splitting from both neighboring protons (H-H coupling) and the fluorine atom (H-F coupling).
-
-OCH₃: A sharp singlet around 3.9 ppm.
-
Aromatic Protons (H-2, H-5, H-6): These three protons will appear between 6.9 and 7.9 ppm. Their exact chemical shifts and splitting patterns are dictated by the electronic effects of the substituents. H-2 (ortho to the ester) and H-6 (ortho to the hydroxyl) will likely be the most deshielded. The proton at C-5 will show coupling to both H-6 and the fluorine at C-3.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), which is a characteristic feature. The carbonyl carbon of the ester will appear significantly downfield (~165-170 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.
-
C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).
-
C=O Stretch (Ester): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region.
-
Standardized Experimental Methodologies
Trustworthy data is built on robust and reproducible protocols. The following are standardized, step-by-step methods for determining the key physical properties discussed.
Protocol 1: Melting Point Determination by DSC
This protocol provides a high-precision measurement of the melting temperature and enthalpy of fusion.
-
Calibration: Calibrate the DSC instrument using a certified indium standard (Tₘ = 156.6 °C).[10]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan.[6] Crimp the pan with a Tzero hermetic lid.
-
Reference Preparation: Prepare an empty, sealed Tzero aluminum pan to serve as the reference.[6]
-
Instrument Setup: Place the sample and reference pans into the DSC autosampler. Purge the cell with an inert nitrogen atmosphere (flow rate of 50 mL/min).[10]
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 120 °C at a controlled rate of 5 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point is determined from the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.
Protocol 2: Solubility Determination (Shake-Flask Method)
This method determines the qualitative solubility in various solvents, forming the basis for solvent selection in synthesis and purification.
-
Preparation: In separate, labeled 4 mL vials, place approximately 10 mg of this compound.
-
Solvent Addition: To each vial, add 1 mL of a test solvent (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane).
-
Equilibration: Cap the vials securely and place them on a vortex mixer or orbital shaker. Agitate at a constant speed at room temperature (25 °C) for 1 hour to ensure maximum solvation.
-
Observation: After agitation, allow the vials to stand for 15 minutes. Visually inspect each vial for the presence of undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible. The solution is clear.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged.
-
Diagram: Experimental Workflow for Solubility Classification
This flowchart outlines the decision-making process for systematically classifying the solubility of an unknown organic compound.
Caption: Shake-flask method workflow for determining qualitative solubility.
Protocol 3: pKa Determination by Potentiometric Titration
This protocol determines the pKa by monitoring pH changes during titration with a strong base.
-
System Calibration: Calibrate the pH meter and electrode using standard buffers of pH 4.0, 7.0, and 10.0.[11]
-
Sample Preparation: Accurately prepare a 0.01 M solution of this compound in a co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility. Maintain a constant ionic strength by adding KCl to a final concentration of 0.1 M.[12]
-
Titrant Preparation: Standardize a ~0.1 M NaOH solution.
-
Titration:
-
Place a known volume (e.g., 25.0 mL) of the sample solution in a jacketed beaker maintained at 25 °C.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point of the titration curve. Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.
Conclusion
The physical properties of this compound are a direct reflection of its molecular structure. The interplay between its aromatic ring, fluorine atom, hydroxyl group, and methyl ester defines its thermal behavior, solubility, acidity, and spectroscopic signature. A thorough understanding and precise measurement of these properties, achieved through standardized experimental protocols, are indispensable for its effective application in scientific research and development. This guide serves as a technical resource, providing both the foundational data and the methodological context required for scientists to confidently utilize this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 403-01-0: this compound [cymitquimica.com]
- 3. chemindex.com [chemindex.com]
- 4. This compound , 98% , 403-01-0 - CookeChem [cookechem.com]
- 5. This compound | 403-01-0 [sigmaaldrich.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Differential scanning calorimetry [cureffi.org]
- 8. s4science.at [s4science.at]
- 9. www1.udel.edu [www1.udel.edu]
- 10. scielo.br [scielo.br]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. applications.emro.who.int [applications.emro.who.int]
Spectroscopic Analysis of Methyl 3-fluoro-4-hydroxybenzoate: A Technical Guide
Introduction
Methyl 3-fluoro-4-hydroxybenzoate (CAS No. 403-01-0) is a fluorinated aromatic compound with significance as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its chemical structure, featuring a hydroxyl group, a methyl ester, and a fluorine atom on the benzene ring, imparts unique electronic properties and reactivity, making it a molecule of interest for researchers in drug discovery and materials science. The molecular formula of this compound is C₈H₇FO₃, and it has a molecular weight of 170.14 g/mol .[1]
A thorough spectroscopic characterization is paramount to confirm the identity and purity of this compound. This technical guide provides a detailed overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation of these spectra is crucial for verifying the molecular structure and for quality control in synthetic processes.
Molecular Structure and Spectroscopic Rationale
The structural features of this compound dictate its spectroscopic behavior. Understanding these features is key to interpreting the resulting spectra.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR
A standard protocol for acquiring NMR spectra of a solid sample like this compound would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs would be used for both one-dimensional and, if necessary, two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in assignments.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₃ | ~3.9 | Singlet (s) | N/A | 3H |
| Ar-H (position 5) | ~7.6 | Doublet (d) | ~8.5 | 1H |
| Ar-H (position 2) | ~7.5 | Doublet of doublets (dd) | J(H,H) ~8.5, J(H,F) ~11.0 | 1H |
| Ar-H (position 6) | ~7.0 | Doublet (d) | J(H,F) ~2.0 | 1H |
| -OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) | N/A | 1H |
Interpretation:
-
The methoxy (-OCH₃) protons will appear as a sharp singlet, typically downfield around 3.9 ppm, due to the deshielding effect of the adjacent oxygen atom.
-
The aromatic protons will exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
The proton at position 5 is expected to be a doublet due to coupling with the neighboring proton at position 6.
-
The proton at position 2 will likely be a doublet of doublets, coupling to the proton at position 6 and the fluorine at position 3.
-
The proton at position 6 will also be split, likely appearing as a doublet with a smaller coupling constant due to coupling with the fluorine at position 3.
-
-
The hydroxyl (-OH) proton signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. It may not show clear coupling.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~165 |
| C-F | ~155 (d, ¹JCF ≈ 245 Hz) |
| C-OH | ~148 |
| C (ester attached) | ~125 |
| C-H (aromatic) | 115-130 |
| C-H (aromatic) | 115-130 |
| C-H (aromatic) | 115-130 |
| -OCH₃ | ~52 |
Interpretation:
-
The carbonyl carbon of the ester will be the most downfield signal, around 165 ppm.
-
The carbon directly bonded to the fluorine atom (C-F) will show a large coupling constant (¹JCF) and will be significantly downfield.
-
The carbon attached to the hydroxyl group (C-OH) will also be in the downfield region of the aromatic signals.
-
The remaining aromatic carbons will appear in the typical range of 115-130 ppm.
-
The methoxy carbon (-OCH₃) will be the most upfield signal, around 52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR
-
Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or by attenuated total reflectance (ATR). For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic -OH |
| 3100-3000 | C-H stretch | Aromatic C-H |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester |
| ~1100 | C-F stretch | Aryl-Fluoride |
Interpretation:
-
A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.
-
The strong, sharp peak around 1720 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group.
-
Absorptions in the 1600-1480 cm⁻¹ region are due to C=C stretching vibrations within the aromatic ring.
-
The C-O stretching of the ester will likely appear around 1250 cm⁻¹.
-
The C-F stretching vibration is expected to be a strong band around 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: MS
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. EI will lead to more fragmentation, while ESI will likely show the protonated molecular ion.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.
Predicted MS Data and Interpretation
| m/z | Ion |
| 170 | [M]⁺ (Molecular Ion) |
| 139 | [M - OCH₃]⁺ |
| 111 | [M - COOCH₃]⁺ |
Interpretation:
-
The molecular ion peak ([M]⁺) is expected at an m/z of 170, corresponding to the molecular weight of the compound.
-
A common fragmentation pathway for methyl esters is the loss of the methoxy radical (-OCH₃), which would result in a fragment ion at m/z 139.
-
Another likely fragmentation is the loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z 111.
-
In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 171. PubChem predicts several adducts including [M+Na]⁺ at m/z 193.03 and [M-H]⁻ at m/z 169.03.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectra provides a powerful methodology for the unambiguous identification and characterization of this compound. The predicted data, based on established spectroscopic principles and data from analogous compounds, offers a clear roadmap for researchers to confirm the structure and purity of their synthesized material. This multi-technique approach ensures a high degree of confidence in the identity of the compound, which is a critical step in any research and development endeavor.
References
molecular structure of Methyl 3-fluoro-4-hydroxybenzoate
An In-depth Technical Guide to the Molecular Structure of Methyl 3-fluoro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
This compound (CAS No: 403-01-0) is a substituted aromatic ester of significant interest in synthetic and medicinal chemistry.[1] Its structure, comprising a benzene ring functionalized with a fluorine atom, a hydroxyl group, and a methyl ester, provides a unique combination of reactivity and physicochemical properties.[2] The strategic placement of the fluorine atom ortho to the hydroxyl group and meta to the ester introduces specific electronic effects that are highly valuable in the design of novel chemical entities. This guide provides an in-depth exploration of its molecular structure, from synthesis and characterization to the scientific principles underpinning its analysis. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating for robust scientific outcomes.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in complex synthetic routes. This compound is a white to off-white solid at room temperature, with a melting point typically observed in the range of 91-93°C.[1] This defined melting point is a critical preliminary indicator of sample purity.
| Property | Value | Source(s) |
| CAS Number | 403-01-0 | [1] |
| Molecular Formula | C₈H₇FO₃ | [1][3] |
| Molecular Weight | ~170.14 g/mol | [1][3][4] |
| Physical Form | White to off-white solid | [1] |
| Melting Point | 91-93°C | [1] |
| InChI Key | IYUSGKSCDUJSKS-UHFFFAOYSA-N | [5] |
| SMILES | COC(=O)C1=CC(=C(C=C1)O)F | [5] |
Synthesis: The Logic of Fischer Esterification
The most common and efficient route to this compound is the Fischer esterification of its carboxylic acid precursor, 3-fluoro-4-hydroxybenzoic acid. This reaction is a cornerstone of organic synthesis, and understanding the rationale behind each step is key to achieving high yield and purity.
The core principle involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is based on established esterification procedures.[1][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in an excess of methanol (approx. 10-15 mL per gram of acid).
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or thionyl chloride (SOCl₂, ~1.2 eq), dropwise.
-
Causality: The acid catalyst is essential to protonate the carbonyl group, activating it for nucleophilic attack by methanol. Thionyl chloride is highly effective as it reacts with methanol to form HCl in situ and also consumes water, driving the equilibrium forward.
-
-
Reaction: Warm the mixture to reflux (approximately 65-70°C) and maintain for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching & Extraction: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Causality: The NaHCO₃ wash is critical for neutralizing the acid catalyst and removing any unreacted carboxylic acid starting material by converting it to its water-soluble sodium salt. The brine wash removes residual water from the organic phase.
-
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization or silica gel column chromatography to obtain the final product as a white solid.
Structural Elucidation: A Multi-Technique Approach
The unambiguous determination of the relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of confirmation.
Caption: Logical workflow for the structural validation of the synthesized compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering the first direct confirmation of the chemical formula.
-
Technique: Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule.
-
Expected Result: The analysis should reveal a molecular ion peak corresponding to the compound's molecular formula, C₈H₇FO₃.
-
Data Summary:
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 171.0452 | ~171.05 | Protonated molecule |
| [M+Na]⁺ | 193.0271 | ~193.03 | Sodium adduct |
| [M-H]⁻ | 169.0306 | ~169.03 | Deprotonated molecule |
| Predicted m/z values are based on monoisotopic mass.[5] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Experimental Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300-3500 (broad) | O-H stretch | Phenolic Hydroxyl (-OH) | The broadness is due to hydrogen bonding. |
| ~1680-1710 (strong) | C=O stretch | Ester Carbonyl | Position is typical for an aromatic ester. |
| ~1600, ~1450 | C=C stretch | Aromatic Ring | Characteristic vibrations of the benzene ring. |
| ~1200-1300 | C-O stretch | Ester and Phenol | Strong absorptions from the C-O single bonds. |
| ~1100-1200 | C-F stretch | Aryl-Fluoride | A strong, characteristic absorption for the C-F bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in the molecule. The spectra are typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.
¹H NMR Spectroscopy
This technique provides information about the number, environment, and connectivity of protons.
-
Expected ¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0-10.0 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is acidic and often appears as a broad singlet. |
| ~7.6-7.8 | Doublet of doublets (dd) | 1H | Ar-H (H-2) | This proton is ortho to the ester (electron-withdrawing) and meta to the fluorine. |
| ~7.4-7.6 | Doublet of doublets (dd) | 1H | Ar-H (H-6) | This proton is ortho to the fluorine, resulting in a large H-F coupling constant. |
| ~7.0-7.2 | Triplet or Doublet of doublets (dd) | 1H | Ar-H (H-5) | This proton is ortho to the hydroxyl group and coupled to both H-6 and the fluorine. |
| ~3.9 | Singlet | 3H | -O-CH₃ | The methyl ester protons are in a simple environment and appear as a singlet. |
¹³C NMR Spectroscopy
This technique maps the carbon skeleton of the molecule.
-
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C =O | The ester carbonyl carbon is significantly deshielded. |
| ~150-155 (d) | C -F | The carbon directly bonded to fluorine shows a very large one-bond C-F coupling constant (¹JCF). |
| ~145-150 (d) | C -OH | This carbon is attached to the hydroxyl group and shows a smaller two-bond C-F coupling constant (²JCF). |
| ~125 (d) | Ar-C H (C-6) | Aromatic CH carbon coupled to fluorine. |
| ~122 | Ar-C (C-1) | The carbon bearing the ester group. |
| ~118 (d) | Ar-C H (C-5) | Aromatic CH carbon coupled to fluorine. |
| ~115 (d) | Ar-C H (C-2) | Aromatic CH carbon coupled to fluorine. |
| ~52 | -O-C H₃ | The methyl ester carbon. |
| (d) = doublet due to C-F coupling. |
Applications and Significance
This compound is not merely a chemical curiosity; it is a valuable intermediate in the synthesis of more complex molecules.[4]
-
Pharmaceutical Synthesis: It is used as a building block for creating trisubstituted imidazole derivatives, a class of compounds explored for various therapeutic applications.[2] The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.
-
Chemosensor Development: Derivatives of this compound have been successfully used to create fluorogenic chemosensors with high selectivity for metal ions, such as Al³⁺.[2] This has potential applications in bio-imaging and medical diagnostics.[2]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: It is classified as a hazardous substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][7]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 3. chemscene.com [chemscene.com]
- 4. Buy Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 [smolecule.com]
- 5. PubChemLite - this compound (C8H7FO3) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 7. Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 [sigmaaldrich.com]
A Technical Guide to Methyl 3-fluoro-4-hydroxybenzoate for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 3-fluoro-4-hydroxybenzoate in Modern Drug Discovery
This compound (CAS No. 403-01-0) is a fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its strategic placement of a fluorine atom and reactive hydroxyl and methyl ester groups makes it a versatile precursor for the synthesis of complex bioactive molecules. The introduction of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate, making this compound a valuable starting point for medicinal chemists.[2] This guide provides an in-depth overview of this compound, including its chemical properties, reliable commercial sources, synthesis protocols, applications in drug development, and essential quality control measures.
Chemical Properties and Characteristics
This compound is a white to off-white or pale yellow solid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 403-01-0 | [1] |
| Molecular Formula | C₈H₇FO₃ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Melting Point | 91-93 °C | [1] |
| Appearance | White to off-white/pale yellow solid | [1] |
| Purity | Typically ≥95% - 98% | |
| Storage | Room temperature, stored under nitrogen |
Commercial Availability: A Comparative Overview of Leading Suppliers
A variety of chemical suppliers offer this compound, catering to different scales of research and development needs. When selecting a supplier, it is crucial to consider not only the price but also the purity, available quantities, and the provision of comprehensive analytical documentation such as a Certificate of Analysis (CoA).
| Supplier | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | 98% | 250 mg, 1 g, 5 g | Partnered with Synthonix Corporation for this product. |
| Halochem | ≥ 95% | Inquire for details | Provides COA, NMR, MSDS, HPLC, or GC data upon request.[3] |
| Apollo Scientific | Not specified | 250mg, 1g, 5g, 25g, 100g, 500g | Pricing available on their website.[4] |
| NINGBO INNO PHARMCHEM CO.,LTD. | High Purity | Inquire for details | Specializes in organic synthesis intermediates.[1] |
| SynQuest Laboratories | Not specified | Inquire for bulk pricing | Product number 2629-3-68.[5] |
| Hairui Chemical | Not specified | Inquire for details | Product number HR229131.[2] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and straightforward method for synthesizing this compound is through the esterification of its carboxylic acid precursor, 3-fluoro-4-hydroxybenzoic acid.[1] This reaction is typically catalyzed by a strong acid in the presence of methanol.
Diagram of the Synthesis Workflow
Caption: Esterification of 3-fluoro-4-hydroxybenzoic acid.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-hydroxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the ability to selectively modify the hydroxyl and ester functionalities while leveraging the electronic effects of the fluorine substituent.
Role as a Building Block in API Synthesis
This compound is a valuable precursor for the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The presence of the fluorine atom can enhance drug-like properties, while the hydroxyl group provides a handle for further chemical transformations, such as etherification or coupling reactions, to build more complex molecular architectures.
Use in the Development of Novel Therapeutics
Research in medicinal chemistry explores the use of fluorinated benzoates in developing new therapeutic agents. While specific examples directly citing this compound are proprietary or in early-stage research, the broader class of fluorinated hydroxybenzoic acids and their esters are investigated for their potential as anti-inflammatory and antimicrobial agents.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for its successful application in research and manufacturing. Standard analytical techniques are employed for its characterization.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to determine the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a common starting point. The retention time and peak area are used to quantify the purity.
-
Gas Chromatography (GC): GC can also be employed to assess purity, particularly for identifying any volatile impurities.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the methyl ester protons, and the aromatic protons, with splitting patterns influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical shifts, which are also influenced by the fluorine substituent.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Diagram of the Quality Control Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 3-fluoro-4-hydroxybenzoate_403-01-0_Hairui Chemical [hairuichem.com]
- 3. halochem.com [halochem.com]
- 4. 403-01-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. CAS 403-01-0 | 2629-3-68 | MDL MFCD00215838 | this compound | SynQuest Laboratories [synquestlabs.com]
An In-depth Technical Guide to the Synthesis of Methyl 3-fluoro-4-hydroxybenzoate
Introduction
Methyl 3-fluoro-4-hydroxybenzoate (CAS No. 403-01-0) is a valuable fluorinated building block in medicinal chemistry and materials science.[1] The strategic incorporation of a fluorine atom onto an aromatic ring, particularly ortho to a hydroxyl group, can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, focusing on the selection of viable starting materials and the rationale behind key experimental choices. We will explore various synthetic pathways, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most apparent strategies involve either the late-stage, regioselective fluorination of a pre-existing hydroxybenzoate scaffold or the construction of the aromatic ring with the requisite substituents already in place. The primary challenge lies in achieving the desired 3-fluoro-4-hydroxy substitution pattern, as the directing effects of the hydroxyl and ester groups must be carefully managed.
Caption: Retrosynthetic analysis of this compound.
Synthetic Strategies and Key Starting Materials
The selection of a starting material is paramount and dictates the overall synthetic strategy. Key factors include commercial availability, cost, and the efficiency of subsequent transformations. We will discuss three primary, well-validated starting materials.
Strategy 1: Direct Fluorination of Methyl 4-hydroxybenzoate
This is often the most conceptually direct route. However, the regioselectivity of the fluorination step is a critical challenge. Both the hydroxyl (-OH) and the methyl ester (-COOCH₃) groups are ortho-, para-directing. Since the para position is blocked, electrophilic attack is directed to the positions ortho to each group. This leads to a potential mixture of products, primarily fluorination at the 3-position (ortho to -OH) and the 2-position (ortho to -COOCH₃).
Mechanistic Rationale: The powerful activating and ortho-directing effect of the phenolic hydroxyl group typically favors fluorination at the 3-position. Electrophilic fluorinating agents, such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly employed. The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich aromatic ring attacks the electrophilic fluorine source.
Experimental Protocol: Direct Fluorination
-
Dissolution: Dissolve Methyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent, such as acetonitrile or dichloromethane, in a reaction vessel.
-
Addition of Fluorinating Agent: Add Selectfluor™ (1.1 to 1.5 equivalents) portion-wise to the solution at room temperature. The reaction can be mildly exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired 3-fluoro isomer from other regioisomers and unreacted starting material.
Caption: Workflow for direct fluorination of Methyl 4-hydroxybenzoate.
Strategy 2: Fluorination of 3-Fluoro-4-methoxybenzoic acid followed by Demethylation
This two-step approach offers excellent control over regioselectivity. Starting with a methoxy-substituted precursor allows for efficient fluorination, after which the methyl ether is cleaved to reveal the desired phenol.
Mechanistic Rationale: The synthesis begins with the fluorination of 4-methoxybenzoic acid. The methoxy group is a strong activating and ortho-, para-directing group, ensuring that electrophilic fluorination occurs predominantly at the 3-position. The subsequent esterification proceeds via standard methods, such as Fischer esterification. The final step is the demethylation of the methoxy group. This is typically achieved by treatment with a strong Lewis acid like boron tribromide (BBr₃) or a strong protic acid like hydrobromic acid (HBr).[3]
Experimental Protocol: Demethylation
-
Precursor Synthesis: Synthesize Methyl 3-fluoro-4-methoxybenzoate via fluorination of 4-methoxybenzoic acid followed by esterification.
-
Dissolution: Dissolve Methyl 3-fluoro-4-methoxybenzoate (1 equivalent) in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C or lower in an ice bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, ~1.2 equivalents) in dichloromethane dropwise. The reaction is highly exothermic and releases HBr gas.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching and Workup: Carefully quench the reaction by slowly adding it to crushed ice or a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Strategy 3: Esterification of 3-Fluoro-4-hydroxybenzoic acid
If the precursor acid, 3-fluoro-4-hydroxybenzoic acid, is readily available, the final step is a straightforward esterification. This is often the most efficient and highest-yielding route, assuming the starting acid can be procured or synthesized economically.
Mechanistic Rationale: The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1][4] The reaction is an equilibrium process, and using a large excess of methanol drives it toward the product.
Experimental Protocol: Fischer Esterification
-
Setup: Suspend 3-fluoro-4-hydroxybenzoic acid (1 equivalent) in methanol (typically a large excess, acting as both reagent and solvent) in a round-bottom flask.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or dropwise add thionyl chloride (1.2 equivalents).[5]
-
Heating: Heat the mixture to reflux (around 65-70 °C) for 4-16 hours.[5]
-
Monitoring: Monitor the disappearance of the starting acid by TLC.
-
Workup: After cooling, concentrate the mixture under reduced pressure to remove the excess methanol.[5]
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, which can be further purified by recrystallization.[5]
Caption: Workflow for Fischer esterification of 3-Fluoro-4-hydroxybenzoic acid.
Comparative Analysis of Synthetic Routes
| Starting Material | Key Transformation | Typical Reagents | Number of Steps | Pros | Cons |
| Methyl 4-hydroxybenzoate | Electrophilic Fluorination | Selectfluor™ | 1 | Atom-economical; potentially fewer steps. | Risk of regioisomers; purification can be challenging. |
| 4-Methoxybenzoic acid | Fluorination & Demethylation | Selectfluor™, BBr₃ or HBr | 3 (Fluorination, Esterification, Demethylation) | Excellent regiocontrol. | Multi-step process; harsh demethylation conditions.[3] |
| 3-Fluoro-4-hydroxybenzoic acid | Fischer Esterification | Methanol, H₂SO₄ or SOCl₂ | 1 | High yield; simple procedure; clean reaction. | Dependent on the availability and cost of the starting acid. |
Conclusion
The synthesis of this compound can be approached from several viable starting materials. The optimal route depends on factors such as the desired scale, cost constraints, and available laboratory capabilities. For small-scale research purposes where regiochemical purity is paramount, the multi-step route starting from 4-methoxybenzoic acid offers superior control. For larger-scale synthesis, the direct esterification of 3-fluoro-4-hydroxybenzoic acid is the most efficient method, provided the acid is commercially accessible. While direct fluorination of Methyl 4-hydroxybenzoate is the most direct path, it necessitates careful optimization and robust purification methods to isolate the desired product isomer.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Buy Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 [smolecule.com]
- 5. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
The Synthetic Versatility of Methyl 3-fluoro-4-hydroxybenzoate: A Technical Guide for Chemical Researchers
Introduction: A Key Building Block in Modern Chemistry
Methyl 3-fluoro-4-hydroxybenzoate is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its strategic placement of fluoro, hydroxyl, and methyl ester functional groups on a benzene ring offers a versatile platform for a wide array of chemical transformations. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the hydroxyl and ester moieties provide reactive handles for further derivatization. This guide provides an in-depth exploration of the key chemical reactions involving this compound, offering both theoretical insights and practical, field-proven protocols for its utilization in complex molecular synthesis.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 403-01-0 | [1] |
| Molecular Formula | C₈H₇FO₃ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 91-93 °C | [1] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is through the esterification of 3-fluoro-4-hydroxybenzoic acid.[1][2]
Protocol: Fischer Esterification
Reaction:
A representative Fischer esterification reaction.
Materials:
-
3-fluoro-4-hydroxybenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Diethyl Ether
Procedure:
-
To a round-bottom flask, add 3-fluoro-4-hydroxybenzoic acid (1.0 eq).
-
Add methanol (approximately 10 mL per gram of benzoic acid).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Reactions at the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group and the nucleophilicity of the corresponding phenoxide make this position a prime site for modification.
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming aryl ethers from a phenoxide and an alkyl halide. This reaction proceeds via an Sₙ2 mechanism.
Mechanism:
The Williamson ether synthesis mechanism.
Protocol: O-Alkylation with 1-Bromo-3-chloropropane (Adapted from a similar transformation)
This protocol is adapted from the alkylation of a structurally similar hydroxybenzoate.[3]
Materials:
-
This compound
-
1-Bromo-3-chloropropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) and 1-bromo-3-chloropropane (1.2 eq).
-
Heat the reaction mixture to 70-80 °C and stir until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and pour it into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization or column chromatography.
Electrophilic Aromatic Substitution
The benzene ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the existing substituents must be considered. The hydroxyl group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. The methyl ester group is a deactivating group and a meta-director. The regiochemical outcome of these reactions is a result of the interplay of these electronic effects.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be reduced to an amine or used in other transformations. The nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids, is the active electrophile.[4]
Directing Effects in Nitration:
The powerful ortho-, para-directing effect of the hydroxyl group is expected to dominate, directing the incoming nitro group to the positions ortho to it (C3 and C5). However, the C3 position is already substituted with a fluorine atom. Therefore, the primary product is expected to be Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate.
Protocol: Nitration of this compound (Adapted from the nitration of methyl benzoate) [5][6]
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
In a flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with stirring, maintaining a low temperature.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid.
-
Add the cold nitrating mixture dropwise to the solution of this compound, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture in the ice bath for a further 15-30 minutes, then allow it to warm to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified nitro-derivative.
Halogenation
Halogenation, the introduction of a halogen atom (e.g., Br, I) onto the aromatic ring, provides a handle for further cross-coupling reactions.
Protocol: Bromination with Bromine in Acetic Acid (Adapted from a similar transformation) [7]
Materials:
-
This compound
-
Bromine (Br₂)
-
Glacial Acetic Acid
Procedure:
-
Dissolve this compound in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with stirring.
-
Allow the reaction to proceed at low temperature until TLC analysis indicates the completion of the reaction.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
To utilize this compound in cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, one of the functional groups needs to be converted into a suitable leaving group, such as a triflate or a halide.
Derivatization for Cross-Coupling
The phenolic hydroxyl group can be converted to a triflate (-OTf), an excellent leaving group for palladium-catalyzed reactions.
Protocol: Triflate Formation
Materials:
-
This compound
-
Triflic Anhydride (Tf₂O)
-
Pyridine or another suitable base
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in dichloromethane and cool in an ice bath.
-
Add pyridine (or another non-nucleophilic base).
-
Slowly add triflic anhydride dropwise.
-
Stir the reaction at 0 °C until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the triflate derivative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide or triflate and an organoboron compound.[8]
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of the Triflate Derivative
Materials:
-
Methyl 3-fluoro-4-(trifluoromethanesulfonyloxy)benzoate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To a reaction vessel, add the triflate derivative, the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete.
-
Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[9]
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of a Bromo-Derivative
This protocol assumes the synthesis of Methyl 4-bromo-3-fluorobenzoate from the corresponding amine via a Sandmeyer reaction, or from this compound via bromination and subsequent protection/deprotection steps if necessary.
Materials:
-
Methyl 4-bromo-3-fluorobenzoate
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add the bromo-derivative, the amine, and the base.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The strategic combination of its functional groups allows for a diverse range of chemical transformations, from simple functional group manipulations to complex palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in the synthesis of novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. As with any chemical synthesis, careful optimization of reaction conditions is crucial for achieving high yields and purity.
References
- 1. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis method of ibrutinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: Synthesis of Methyl 3-fluoro-4-hydroxybenzoate
Abstract
This document provides a detailed experimental protocol for the synthesis of Methyl 3-fluoro-4-hydroxybenzoate (CAS No. 403-01-0), a key building block in the development of pharmaceuticals and advanced materials. We present a robust and scalable Fischer-Speier esterification method starting from 3-fluoro-4-hydroxybenzoic acid. The causality behind critical experimental choices, from reagent selection to purification strategies, is thoroughly explained. Additionally, an alternative synthetic route via electrophilic fluorination is discussed, along with a critical evaluation of its advantages and the necessary safety protocols for handling potent fluorinating agents. This guide is intended for researchers and professionals in organic synthesis and drug development, providing them with the technical insights required for successful and safe execution.
Introduction and Significance
This compound is a valuable substituted aromatic ester. The presence of a fluorine atom at the meta-position to the ester and ortho to the hydroxyl group imparts unique electronic properties and metabolic stability, making it a sought-after intermediate in medicinal chemistry. Its molecular structure allows for diverse downstream modifications, rendering it a versatile precursor for synthesizing complex molecules with specific biological activities.[1][2]
Compound Properties:
-
Molecular Formula: C₈H₇FO₃[3]
-
Appearance: White to off-white solid/powder[1]
-
Melting Point: 91-93 °C[1]
-
CAS Number: 403-01-0[1]
Synthetic Strategy: Rationale and Selection
Two primary strategies are commonly employed for the synthesis of this compound:
-
Fischer-Speier Esterification: This classic method involves the acid-catalyzed esterification of the parent carboxylic acid, 3-fluoro-4-hydroxybenzoic acid, with methanol.[1] This route is favored for its operational simplicity, high yields, use of readily available and cost-effective reagents, and straightforward purification. The reaction equilibrium is driven towards the product by using an excess of the alcohol reactant (methanol), which also serves as the solvent.
-
Electrophilic Fluorination: An alternative approach involves the direct fluorination of a suitable precursor, such as methyl 4-hydroxybenzoate. This is typically achieved using an electrophilic fluorine source, with Selectfluor® (F-TEDA-BF₄) being a prominent example.[4] While this method can be efficient, it requires handling a highly reactive and potentially hazardous fluorinating agent, which necessitates specialized safety precautions and may be less cost-effective for large-scale synthesis.[4][5]
For this guide, we will provide a detailed protocol for the Fischer-Speier Esterification due to its reliability, safety profile, and accessibility for most standard organic chemistry laboratories. The electrophilic fluorination route will be discussed as a viable alternative.
Primary Protocol: Fischer-Speier Esterification
This protocol details the synthesis of this compound from 3-fluoro-4-hydroxybenzoic acid.
Reaction Scheme
Caption: Fischer-Speier Esterification Reaction.
Materials and Equipment
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Notes |
| 3-Fluoro-4-hydroxybenzoic acid | 350-32-3 | 156.11 | 10.0 g (64.05 mmol) | Starting material, >98% purity |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 150 mL | Reagent and solvent |
| Sulfuric Acid (Concentrated) | 7664-93-9 | 98.08 | 2.0 mL | Catalyst, 98% |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | ~100 mL | For neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | Extraction solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | Drying agent |
Equipment:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-hydroxybenzoic acid (10.0 g, 64.05 mmol).
-
Reagent Addition: Add 150 mL of anhydrous methanol to the flask. Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution. An exotherm may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.
-
Rationale: Heating accelerates the reaction rate to reach equilibrium faster. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Cooling and Concentration: After the reflux period, cool the flask to room temperature. Remove the excess methanol using a rotary evaporator.
-
Work-up and Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a 500 mL separatory funnel.
-
Washing and Neutralization:
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ evolution will occur; vent the funnel frequently.
-
Wash the organic layer with brine (1 x 50 mL) to remove residual water.[6]
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as toluene/hexanes, to obtain a pure, crystalline product. Dry the crystals under vacuum.
Alternative Route: Electrophilic Fluorination
This approach utilizes a powerful electrophilic fluorinating agent to directly install a fluorine atom onto the aromatic ring of methyl 4-hydroxybenzoate.
Reaction Scheme
Caption: Electrophilic fluorination of a benzoate precursor.
Discussion and Safety Considerations
The use of Selectfluor® offers a direct method for fluorination and is known for its effectiveness.[4] However, it is a strong oxidizing agent and requires stringent safety measures.[4][7]
Critical Safety Information for Selectfluor®:
-
Hazards: Harmful if swallowed. May cause an allergic skin reaction and serious eye damage. It is a moderately strong oxidizing agent.[4][7]
-
Handling: Must be handled in a well-ventilated chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and compatible chemical-resistant gloves.[8] Avoid creating dust.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7][9]
-
First Aid: In case of skin contact, flush with copious amounts of water for at least 15 minutes. For eye contact, rinse immediately with water for at least 15 minutes. Seek immediate medical attention in either case.[9]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis Technique | Expected Results |
| Melting Point | 91-93 °C[1] |
| ¹H NMR | (e.g., in CDCl₃) δ ~7.8-7.9 (m, 2H, aromatic protons ortho/meta to ester), δ ~7.0 (t, 1H, aromatic proton ortho to fluorine), δ ~5.5 (br s, 1H, -OH), δ 3.9 (s, 3H, -OCH₃). Note: Aromatic signals will show coupling to fluorine. |
| ¹³C NMR | Expected signals for 8 carbons: methyl ester carbon (~52 ppm), ester carbonyl (~166 ppm), and six distinct aromatic carbons, including a carbon directly bonded to fluorine exhibiting a large ¹J C-F coupling constant. |
| FT-IR (KBr) | Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), sharp peak around 1700 cm⁻¹ (C=O stretch of ester), and characteristic C-F and C-O stretching bands in the fingerprint region. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 170. |
Note: NMR chemical shifts are approximate and can vary based on the solvent used. For reference, spectral data for similar compounds can be consulted from databases.[10][11]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; insufficient reflux time; catalyst degradation/inactivation. | Monitor reaction by TLC. Extend reflux time if starting material persists. Use fresh, anhydrous reagents and catalyst. |
| Incomplete Reaction | Equilibrium not sufficiently shifted to the product side. | Ensure methanol is in large excess and is anhydrous. |
| Purification Issues | Oily product instead of solid; difficulty in recrystallization. | Ensure all acidic residue is removed during work-up. Try different recrystallization solvent systems. If needed, purify via column chromatography. |
| Product is Wet | Incomplete drying of the organic layer or final product. | Use an adequate amount of drying agent (e.g., MgSO₄). Dry the final product under high vacuum for an extended period. |
Conclusion
This application note provides a reliable and well-vetted protocol for the synthesis of this compound via Fischer-Speier esterification. By detailing the procedural steps and the scientific rationale behind them, we offer researchers a clear path to obtaining this important chemical intermediate. The discussion of alternative routes and comprehensive safety information ensures that scientists can make informed decisions and conduct their work safely and effectively.
References
- 1. nbinno.com [nbinno.com]
- 2. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 3. PubChemLite - this compound (C8H7FO3) [pubchemlite.lcsb.uni.lu]
- 4. Selectfluor [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. bmse001194 Methyl 4-hydroxybenzoate at BMRB [bmrb.io]
- 11. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]
using Methyl 3-fluoro-4-hydroxybenzoate in organic synthesis
An In-Depth Guide to the Synthetic Utility of Methyl 3-fluoro-4-hydroxybenzoate
Introduction: A Versatile Fluorinated Building Block
This compound (CAS No. 403-01-0) is a polysubstituted aromatic compound that has emerged as a valuable intermediate in modern organic synthesis, particularly within medicinal chemistry and drug discovery. Its structure incorporates three key functional groups—a phenolic hydroxyl, a fluorine atom, and a methyl ester—each offering distinct reactivity and strategic advantages for molecular design.
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug development. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong C-F bonds, can significantly enhance a drug candidate's profile.[1] These enhancements often include improved metabolic stability by blocking sites of oxidative metabolism, increased lipophilicity to aid membrane permeability, and modulated pKa values that can fine-tune binding interactions with biological targets.[1] this compound serves as an ideal scaffold to introduce these benefits into complex molecular architectures.
This guide provides a detailed exploration of the compound's properties, its primary synthetic applications, and field-proven protocols for its use, aimed at researchers, chemists, and drug development professionals.
Reagent Profile and Physicochemical Properties
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. This compound is typically a white to off-white solid, and its key characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 403-01-0 | [2] |
| Molecular Formula | C₈H₇FO₃ | [3][4] |
| Molecular Weight | 170.14 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 91-93 °C | [3] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)O)F | [4] |
Core Synthetic Applications & Mechanistic Insights
The reactivity of this compound is dominated by the interplay of its functional groups. The electron-donating hydroxyl group strongly activates the aromatic ring for electrophilic substitution and provides a nucleophilic site for alkylation or acylation. The fluorine and methyl ester groups, being electron-withdrawing, modulate the ring's electronics and offer further points for chemical modification.
O-Alkylation: A Gateway to Diverse Ether Derivatives
The most common and synthetically valuable transformation involving this compound is the alkylation of its phenolic hydroxyl group. This reaction, typically a Williamson ether synthesis, is fundamental for building the ether linkages frequently found in pharmacologically active molecules, including kinase inhibitors.
Causality and Mechanistic Rationale: The phenolic proton is weakly acidic and can be readily removed by a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to generate a highly nucleophilic phenoxide anion. This anion then acts as a potent nucleophile, attacking an electrophilic alkyl halide (e.g., R-Br, R-Cl) or sulfonate (e.g., R-OTs) in a classic Sₙ2 displacement. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is crucial as it effectively solvates the base's cation without solvating the phenoxide anion, thus maximizing its nucleophilicity and promoting a high reaction rate.
The workflow for this key transformation is illustrated below.
Caption: O-Alkylation workflow of this compound.
Protocol 1: General Procedure for O-Alkylation
This protocol provides a robust, field-tested method for the O-alkylation of this compound, adapted from analogous procedures used in the synthesis of complex pharmaceutical intermediates.[5]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., 1-bromo-3-chloropropane) (1.2-1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (5-10 mL per gram of starting material).
-
Addition of Reagents: Add the finely powdered potassium carbonate (2.0-3.0 eq) to the solution. Stir the resulting suspension at room temperature for 15-20 minutes.
-
Alkylating Agent: Add the alkyl halide (1.2-1.5 eq) to the mixture dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold deionized water (approx. 10x the volume of DMF). This will often precipitate the crude product.
-
Workup - Extraction: If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried. If the product remains dissolved or is an oil, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Workup - Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Self-Validation: The success of the reaction can be confirmed by comparing the TLC mobility of the product to the starting material (the product will be less polar) and by spectroscopic analysis (¹H NMR will show new signals corresponding to the alkyl chain and a disappearance of the phenolic -OH peak).
Ester Hydrolysis: Unmasking the Carboxylic Acid
To be used as a versatile building block, particularly in the synthesis of active pharmaceutical ingredients (APIs), the methyl ester of this compound often needs to be converted to a carboxylic acid.[6] This hydrolysis unmasks a functional group ready for amide bond formation, a critical step in coupling fragments during a convergent synthesis.
Causality and Mechanistic Rationale: Saponification, the base-mediated hydrolysis of an ester, is the most common method. A strong base, typically sodium hydroxide (NaOH) or lithium hydroxide (LiOH), acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide anion as a leaving group. A subsequent acid-base reaction between the newly formed carboxylic acid and the methoxide drives the reaction to completion. A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and yield the neutral carboxylic acid product.
Protocol 2: Ester Hydrolysis (Saponification)
Materials:
-
This compound or its O-alkylated derivative (1.0 eq)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0-4.0 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric Acid (HCl), 1M or 2M solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of MeOH (or THF) and water in a round-bottom flask.
-
Base Addition: Add a solution of NaOH or LiOH (2.0-4.0 eq) in water to the ester solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Solvent Removal: If a co-solvent like MeOH or THF was used, remove it under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl solution with vigorous stirring until the pH of the solution is ~1-2. The carboxylic acid product will typically precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. If the product does not precipitate, extract the acidified aqueous layer with ethyl acetate (3x).
-
Drying and Concentration (if extracted): Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.
Synthetic Utility and Strategic Implementation
The true power of this compound lies in the strategic and sequential manipulation of its functional groups. A synthetic chemist can leverage this scaffold to build complex molecules with precise control over the final architecture.
Caption: Synthetic pathways originating from this compound.
This illustrates how different reaction sequences can lead to diverse molecular structures. For instance, protecting the phenol via O-alkylation before hydrolyzing the ester (Path 1) is a common strategy to prepare for amide coupling. The hydroxyl group also directs electrophilic aromatic substitution (e.g., nitration, halogenation) to the ortho position, opening up further avenues for functionalization (Path 3).
Safety and Handling
This compound is classified as a potentially hazardous substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Standard laboratory safety precautions should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its pre-installed fluorine atom and orthogonally reactive hydroxyl and ester groups provide chemists with a reliable and versatile platform for synthesizing complex molecules with desirable pharmaceutical properties. The protocols and insights provided herein serve as a practical guide for leveraging this valuable building block to its full potential in research and development.
References
Application Notes & Protocols: Methyl 3-fluoro-4-hydroxybenzoate as a Strategic Building Block in Pharmaceutical Synthesis
An Application Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] Methyl 3-fluoro-4-hydroxybenzoate (MFHB) has emerged as a highly versatile and valuable building block for pharmaceutical research and development.[3] This guide provides an in-depth analysis of MFHB, detailing its physicochemical properties, synthetic utility, and practical, field-proven protocols for its application. We will explore key chemical transformations that leverage its distinct functional groups—the nucleophilic phenol, the modifiable ester, and the fluorinated aromatic ring—to construct complex molecular architectures relevant to contemporary drug discovery programs.
The Strategic Advantage of Fluorinated Phenolic Building Blocks
In drug design, the introduction of fluorine is a well-established strategy to optimize a lead compound's pharmacological profile.[4] The C-F bond is strong and the fluorine atom is small, allowing it to act as a bioisostere of a hydrogen atom without a significant steric penalty.[4] This substitution can profoundly influence a molecule's properties:
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism (e.g., P450-mediated hydroxylation), increasing the drug's half-life.[5][6]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring and lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.[2]
-
Lipophilicity & Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[2][5]
This compound (CAS 403-01-0) is an exemplar of a strategic building block, offering multiple reaction sites for diversification within a single, stable molecule.[3][7] Its structure provides a synthetically accessible handle for a wide range of chemical transformations crucial for building diverse compound libraries.
Physicochemical Properties & Safety Data
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 403-01-0 | [3] |
| Molecular Formula | C₈H₇FO₃ | [7] |
| Molecular Weight | 170.14 g/mol | [7] |
| Appearance | White to off-white solid/crystal | [7] |
| Melting Point | 91-93°C | [7] |
| Solubility | Soluble in methanol and other common organic solvents | [8] |
| SMILES | COC(=O)C1=CC(F)=C(O)C=C1 | |
| InChI Key | SBPJBGVCRVSCNB-UHFFFAOYSA-N |
Safety & Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[8]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Core Synthetic Utility & Reaction Pathways
The synthetic value of MFHB lies in its three principal functional regions, which can be addressed with high chemoselectivity.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 9. fishersci.com [fishersci.com]
The Strategic deployment of Methyl 3-fluoro-4-hydroxybenzoate in Modern Medicinal Chemistry
Introduction: The Unique Value Proposition of Fluorinated Scaffolds
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor—confer significant advantages in modulating a molecule's pharmacokinetic and pharmacodynamic profile.[1] Among the vast arsenal of fluorinated building blocks, Methyl 3-fluoro-4-hydroxybenzoate stands out as a particularly versatile and valuable intermediate. Its trifunctional nature, possessing a nucleophilic hydroxyl group, an electrophilic ester, and a metabolically robust fluorinated aromatic ring, provides a rich platform for the synthesis of complex and potent bioactive molecules.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key building block, provide detailed synthetic protocols, and discuss its application in the context of structure-activity relationship (SAR) studies, with a focus on the development of enzyme inhibitors.
Physicochemical Properties and Synthetic Overview
This compound is a white to off-white solid with a melting point in the range of 91-93°C.[2] Its molecular structure and key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H7FO3 | [2] |
| Molecular Weight | 170.14 g/mol | [2] |
| Melting Point | 91-93°C | [2] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 403-01-0 | [2] |
The synthesis of this compound is typically achieved through the esterification of 3-fluoro-4-hydroxybenzoic acid with methanol, often catalyzed by a strong acid like sulfuric acid.[2] This straightforward reaction provides high yields of the desired product, making it a readily accessible starting material for medicinal chemistry campaigns.
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
The strategic placement of the fluoro, hydroxyl, and methyl ester groups on the benzene ring makes this compound a powerful tool for medicinal chemists. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity to target proteins.[1] The hydroxyl and ester functionalities serve as versatile handles for further chemical modifications, allowing for the construction of diverse molecular architectures.
Application in the Synthesis of Kinase Inhibitors: A Case Study
Kinase inhibitors are a major class of anticancer drugs that target protein kinases, enzymes that play a crucial role in cell signaling pathways. The development of selective kinase inhibitors is a major focus of modern oncology research. While a retracted article, it provides a valuable illustration of how a similar building block, methyl 3-hydroxy-4-methoxybenzoate, was envisioned as a starting material in a synthetic route towards Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor.[3][4] The initial steps of this synthesis, involving the modification of the benzoate ring, are instructive for understanding the utility of such scaffolds.
The following diagram illustrates a generalized signaling pathway targeted by kinase inhibitors like Gefitinib.
Caption: Generalized EGFR signaling pathway and the inhibitory action of a kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3-fluoro-4-hydroxybenzoic acid.
Materials:
-
3-fluoro-4-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-4-hydroxybenzoic acid in anhydrous methanol.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Protocol 2: Illustrative Synthesis of a Substituted Quinazoline Core
This protocol provides a generalized and illustrative procedure for the initial steps in constructing a substituted quinazoline core, inspired by the early stages of a reported synthesis of Gefitinib, using a substituted hydroxybenzoate as a starting material.[3][4] It is crucial to note that the publication detailing the full synthesis of Gefitinib via this route has been retracted, and this protocol is provided for educational purposes to demonstrate the chemical transformations of the starting material.
Workflow Diagram:
Caption: Synthetic workflow for the construction of a quinazoline core from a substituted hydroxybenzoate.
Step 1: O-Alkylation of this compound
-
To a solution of this compound in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and the desired alkylating agent (e.g., an alkyl halide).
-
Heat the reaction mixture with stirring and monitor for completion by TLC.
-
Upon completion, cool the reaction and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the O-alkylated product.
Step 2: Nitration of the Alkylated Product
-
Dissolve the O-alkylated product in a mixture of acetic acid and acetic anhydride.
-
Cool the solution to 0-5°C and slowly add nitric acid dropwise.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate and brine, then dry over sodium sulfate.
-
Concentrate the solution to obtain the nitrated product.
Step 3: Reduction of the Nitro Group
-
To a solution of the nitrated product in acetic acid, add iron powder.
-
Heat the mixture with stirring and monitor the reduction by TLC.
-
Once the reaction is complete, filter the hot solution to remove the iron salts.
-
Concentrate the filtrate to obtain the crude amino-substituted product, which can be purified by recrystallization or chromatography.
Step 4: Cyclization to the Quinazoline Core
-
The resulting amino-substituted benzoate can then be cyclized with a suitable reagent, such as formamidine acetate, to form the quinazoline ring system. This step typically involves heating the reactants in a suitable solvent.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic combination of functional groups allows for the efficient synthesis of complex molecular architectures with desirable drug-like properties. The strategic introduction of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates.[1] The illustrative synthetic pathway towards a quinazoline core highlights the potential of this starting material in the development of enzyme inhibitors and other therapeutic agents. As the demand for novel and effective therapeutics continues to grow, the importance of readily available and versatile fluorinated building blocks like this compound in drug discovery pipelines is set to increase.
References
Application Note: A Protocol for the Multi-Step Synthesis of Novel Trisubstituted Imidazoles from Methyl 3-fluoro-4-hydroxybenzoate
Abstract
Trisubstituted imidazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of a novel, highly functionalized 2,4,5-trisubstituted imidazole. The synthesis originates from the commercially available and versatile building block, Methyl 3-fluoro-4-hydroxybenzoate. The described multi-step pathway involves the strategic preparation of a key aldehyde intermediate, followed by a robust, copper-catalyzed three-component reaction to construct the imidazole core. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to facilitate the generation of novel chemical entities for drug discovery programs.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of biologically significant molecules, such as the amino acid histidine and the neurotransmitter histamine.[5][6] In the realm of synthetic medicinal chemistry, the imidazole nucleus is highly valued for its unique electronic properties and its ability to act as a versatile pharmacophore. The two nitrogen atoms can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors.[1][7] This structural feature often enhances the pharmacokinetic profile of drug candidates by improving properties like water solubility.[4]
The development of efficient and modular synthetic routes to create libraries of substituted imidazoles is a primary objective in modern drug discovery.[8][9] Multi-component reactions (MCRs) are particularly powerful tools in this endeavor, allowing for the rapid assembly of complex molecules from simple precursors in a single step, thereby promoting efficiency and atom economy.[10][11]
This protocol leverages this compound as a strategic starting material. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl and ester functionalities serve as versatile handles for subsequent synthetic transformations. Our approach focuses on converting this starting material into a key aldehyde, which then participates in a modified Radziszewski-type synthesis to yield a 2,4,5-trisubstituted imidazole.
Overall Synthetic Strategy
The synthesis is designed as a three-part workflow. The initial phase focuses on the functional group manipulation of this compound to produce the critical aldehyde intermediate. The second phase details the core imidazole-forming reaction. The final phase covers the optional deprotection to yield the final target molecule.
Figure 1: Overall workflow for the synthesis of a trisubstituted imidazole from this compound.
Part 1: Synthesis of Key Aldehyde Intermediate
Protocol 1.1: Protection of the Phenolic Hydroxyl Group (O-Methylation)
-
Rationale: The acidic proton of the phenolic hydroxyl group can interfere with subsequent organometallic reagents (e.g., LiAlH₄) and basic reaction conditions. Protection as a stable methyl ether prevents these side reactions. Methyl iodide is a cost-effective and efficient methylating agent.
-
Step-by-Step Protocol:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 eq.).
-
Stir the suspension at room temperature for 20 minutes.
-
Add methyl iodide (CH₃I, 1.5 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient) to yield Intermediate 1 (Methyl 3-fluoro-4-methoxybenzoate) as a white solid.
-
Protocol 1.2: Reduction of the Methyl Ester to a Primary Alcohol
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of quantitatively reducing esters to primary alcohols. The reaction is performed in an anhydrous ether solvent at low temperature to control its high reactivity.
-
Step-by-Step Protocol:
-
Prepare a suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve Intermediate 1 (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by cooling to 0 °C and slowly adding water dropwise, followed by 15% NaOH solution, and then more water.
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.
-
Wash the filter cake with ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Intermediate 2 ((3-fluoro-4-methoxyphenyl)methanol) as a colorless oil or low-melting solid, which is often pure enough for the next step.
-
Protocol 1.3: Oxidation of the Alcohol to the Aldehyde
-
Rationale: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that reliably converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is typically performed in dichloromethane (DCM), an inert solvent.
-
Step-by-Step Protocol:
-
In a flask, suspend PCC (1.5 eq.) and a scoop of silica gel in anhydrous DCM.
-
Dissolve Intermediate 2 (1.0 eq.) in anhydrous DCM and add it to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium byproducts.
-
Wash the silica plug thoroughly with additional diethyl ether.
-
Concentrate the combined filtrates under reduced pressure to afford the crude aldehyde.
-
Purify by column chromatography (Silica gel, hexane/ethyl acetate gradient) to yield Intermediate 3 (3-fluoro-4-methoxybenzaldehyde) as a crystalline solid.
-
Part 2: Synthesis of the Trisubstituted Imidazole Core
Protocol 2.1: Copper-Catalyzed Three-Component Cyclocondensation
-
Rationale: This protocol is a variation of the classic Debus-Radziszewski imidazole synthesis.[12][13][14] It involves the condensation of three components: a 1,2-dicarbonyl (benzil), an aldehyde (Intermediate 3 ), and an ammonia source (ammonium acetate). The use of a copper(I) iodide catalyst significantly improves reaction rates and yields under milder conditions compared to traditional methods.[10][11]
Figure 2: Simplified mechanistic pathway for the formation of the trisubstituted imidazole core.
-
Step-by-Step Protocol:
-
To a round-bottom flask, add Intermediate 3 (3-fluoro-4-methoxybenzaldehyde, 1.0 mmol), benzil (1.0 mmol, 1.0 eq.), ammonium acetate (3.0 mmol, 3.0 eq.), and copper(I) iodide (CuI, 0.15 mmol, 15 mol%).
-
Add n-butanol (7 mL) as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C).
-
Maintain the reflux for 3-5 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the flask and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol or by column chromatography to yield Intermediate 4 (2-(3-fluoro-4-methoxyphenyl)-4,5-diphenyl-1H-imidazole).
-
Part 3: Final Deprotection and Characterization
Protocol 3.1: Cleavage of the Phenolic Ether (O-Demethylation)
-
Rationale: Boron tribromide (BBr₃) is a potent Lewis acid highly effective for the cleavage of aryl methyl ethers to the corresponding phenols. The reaction must be conducted under anhydrous conditions and at low temperatures due to the high reactivity of BBr₃.
-
Step-by-Step Protocol:
-
Dissolve Intermediate 4 (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM (1.0 M, 3.0 eq.) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 8-12 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Final Product (2-(3-fluoro-4-hydroxyphenyl)-4,5-diphenyl-1H-imidazole).
-
Data Presentation & Expected Results
| Compound | Structure | Expected Yield | Physical State | Key Characterization Notes |
| Intermediate 1 | Methyl 3-fluoro-4-methoxybenzoate | >90% | White Solid | ¹H NMR will show a new singlet ~3.9 ppm (O-CH₃). |
| Intermediate 2 | (3-fluoro-4-methoxyphenyl)methanol | >95% | Colorless Oil | IR spectrum will show a broad O-H stretch (~3300 cm⁻¹). Ester C=O peak will be absent. |
| Intermediate 3 | 3-fluoro-4-methoxybenzaldehyde | 75-85% | White Solid | ¹H NMR will show a characteristic aldehyde proton singlet ~9.8 ppm. |
| Intermediate 4 | Protected Imidazole | 80-95% | Off-white Solid | Broad N-H proton signal in ¹H NMR. Complex aromatic region. |
| Final Product | Deprotected Imidazole | 70-80% | Solid | Broad O-H and N-H signals in ¹H NMR. Absence of the O-CH₃ signal. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1.1 | Incomplete reaction; moisture in reagents. | Ensure K₂CO₃ is finely powdered and dry. Use anhydrous acetone. Increase reflux time. |
| Incomplete reduction in 1.2 | Insufficient LiAlH₄; poor quality reagent. | Use fresh, high-purity LiAlH₄. Ensure anhydrous conditions are strictly maintained. |
| Over-oxidation in Protocol 1.3 | Reaction time too long; temperature too high. | Monitor the reaction closely by TLC and stop as soon as the alcohol is consumed. Use PCC buffered with sodium acetate. |
| Low yield in Protocol 2.1 | Catalyst deactivation; insufficient heating. | Ensure all reagents are of good quality. Use a sand bath for consistent high-temperature heating. Consider microwave-assisted synthesis for faster reaction times.[15][16] |
| Incomplete deprotection in 3.1 | Insufficient BBr₃; presence of moisture. | Use a larger excess of BBr₃. Ensure all glassware and solvents are rigorously dried. |
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. ijrar.org [ijrar.org]
- 5. nbinno.com [nbinno.com]
- 6. jetir.org [jetir.org]
- 7. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 9. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 13. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. A review article on synthesis of imidazole derivatives [wisdomlib.org]
Illuminating Cellular Landscapes: A Guide to the Development and Application of Fluorescent Probes Derived from Methyl 3-fluoro-4-hydroxybenzoate
Abstract
This comprehensive application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and application of novel fluorescent probes based on the Methyl 3-fluoro-4-hydroxybenzoate scaffold. We delve into the rationale behind utilizing this fluorinated building block, offering a detailed, field-tested protocol for the synthesis of a 6-fluoro-7-hydroxy-4-methylcoumarin probe via the Pechmann condensation. The guide elucidates the key photophysical properties of this class of compounds, explains the underlying mechanisms of fluorescence, and provides a step-by-step protocol for their application in live-cell imaging. By integrating synthetic chemistry with practical cell biology workflows, this document serves as a complete resource for developing and deploying next-generation fluorescent tools for cellular analysis.
Introduction: The Strategic Advantage of a Fluorinated Phenolic Scaffold
Fluorescent probes are indispensable tools in modern biological research, enabling the visualization and quantification of specific molecules, ions, and microenvironmental parameters within living cells.[1] The rational design of these probes hinges on the selection of a core scaffold that is not only synthetically accessible but also possesses tunable photophysical properties. This compound presents itself as a strategic starting material for several key reasons:
-
Electron-Withdrawing Fluorine: The fluorine atom, positioned ortho to the hydroxyl group, significantly influences the electronic properties of the aromatic ring. This substitution can enhance the quantum yield and photostability of the resulting fluorophore. Furthermore, the increased acidity of the phenolic proton can be exploited for developing pH-sensitive probes or probes that operate via a photoinduced electron transfer (PET) mechanism.[2]
-
Versatile Phenolic Hydroxyl Group: The hydroxyl group is a critical handle for synthesizing a wide variety of fluorescent scaffolds, most notably coumarins, through well-established condensation reactions. This group is also essential for probes designed to detect changes in pH or engage in hydrogen bonding with target analytes.
-
Synthetic Accessibility: this compound is a readily accessible synthetic precursor, ensuring a reliable starting point for probe development.
This guide will focus on the synthesis of a coumarin-based probe, a class of fluorophores renowned for their bright blue-green emission, high quantum yields, and sensitivity to the cellular microenvironment.[3]
Synthesis and Characterization of Fluorescent Probes
The development of a robust fluorescent probe begins with a reproducible and scalable synthetic protocol. Here, we provide a two-stage process: the synthesis of the core scaffold, this compound, followed by its conversion into a highly fluorescent coumarin derivative.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the starting material from 3-fluoro-4-hydroxybenzoic acid.
Materials:
-
3-fluoro-4-hydroxybenzoic acid
-
Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Dissolve 3-fluoro-4-hydroxy-benzoic acid (e.g., 24.7 g, 112.8 mmol) in methanol (300 ml) in a round-bottom flask and cool the solution to 0°C in an ice bath.[4]
-
Slowly add thionyl chloride (15 ml) dropwise to the cooled solution while stirring.[4]
-
After the addition is complete, remove the ice bath and heat the mixture at 70°C for 60 minutes under a condenser.[4]
-
Remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by saturated brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as a white solid.[4]
Protocol 2: Synthesis of 6-Fluoro-7-hydroxy-4-methylcoumarin via Pechmann Condensation
The Pechmann condensation is a classic and efficient method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[5][6] This protocol adapts the procedure for our fluorinated phenol derivative.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice, deionized water
-
Ethanol for recrystallization
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a clean, dry round-bottom flask, combine this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 10 equivalents) to the mixture with constant stirring, ensuring the temperature remains low.[7]
-
After the addition, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture over crushed ice in a beaker.
-
The crude coumarin product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 6-fluoro-7-hydroxy-4-methylcoumarin.
Diagram: Synthetic Workflow
Caption: Synthetic pathway for the fluorescent probe.
Photophysical Properties and Mechanistic Insights
The introduction of fluorine into the coumarin scaffold systematically alters its photophysical properties. The electron-withdrawing nature of fluorine can lead to brighter fluorescence and improved photostability.
Data Presentation: Photophysical Properties of Fluorinated 7-Hydroxycoumarin Derivatives
The following table summarizes key photophysical data for a series of monofluorinated 7-hydroxycoumarin-3-carboxamides, which serve as excellent models for the probes derived from this compound. The data highlights how the position of the fluorine atom influences the probe's characteristics.[8]
| Compound | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (Φ) |
| 7-Hydroxycoumarin-3-carboxamide | 350/395 | 448 | 21,000 (at 395 nm) | 0.63 |
| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | 350/396 | 448 | 23,000 (at 396 nm) | 0.87 |
| 5-Fluoro-7-hydroxycoumarin-3-carboxamide | 350/396 | 450 | 20,000 (at 396 nm) | 0.65 |
| 8-Fluoro-7-hydroxycoumarin-3-carboxamide | 350/398 | 451 | 21,000 (at 398 nm) | 0.72 |
Data adapted from ACS Medicinal Chemistry Letters.[8]
Notably, the 6-fluoro derivative exhibits a significantly higher quantum yield (Φ = 0.87) compared to the non-fluorinated parent compound and other positional isomers, making it a particularly bright fluorophore for imaging applications.[8]
Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)
The fluorescence of coumarin derivatives is often governed by an intramolecular charge transfer (ICT) process. Upon excitation with light, an electron is promoted from the electron-donating hydroxyl group to the electron-accepting lactone moiety of the coumarin core.[3] The efficiency of this charge transfer, and thus the brightness of the fluorescence, is highly sensitive to the probe's microenvironment, including polarity and viscosity. This sensitivity is the basis for developing "turn-on" probes that fluoresce brightly only when bound to a specific target or localized within a particular cellular compartment.[9][10]
Diagram: Fluorescence Mechanism
Caption: Jablonski diagram illustrating the ICT process.
Application in Live-Cell Imaging
The ultimate test of a fluorescent probe is its performance in a biological setting. The following protocol provides a detailed workflow for using a custom-synthesized coumarin probe for live-cell imaging.
Protocol 3: General Procedure for Live-Cell Staining and Fluorescence Microscopy
This protocol is a general guideline and should be optimized for the specific cell type and experimental question.[1]
Materials:
-
Cells of interest (e.g., HeLa, U2OS)
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Coumarin probe stock solution (1-10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom blue excitation filter)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.[1]
-
Culture cells in a CO₂ incubator at 37°C overnight to allow for attachment.
-
-
Probe Preparation and Staining:
-
Prepare a working solution of the coumarin probe by diluting the DMSO stock solution in pre-warmed complete culture medium. The final concentration typically ranges from 1-10 µM.[1] It is crucial to perform a concentration titration to find the optimal balance between signal and potential cytotoxicity.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. Incubation time should be optimized for each probe and cell line.[1]
-
-
Washing and Imaging:
-
After incubation, remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess unbound probe and reduce background fluorescence.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately proceed to image the cells on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
-
Use an excitation wavelength around 400 nm and collect emission between 440-480 nm. Adjust exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Expected Results and Interpretation
A successful experiment will show specific and bright labeling of intracellular compartments. Depending on the specific modifications made to the coumarin scaffold (e.g., addition of targeting moieties), the probe may localize to the cytoplasm, mitochondria, lysosomes, or other organelles.[10][11] Changes in fluorescence intensity can indicate alterations in the local microenvironment, such as changes in viscosity or polarity, providing valuable insights into cellular processes.
Diagram: Live-Cell Imaging Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 5. Pechmann Reaction Promoted by Boron Trifluoride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 8. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria-targeted fluorescent probes based on coumarin-hemicyanine for viscosity changes and their applications in cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coumarin-based fluorescent probes toward viscosity in mitochondrion/lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Advanced Functionalization of Methyl 3-fluoro-4-hydroxybenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Methyl 3-fluoro-4-hydroxybenzoate
This compound is a key building block in medicinal chemistry and materials science.[1] Its substituted benzene ring, featuring a fluorine atom, a hydroxyl group, and a methyl ester, offers multiple points for chemical modification. The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, making this scaffold particularly attractive for the development of novel pharmaceuticals and agrochemicals.
Traditional modifications of this molecule often involve standard etherification or esterification of the phenolic hydroxyl group. However, recent advancements in catalysis offer more sophisticated and efficient pathways to novel derivatives that were previously challenging to synthesize. This guide provides detailed protocols and scientific rationale for the application of two such modern methods: Palladium-Catalyzed O-Arylation and Copper-Mediated O-Trifluoromethylation. These protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemistry.
Part 1: Palladium-Catalyzed O-Arylation of this compound
Scientific Rationale and Significance
The formation of diaryl ethers is a cornerstone transformation in organic synthesis, yielding structures prevalent in many biologically active molecules. Traditional methods like the Ullmann condensation often require harsh reaction conditions (high temperatures and stoichiometric copper), limiting their functional group tolerance. The advent of Palladium-catalyzed C-O cross-coupling reactions, particularly the Buchwald-Hartwig etherification, has revolutionized the synthesis of aryl ethers by offering milder conditions and broader substrate scope.[2][3][4]
Applying this methodology to this compound allows for the direct and modular synthesis of a library of diaryl ether derivatives. The choice of a palladium catalyst with a sterically hindered and electron-rich biarylphosphine ligand is critical. These ligands facilitate the crucial C-O reductive elimination step from the palladium center, which is often the rate-limiting step in the catalytic cycle. The use of a palladacycle precatalyst can further enhance reaction efficiency and reproducibility.[3]
Experimental Workflow: Pd-Catalyzed O-Arylation
References
- 1. nbinno.com [nbinno.com]
- 2. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst [organic-chemistry.org]
- 4. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
scale-up synthesis of Methyl 3-fluoro-4-hydroxybenzoate
An Application Guide for the Scalable Synthesis of Methyl 3-fluoro-4-hydroxybenzoate
Abstract
This compound is a pivotal intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical sectors.[1][2] Its structural features, including the fluorine atom and reactive hydroxyl and ester groups, make it a versatile building block for drug discovery and materials science.[1][3] This application note provides a comprehensive, field-tested protocol for the , focusing on process robustness, safety, and high-yield production. We present a detailed methodology based on the esterification of 3-fluoro-4-hydroxybenzoic acid, supported by in-depth explanations of critical process parameters, safety protocols, and troubleshooting guidance tailored for researchers and process chemists.
Introduction and Strategic Rationale
The increasing demand for complex fluorinated compounds necessitates reliable and scalable synthetic methods. This compound (CAS No. 403-01-0) is a white to off-white solid with a melting point of 91-93°C and a molecular weight of 170.14 g/mol .[4] The primary strategic approach for its large-scale synthesis is the direct esterification of 3-fluoro-4-hydroxybenzoic acid.
Causality for Route Selection:
-
Atom Economy and Availability: The starting material, 3-fluoro-4-hydroxybenzoic acid, is commercially accessible, and the reaction proceeds via a direct esterification, which is an atom-economical process. Alternative routes, such as those starting from 3-fluoro-4-methoxy benzoic acid followed by demethylation, add steps and complexity, which are less desirable for scale-up.[5]
-
Process Simplicity: Fischer-type esterification, catalyzed by a strong acid, is a well-established, straightforward, and robust reaction.[6] It avoids the use of more hazardous or expensive reagents that might be employed in other esterification methods.
-
Catalyst Selection: While various acid catalysts can be used, this protocol details the use of thionyl chloride (SOCl₂) and sulfuric acid (H₂SO₄).
-
Thionyl Chloride: Offers the advantage of producing gaseous byproducts (SO₂ and HCl), which can help drive the reaction to completion. However, its corrosive and toxic nature requires specialized handling and scrubbing systems at scale.[7]
-
Sulfuric Acid: A cost-effective and highly effective catalyst, although it requires neutralization during workup. It is a common choice for industrial-scale esterifications.[4]
-
This guide will focus on the thionyl chloride-mediated method due to its high efficiency and the clear, irreversible nature of the reaction, while acknowledging that sulfuric acid is a viable alternative.
Process Visualization: Synthesis Workflow
The following diagram outlines the key stages of the scale-up synthesis process, from reactant preparation to the isolation of the final, purified product.
Caption: Workflow for this compound Synthesis.
Quantitative Data and Reaction Parameters
The following table summarizes the key quantitative aspects of the protocol for a representative laboratory scale-up. These quantities can be linearly extrapolated for pilot and production scales, with appropriate engineering and safety reviews.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 3-Fluoro-4-hydroxybenzoic Acid | 156.1 | g | (1.0 mole, 1.0 eq) |
| Methanol (Reagent/Solvent) | 1.5 | L | Anhydrous grade recommended |
| Thionyl Chloride | 80.2 | mL | (1.1 mole, 1.1 eq) |
| Work-up Reagents | |||
| Ethyl Acetate | 2.0 | L | For extraction |
| Saturated NaHCO₃ Solution | ~1.5 | L | Use until effervescence ceases |
| Saturated NaCl (Brine) | 500 | mL | For final wash |
| Anhydrous Sodium Sulfate | 100 | g | For drying |
| Reaction Conditions | |||
| Catalyst Addition Temperature | 0 - 5 | °C | Critical for safety and selectivity |
| Reflux Temperature | 65 - 70 | °C | Temperature of boiling methanol |
| Reaction Time | 2 - 4 | hours | Monitor for completion |
| Expected Output | |||
| Product Appearance | White to off-white solid | - | [4] |
| Expected Yield | 150 - 162 | g | (88 - 95%) |
| Purity (Post-Recrystallization) | >98 | % (GC/HPLC) |
Detailed Experimental Protocol
This protocol is designed for execution by trained chemists in a properly equipped facility. A thorough risk assessment must be conducted prior to commencement.
4.1. Equipment
-
5 L three-neck, round-bottom flask (or glass-lined reactor)
-
Overhead mechanical stirrer
-
Reflux condenser with a gas outlet connected to a caustic scrubber (for SO₂ and HCl)
-
Thermocouple/temperature probe
-
Pressure-equalizing dropping funnel
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
4.2. Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Assemble the reactor system under a fume hood. Ensure all joints are properly sealed.
-
Purge the system with an inert gas (e.g., Nitrogen) for 15-20 minutes to ensure an anhydrous atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
-
Charging Reactants:
-
To the reactor, add 3-fluoro-4-hydroxybenzoic acid (156.1 g, 1.0 mol).
-
Add anhydrous methanol (1.5 L) with moderate stirring until the solid is fully dissolved or a uniform slurry is formed.
-
-
Catalyst Addition (Critical Step):
-
Cool the reactor contents to 0-5°C using an ice-water bath.
-
Fill the dropping funnel with thionyl chloride (80.2 mL, 1.1 mol).
-
Add the thionyl chloride dropwise to the stirred methanol solution over 60-90 minutes. Crucially, maintain the internal temperature below 10°C. This is an exothermic addition, and slow addition is vital to control the reaction rate and prevent excessive off-gassing.[7]
-
-
Reaction Execution:
-
Once the addition is complete, slowly remove the ice bath and allow the mixture to warm to room temperature.
-
Gradually heat the mixture to reflux (approx. 65-70°C) and maintain for 2-4 hours.
-
Monitor the reaction's progress using a suitable analytical method (e.g., TLC, spotting for the disappearance of the starting carboxylic acid).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the excess methanol and HCl.
-
Dissolve the resulting residue in ethyl acetate (2.0 L).
-
Carefully and slowly add saturated sodium bicarbonate solution in portions to neutralize the remaining acid. Vigorous gas (CO₂) evolution will occur. Ensure adequate venting and stirring. Continue adding until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with brine (500 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to achieve high purity.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C to a constant weight.
-
Safety, Handling, and Waste Management
-
Chemical Hazards:
-
Thionyl Chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate PPE (gloves, goggles, lab coat).
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Fluorinated Compounds: At high temperatures, fluorinated organic compounds can decompose to release highly toxic hydrogen fluoride (HF).[8] Avoid overheating.
-
-
Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves (e.g., butyl rubber for thionyl chloride), and a flame-retardant lab coat are mandatory.
-
Engineering Controls: A functional chemical fume hood and a caustic scrubber for off-gases are essential. All electrical equipment should be properly grounded.
-
Waste Disposal:
-
Aqueous waste from the work-up should be neutralized before disposal.
-
Organic waste and solvents should be collected in designated, labeled containers for hazardous waste disposal. Follow all local and institutional regulations.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (hydrolyzed thionyl chloride).2. Insufficient reaction time or temperature. | 1. Use a fresh, unopened bottle of thionyl chloride.2. Confirm reflux temperature and extend reaction time, monitoring by TLC/HPLC. |
| Low Yield | 1. Incomplete reaction.2. Loss of product during work-up (e.g., into the aqueous layer).3. Inefficient recrystallization. | 1. Ensure reaction goes to completion before work-up.2. Perform a back-extraction of the aqueous layers with ethyl acetate.3. Minimize the amount of solvent used for recrystallization and ensure proper cooling. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities.2. Residual solvent. | 1. Ensure thorough washing and drying during work-up.2. Attempt purification via a different recrystallization solvent or a short silica plug filtration.3. Ensure product is fully dried under vacuum. |
| Uncontrolled Exotherm/Foaming during Neutralization | 1. Addition of bicarbonate solution is too rapid. | 1. Add the neutralizing agent slowly, with vigorous stirring and external cooling if necessary. Ensure the reaction vessel has sufficient headspace. |
References
- 1. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 2. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 8. FKM - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Strategic Functionalization of Methyl 3-fluoro-4-hydroxybenzoate
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 3-fluoro-4-hydroxybenzoate is a key building block in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1][2] This document provides a comprehensive guide to the strategic functionalization of this important intermediate. We will delve into the nuanced reactivity of its three key functional sites: the phenolic hydroxyl group, the methyl ester, and the aromatic ring. This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern reaction choices, enabling researchers to rationally design synthetic routes and troubleshoot experimental challenges. Detailed, field-tested protocols for O-alkylation, O-acylation, ester hydrolysis, amidation, and electrophilic aromatic substitution are provided, complete with data tables and visual workflows to ensure replicability and success.
Introduction: The Strategic Value of this compound
This compound (CAS 403-01-0) is a substituted aromatic compound featuring a fluorine atom ortho to a hydroxyl group and meta to a methyl ester.[1][3][4] This specific arrangement of electron-withdrawing (fluorine, ester) and electron-donating (hydroxyl) groups creates a molecule with distinct regions of reactivity, making it a highly versatile scaffold for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] The fluorine atom, in particular, can enhance metabolic stability and lipophilicity in drug candidates, a desirable feature in modern drug discovery.[1]
This guide will systematically explore the functionalization of this compound, providing both the "how" and the "why" for each key transformation. Our approach is to empower researchers with the knowledge to not only follow a protocol but to adapt and innovate based on a solid understanding of the molecule's chemical behavior.
Figure 1: Overview of the primary functionalization pathways for this compound.
Functionalization of the Phenolic Hydroxyl Group
The hydroxyl group is often the initial site of modification due to its acidity and nucleophilicity upon deprotonation.
O-Alkylation: Building Ethereal Linkages
The formation of an ether bond at the 4-position is a common strategy to introduce a wide variety of side chains. The two most prevalent methods are the Williamson ether synthesis and the Mitsunobu reaction.
This classic SN2 reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl electrophile.[5][6]
Causality of Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the phenol. Stronger bases like sodium hydride (NaH) can be used but may not be necessary and can introduce handling challenges.
-
Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal.[7] These solvents effectively solvate the cation of the base without solvating the phenoxide nucleophile, thus enhancing its reactivity.
-
Electrophile: Primary alkyl halides (or tosylates) are the best substrates for this reaction.[8] Secondary and tertiary halides are prone to E2 elimination, leading to the formation of alkenes as side products.[7][8]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. PubChemLite - this compound (C8H7FO3) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 403-01-0 [sigmaaldrich.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-fluoro-4-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-fluoro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. We will delve into the causality behind experimental choices, providing you with a robust framework for troubleshooting and process refinement.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, primarily through the common route of Fischer esterification of 3-fluoro-4-hydroxybenzoic acid.
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield in the esterification of 3-fluoro-4-hydroxybenzoic acid is a common issue that can often be traced back to the reversible nature of the Fischer esterification reaction.
Answer:
The primary culprit for low yields is typically the presence of water, which shifts the reaction equilibrium back towards the starting materials.[1][2][3][4] Here’s a breakdown of potential causes and actionable solutions:
-
Cause 1: Water in the Reaction Mixture. Water is a byproduct of the esterification reaction. Its accumulation will drive the reverse reaction (hydrolysis of the ester) and prevent the reaction from reaching completion.[1][3][4]
-
Solution:
-
Use an Excess of Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1][3][5] Using methanol as the solvent is a common and effective strategy.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that the starting materials and solvent (methanol) are as anhydrous as possible.
-
Water Removal: For larger scale reactions, techniques like azeotropic distillation with a Dean-Stark apparatus can be employed to remove water as it is formed.[3]
-
-
-
Cause 2: Insufficient Catalyst. An acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[1][2]
-
Solution:
-
Catalyst Loading: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Catalyst Choice: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TsOH) can also be effective.[2]
-
-
-
Cause 3: Sub-optimal Reaction Temperature and Time. The reaction rate is dependent on temperature.
-
Solution:
-
Reflux Conditions: The reaction is typically carried out at the reflux temperature of methanol (around 65 °C) to ensure a reasonable reaction rate without evaporating the solvent.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. The reaction may require several hours to reach completion.[6]
-
-
FAQ 2: My final product is impure. I see unreacted starting material and potentially other spots on my TLC. How can I address this?
Purity is as critical as yield. The presence of starting material or byproducts necessitates effective troubleshooting during both the reaction and the work-up.
Answer:
Impurities in the final product can stem from an incomplete reaction or the formation of side products.
-
Issue 1: Presence of Unreacted 3-fluoro-4-hydroxybenzoic Acid. This is the most common impurity and indicates an incomplete reaction.
-
Troubleshooting:
-
Reaction Time: As mentioned in FAQ 1, ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor by TLC until the starting material spot is no longer visible or is significantly diminished.
-
Catalyst and Water: Revisit the points in FAQ 1 regarding catalyst concentration and the rigorous exclusion of water.
-
-
Purification:
-
-
Issue 2: Formation of Side Products. While less common under standard Fischer esterification conditions, side reactions can occur.
-
Potential Side Reaction: Etherification. The phenolic hydroxyl group could potentially undergo etherification, especially under harsh acidic conditions or at very high temperatures. However, the nucleophilicity of the phenolic oxygen is significantly lower than that of methanol, making this a minor concern under typical Fischer conditions.[7]
-
Troubleshooting:
-
Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for esterification.
-
Alternative Methods: If etherification is a persistent issue, consider using a milder esterification method.
-
-
FAQ 3: I am using thionyl chloride (SOCl₂) for the esterification. What specific precautions and troubleshooting steps should I be aware of?
Using thionyl chloride is an alternative to the classic Fischer esterification. It proceeds via the formation of an acyl chloride intermediate.
Answer:
This method is highly effective but requires specific handling due to the reactivity of thionyl chloride.
-
Key Consideration: Anhydrous Conditions are Critical. Thionyl chloride reacts violently with water to produce sulfur dioxide (SO₂) and hydrochloric acid (HCl).[8] Any moisture will consume the reagent and reduce the yield.
-
Solution:
-
Use oven-dried glassware and anhydrous methanol.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Common Issue: Incomplete Reaction.
-
Cause: Insufficient thionyl chloride or premature degradation of the reagent.
-
Solution:
-
Stoichiometry: While theoretically only a catalytic amount is needed to generate HCl in situ for a Fischer-type reaction, it is often used in stoichiometric amounts to form the acyl chloride. If the reaction is sluggish, consider adding a slight excess (e.g., 1.1-1.2 equivalents).[8]
-
Order of Addition: A standard approach is to dissolve the 3-fluoro-4-hydroxybenzoic acid in methanol and then add the thionyl chloride dropwise at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[9]
-
-
-
Work-up Considerations: The reaction will generate HCl gas. The work-up will involve neutralizing the excess acid.
-
Procedure: After the reaction is complete, the excess methanol and SOCl₂ are typically removed under reduced pressure. The residue is then dissolved in an organic solvent (like ethyl acetate) and washed with water and a base (e.g., NaHCO₃ solution) to remove any remaining acids.[9]
-
Experimental Protocols & Data
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol outlines a standard lab-scale synthesis of this compound.
Materials:
-
3-fluoro-4-hydroxybenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-hydroxybenzoic acid (1 equivalent).
-
Add a significant excess of anhydrous methanol (e.g., 10-20 equivalents, or enough to act as the solvent).
-
With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The product, this compound, will have a higher Rf value than the starting carboxylic acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Summary: Optimizing Reaction Conditions
The following table provides a summary of typical reaction parameters and their impact on yield.
| Parameter | Condition | Expected Outcome | Rationale |
| Methanol Equivalents | 1-2 | Low Yield | Insufficient to drive the equilibrium forward. |
| >10 (as solvent) | High Yield | Shifts the equilibrium towards the product side.[1][3] | |
| Catalyst (H₂SO₄) | < 5 mol% | Slow reaction / Low conversion | Insufficient protonation of the carboxylic acid. |
| 10-20 mol% | Optimal reaction rate | Balances catalytic activity with minimizing potential side reactions. | |
| Temperature | Room Temperature | Very slow reaction rate | Insufficient energy to overcome the activation barrier. |
| Reflux (~65 °C) | Optimal reaction rate | Provides sufficient energy for the reaction to proceed efficiently. | |
| Presence of Water | >1% | Significantly reduced yield | Promotes the reverse hydrolysis reaction.[10] |
| Anhydrous | Maximized yield | Minimizes the reverse reaction. |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the acid-catalyzed Fischer esterification mechanism for the synthesis of this compound.
Caption: Fischer Esterification Mechanism.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting Workflow for Synthesis.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. studylib.net [studylib.net]
- 6. prepchem.com [prepchem.com]
- 7. Khan Academy [khanacademy.org]
- 8. echemi.com [echemi.com]
- 9. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-fluoro-4-hydroxybenzoate
Welcome to the technical support center for the purification of Methyl 3-fluoro-4-hydroxybenzoate (CAS 403-01-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate.
This compound is a white to off-white solid with a melting point in the range of 91-93°C.[1] It is a key building block in the synthesis of various pharmaceutical compounds. Achieving high purity is critical for downstream applications, and this guide will walk you through the most common purification techniques and how to troubleshoot them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. The most common method for synthesizing this compound is the Fischer esterification of 3-fluoro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.[1]
Based on this, the most likely impurities are:
-
Unreacted 3-fluoro-4-hydroxybenzoic acid: This is often the primary impurity, especially if the esterification reaction has not gone to completion.
-
Residual Acid Catalyst: If a strong acid like sulfuric acid is used as a catalyst, it must be completely removed.
-
Byproducts from Side Reactions: Depending on the reaction conditions, trace amounts of byproducts may be present.
-
Colored Impurities: The crude product may have a yellowish or brownish tint due to the formation of minor, often highly conjugated, byproducts.
Troubleshooting Purification Techniques
This section provides detailed troubleshooting for the most common purification methods for this compound.
Acid-Base Extraction: The First Line of Defense
Q2: My crude product is highly acidic. How can I easily remove the unreacted starting material, 3-fluoro-4-hydroxybenzoic acid?
A2: An acid-base extraction is a highly effective and straightforward method to remove acidic impurities like the starting carboxylic acid from your ester product. The principle lies in the differential solubility of the acidic starting material and the neutral ester in aqueous base.
Causality behind the choice: 3-fluoro-4-hydroxybenzoic acid, being a carboxylic acid, will react with a mild base like sodium bicarbonate (NaHCO₃) to form its corresponding sodium salt. This salt is highly soluble in water and will be extracted into the aqueous phase, while the neutral this compound remains in the organic phase.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is highly soluble, such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.
-
Mixing: Stopper the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas that evolves during the neutralization.
-
Separation: Allow the layers to separate, and then drain the lower aqueous layer.
-
Repeat: Repeat the wash with the sodium bicarbonate solution one or two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester, now free of acidic impurities.
Recrystallization: For High Purity Crystalline Product
Q3: I have removed the acidic impurities, but my product is still not pure white. How can I improve its purity and color?
A3: Recrystallization is the gold standard for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Q4: What is a good solvent system for the recrystallization of this compound?
Recommended Starting Solvent Systems:
| Solvent System | "Good" Solvent | "Poor" Solvent (Anti-solvent) | Rationale |
| Methanol/Water | Methanol | Water | The compound is soluble in methanol. The addition of water will decrease the solubility and induce crystallization. |
| Ethanol/Water | Ethanol | Water | Similar to the methanol/water system, offering a slightly less polar "good" solvent. |
| Ethyl Acetate/Hexane | Ethyl Acetate | Hexane | A common and effective solvent system for moderately polar organic compounds. |
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. Heat the solution gently on a hot plate.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: To the hot methanolic solution, add water dropwise until the solution becomes persistently cloudy. If too much precipitate forms, add a few drops of hot methanol to redissolve it.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Q5: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:
-
Increase the amount of the "good" solvent: Add more of the solvent in which the compound is more soluble to ensure it remains dissolved at a higher temperature.
-
Cool the solution more slowly: Slow cooling encourages the formation of a crystal lattice rather than an amorphous oil.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization.
Column Chromatography: For Difficult Separations
Q6: I am still struggling to remove some closely related impurities. Is column chromatography a viable option?
A6: Yes, column chromatography is a powerful technique for separating compounds with similar polarities. For this compound, which is a moderately polar compound, normal-phase chromatography on silica gel is the most common approach.
Q7: How do I choose the right mobile phase for column chromatography?
A7: The selection of the mobile phase (eluent) is crucial for good separation. The goal is to find a solvent system that moves your target compound off the baseline but separates it from impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal mobile phase.
Recommended Mobile Phase Systems (to be optimized with TLC):
-
Hexane/Ethyl Acetate Gradient: Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Dichloromethane/Methanol Gradient: For more polar impurities, a gradient of methanol in dichloromethane can be effective.
-
TLC Analysis: Develop a TLC of your crude material in various ratios of hexane and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen starting mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as needed to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Since this compound has an aromatic ring, it can be visualized on a TLC plate under UV light (254 nm). Staining with a potassium permanganate solution can also be used as a general visualization technique.
Purity Assessment
Q8: How can I confirm the purity of my final product?
A8: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
| Analytical Technique | Expected Results for Pure Product |
| Melting Point | A sharp melting point in the range of 91-93°C.[1] A broad melting range indicates the presence of impurities. |
| Thin-Layer Chromatography (TLC) | A single spot with a consistent Rf value in a given solvent system. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum should show the expected signals for the aromatic protons and the methyl ester protons, with integrations corresponding to the number of protons. The absence of signals from impurities (e.g., the starting carboxylic acid) is a key indicator of purity. While a specific spectrum for the title compound is not provided, the spectrum of the starting material, 3-fluoro-4-hydroxybenzoic acid, is available for comparison.[2] |
| Gas Chromatography (GC) | Purity can be assessed by the area percentage of the main peak. A purity of >98.0% (GC) is often reported for commercial samples. |
Workflow Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
Technical Support Center: Synthesis of Methyl 3-fluoro-4-hydroxybenzoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Methyl 3-fluoro-4-hydroxybenzoate (CAS 403-01-0). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated intermediate. We provide in-depth, experience-driven answers to frequently asked questions and robust troubleshooting protocols to help you optimize your reaction outcomes, improve yield, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by researchers in the field. We focus on the causality behind these problems and provide immediate, actionable advice.
Q1: My post-reaction analysis (TLC, LC-MS) shows a significant peak corresponding to unreacted 3-fluoro-4-hydroxybenzoic acid. How can I drive the esterification to completion?
Answer: This is a classic equilibrium problem common in Fischer-Speier esterification. The reaction between a carboxylic acid and an alcohol is reversible, and several factors can prevent it from reaching completion.
-
Causality (The "Why"): The presence of water, a byproduct of the reaction, can hydrolyze the ester product back to the starting materials, shifting the equilibrium to the left. Furthermore, insufficient catalytic activity or suboptimal reaction conditions (temperature, time) can lead to poor conversion rates.
-
Troubleshooting & Protocol Recommendations:
-
Water Removal: Ensure your methanol solvent is anhydrous. The use of a Dean-Stark apparatus during reflux can be effective for physically removing water as it forms. Alternatively, adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture can sequester water.
-
Catalyst Choice & Loading: While sulfuric acid is common, thionyl chloride (SOCl₂) is an excellent alternative that drives the reaction forward.[1] It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. Any excess SOCl₂ reacts with methanol to produce HCl gas and dimethyl sulfite, which do not promote the reverse reaction.
-
Use of Excess Reagent: Employ a large excess of methanol, as it serves as both the reactant and the solvent. This concentration gradient shifts the equilibrium towards the product side according to Le Châtelier's principle.
-
Reaction Conditions: Ensure the reaction is heated sufficiently (typically reflux) for an adequate duration. Monitor the reaction by TLC until the starting acid spot is no longer visible. A typical protocol involves heating at 70°C for 60-90 minutes when using thionyl chloride.[1]
-
Q2: I've isolated a major byproduct that lacks the characteristic phenolic -OH peak in my IR/NMR analysis and has a higher molecular weight. What is this impurity and how can I prevent it?
Answer: The byproduct you have isolated is almost certainly Methyl 3-fluoro-4-methoxybenzoate . This results from a common competing side reaction in the esterification of hydroxybenzoic acids known as O-alkylation (in this case, O-methylation).
-
Causality (The "Why"): The phenolic hydroxyl group on the aromatic ring is also nucleophilic. Under the acidic conditions of esterification, it can compete with the carboxylic acid group (or its activated intermediate) and attack the alcohol or another methylating species.[2] This reaction is particularly problematic under harsh conditions (high temperatures, prolonged reaction times) or with highly reactive methylating agents.
-
Preventative Measures:
-
Milder Conditions: Avoid excessively high temperatures or long reaction times. The activation energy for O-methylation can be higher than for esterification, so using the minimum effective temperature can favor the desired reaction.
-
Optimized Catalyst: Thionyl chloride at 0°C followed by gentle heating is often more selective for esterification over O-methylation compared to using a large excess of sulfuric acid at high reflux temperatures.[1]
-
Protecting Groups: For syntheses where O-methylation is a persistent and significant issue, consider protecting the phenolic hydroxyl group prior to esterification. A benzyl or silyl protecting group can be used and subsequently removed after the ester is formed. However, this adds steps to the overall synthesis.
-
Q3: My crude product is a dark brown or black solid, making purification by recrystallization difficult. What causes this discoloration and how can I obtain a cleaner product?
Answer: The dark coloration is typically due to degradation and polymerization of phenolic compounds.
-
Causality (The "Why"): Phenols are susceptible to oxidation, especially at elevated temperatures and in the presence of strong acids or trace metal impurities. This oxidation can form highly colored quinone-type structures, which can further polymerize to create complex, dark tars. A synthesis described for the precursor acid specifically notes the formation of a "blackish brown" or "black" crystal before final purification.[3]
-
Troubleshooting & Purification Strategy:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce oxidative side reactions.
-
Temperature Control: Do not overheat the reaction mixture. Use a temperature-controlled heating mantle or oil bath and maintain the lowest temperature necessary for a reasonable reaction rate.
-
Purification Protocol:
-
Activated Carbon (Charcoal): Before recrystallization, dissolve the crude product in a suitable hot solvent (e.g., ethyl acetate, toluene) and add a small amount of activated carbon. The carbon will adsorb many of the colored polymeric impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool for crystallization.
-
Silica Gel Chromatography: If discoloration persists, column chromatography is the most effective method. A gradient elution starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective at separating the desired white, crystalline product from the baseline-retained colored impurities.
-
-
Troubleshooting Workflows & Protocols
Workflow 1: Differentiating Key Byproducts via Analytics
When your product is impure, a systematic analytical approach is critical. The table below summarizes the key byproducts and how to identify them.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signature (¹H NMR) |
| This compound (Desired Product) | COC(=O)C1=CC(=C(C=C1)O)F | 170.14 | Phenolic -OH peak (broad singlet, exchangeable with D₂O), distinct aromatic splitting pattern, methyl ester singlet (~3.9 ppm). |
| 3-fluoro-4-hydroxybenzoic acid (Unreacted Starting Material) | O=C(O)C1=CC(=C(C=C1)O)F | 156.11 | Absence of the methyl ester singlet. Presence of a carboxylic acid -OH peak (very broad singlet, >10 ppm). |
| Methyl 3-fluoro-4-methoxybenzoate (O-Methylation Byproduct) | COC(=O)C1=CC(=C(C=C1)OC)F | 184.16 | Absence of the phenolic -OH peak. Presence of a second methoxy singlet (~3.9-4.0 ppm) in addition to the ester methyl singlet. |
| Methyl 4-fluoro-3-hydroxybenzoate (Isomeric Byproduct) | COC(=O)C1=CC(O)=C(F)C=C1 | 170.14 | Same mass as the desired product. The aromatic splitting pattern in ¹H and ¹⁹F NMR will differ significantly due to the changed positions of the substituents. |
Workflow 2: Optimized Protocol for Selective Esterification
This protocol is designed to maximize the yield of the desired product while minimizing O-methylation and unreacted starting material.
Objective: To selectively esterify 3-fluoro-4-hydroxybenzoic acid.
Materials:
-
3-fluoro-4-hydroxybenzoic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Brine (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add thionyl chloride (1.2 - 1.5 eq) dropwise to the cooled, stirring solution over 10-15 minutes. Caution: This reaction releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (around 65-70°C) for 60-90 minutes.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc), checking for the disappearance of the starting material.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.
-
Extraction: Dissolve the residue in Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize acid) and then with saturated brine.[1]
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound, which typically appears as a white or off-white solid.[4]
-
Purification: Recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) if necessary.
Visual Guides
Reaction Pathway Overview
The following diagram illustrates the desired synthetic route alongside the two most common competitive side reactions.
Caption: Desired esterification vs. common side reactions.
Troubleshooting Decision Tree
Use this flowchart to diagnose issues encountered during your synthesis.
Caption: A decision tree for troubleshooting synthesis issues.
References
Technical Support Center: Fluorinated Benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and practical solutions to common challenges encountered in the lab. Our focus is on explaining the causality behind experimental phenomena and providing robust, validated protocols to enhance the success of your synthetic endeavors.
Part 1: Critical Safety Protocols
Fluorination chemistry involves highly reactive and potentially hazardous reagents. Adherence to strict safety protocols is non-negotiable.
Q1: What are the essential safety precautions when working with fluorinating agents?
A1: Handling fluorinating agents requires a comprehensive safety plan due to their reactivity, corrosivity, and toxicity.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE. This includes chemical splash goggles and a face shield, especially when there's a risk of splashing.[2] Use gloves rated for the specific chemicals you are handling. A lab coat is mandatory.
-
Ventilation: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2] For particularly hazardous or moisture-sensitive agents, a glove box with an inert atmosphere is recommended.[2]
-
Emergency Preparedness:
-
Hydrofluoric Acid (HF) Exposure: Many fluorination reactions can generate HF. In case of skin contact, HF can cause severe, painful burns that may not be immediately apparent.[3][4] An emergency kit containing 2.5% calcium gluconate gel must be readily accessible. In case of exposure, flush the affected area with copious amounts of water for at least 5 minutes, remove contaminated clothing, and apply the calcium gluconate gel while seeking immediate medical attention.[4]
-
Spill Response: Have appropriate spill kits available and be familiar with their use. Neutralizing agents for acidic or basic compounds should be on hand.
-
-
Material Compatibility: Fluorinating agents can be highly corrosive. Ensure all glassware and equipment are appropriate. For instance, HF reacts with glass; plastic (e.g., Teflon) labware is required for handling it.[4]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines. Never mix incompatible waste streams.[2]
Part 2: Troubleshooting Common Synthetic Routes
The two most prevalent methods for synthesizing fluorinated benzoic acids are the Balz-Schiemann reaction (diazotization of aminobenzoic acids) and the oxidation of fluorotoluenes.[5][6] This section addresses common issues for these pathways.
Section 2.1: Low Product Yield
Q2: My yield of 2-fluorobenzoic acid from the diazotization of anthranilic acid is consistently low. What are the likely causes and how can I fix them?
A2: Low yields in the Balz-Schiemann reaction and its variations typically stem from three main areas: incomplete reaction, premature decomposition of the diazonium salt, or competing side reactions.[6]
-
Cause 1: Incomplete Diazotization: The formation of the diazonium salt is the critical first step.
-
Troubleshooting: Ensure the reaction temperature is strictly maintained between 0-5 °C during the dropwise addition of sodium nitrite.[6] Use a calibrated thermometer. An excess of acid (like HCl or HBF₄) is crucial to ensure the complete conversion of the amine to the diazonium salt. Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC).[7]
-
-
Cause 2: Diazonium Salt Instability: The diazonium salt intermediate is thermally unstable and can decompose if the temperature rises prematurely.[6]
-
Troubleshooting: Keep the reaction vessel in an ice-salt bath throughout the diazotization process. The subsequent addition of the fluoride source (e.g., HBF₄) should also be done at low temperatures.
-
-
Cause 3: Side Reactions: The presence of excess water can lead to the formation of phenolic byproducts (e.g., salicylic acid), which consumes your diazonium intermediate and reduces the yield of the desired product.[6]
-
Troubleshooting: While an aqueous medium is often necessary, use the minimum required amount. Ensure the diazonium fluoborate salt is thoroughly dried before the thermal decomposition step. A wet solid can lead to violent decomposition, tar formation, and a significantly lowered yield.[3]
-
Workflow: Troubleshooting Low Yield in Diazotization Synthesis
Caption: A logical workflow for diagnosing and resolving low product yield.
Q3: My oxidation of 4-fluorotoluene to 4-fluorobenzoic acid is incomplete. How can I drive the reaction to completion?
A3: Incomplete oxidation of a methyl group to a carboxylic acid is often a matter of reaction conditions or oxidant efficacy.
-
Cause 1: Inefficient Oxidant: The choice and amount of oxidizing agent are critical. Common oxidants include potassium permanganate (KMnO₄) or chromic acid.
-
Troubleshooting: Ensure you are using a sufficient stoichiometric excess of the oxidant. If using a catalytic system (e.g., with Co(OAc)₂), ensure the catalyst is active and not poisoned by impurities.[8]
-
-
Cause 2: Insufficiently Harsh Conditions: Temperature and reaction time are key parameters.
-
Troubleshooting: Gradually increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC or GC-MS to track the disappearance of the starting material and the intermediate aldehyde (e.g., 4-fluorobenzaldehyde).[6] Be cautious, as overly harsh conditions can lead to product degradation or loss of the fluorine substituent.[6]
-
-
Cause 3: Phase Transfer Issues: If using an oxidant like KMnO₄ in a biphasic system, inefficient mixing can limit the reaction rate.
-
Troubleshooting: Use vigorous mechanical stirring. The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by transporting the oxidant into the organic phase.
-
| Synthetic Route | Common Starting Materials | Typical Yield | Key Challenges |
| Diazotization (Balz-Schiemann) | Anthranilic Acid, 4-Aminobenzoic Acid | 60-90%[3] | Temperature control is critical; unstable diazonium intermediate; potential for tar and phenol by-products.[3][6] |
| Oxidation | 2-Fluorotoluene, 4-Fluorotoluene | Up to 95%[8] | Can be difficult to drive to completion; potential for aldehyde byproduct; harsh conditions may cause degradation.[6] |
| Nucleophilic Fluorination | 1-Arylbenziodoxolones | 6-18% (research stage)[9] | Newer method; requires specialized precursors; may have low yields and competing side reactions.[9] |
Table 1. Comparison of common synthetic routes for fluorinated benzoic acids.
Section 2.2: Purification and Impurities
Q4: My final product is off-white or yellowish. How can I remove the color?
A4: A yellowish or brownish tint is a common issue, typically arising from tar-like substances or colored azo-byproducts formed during diazotization reactions.[6][10]
-
Solution 1: Activated Charcoal Treatment: This is the most common and effective method.
-
Protocol: During recrystallization, after dissolving your crude product in the minimum amount of hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.[10] Swirl or stir the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Allow the clear, colorless filtrate to cool slowly to induce crystallization.
-
-
Solution 2: Vacuum Sublimation: This technique is highly effective for separating volatile crystalline solids from non-volatile impurities.[10]
-
Protocol: Place the crude, dry product in a sublimation apparatus. Apply a high vacuum and gently heat the apparatus. The pure fluorobenzoic acid will sublime and deposit as clean crystals on the cold finger or cooler parts of the apparatus, leaving the non-volatile colored impurities behind.
-
Q5: I'm struggling with separating positional isomers (e.g., 2-FB vs 4-FB). What should I do?
A5: Positional isomers of fluorobenzoic acid often have very similar physical properties, making them difficult to separate by standard crystallization.[10]
-
Solution 1: Fractional Crystallization: While challenging, it can sometimes be effective. This involves a series of careful, sequential crystallizations. The key is to find a solvent system where the isomers have a slight difference in solubility. This is often an iterative and labor-intensive process.
-
Solution 2: Preparative Chromatography: Column chromatography is a more reliable method for separating isomers.
-
Protocol: Use a silica gel stationary phase. The mobile phase (eluent) will typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal ratio must be determined empirically using TLC. The isomer that is less polar will generally elute from the column first.
-
-
Solution 3: Derivatization: In some cases, it may be easier to separate derivatives. For example, converting the carboxylic acids to their methyl esters can alter their physical properties enough to allow for separation by distillation or chromatography. The ester can then be hydrolyzed back to the pure acid.
Workflow: Purification Strategy Decision Tree
Caption: A decision-making workflow for choosing a purification method.
Part 3: Advanced Topics & FAQs
Q6: What is the difference between electrophilic and nucleophilic fluorination, and when would I choose one over the other for this synthesis?
A6: The choice depends on the available starting material and the desired regioselectivity.
-
Electrophilic Fluorination: This involves using an electrophilic fluorine source (an "F⁺" equivalent) that reacts with a nucleophilic carbon center, such as an electron-rich aromatic ring.[11] Reagents like Selectfluor® are common.[1][11] This method is less common for synthesizing simple fluorobenzoic acids because the carboxyl group is deactivating, making the aromatic ring a poor nucleophile. However, it can be useful for late-stage functionalization of more complex molecules.[12]
-
Nucleophilic Fluorination: This involves using a nucleophilic fluoride source (F⁻, e.g., from KF or CsF) to displace a leaving group on an aromatic ring (Nucleophilic Aromatic Substitution, or SₙAr).[13][14] For this to be effective, the ring must be "activated" by strongly electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.[14] The Balz-Schiemann reaction is conceptually a nucleophilic substitution on the aryl cation formed after the loss of N₂ from the diazonium salt. More direct SₙAr reactions are also used, for example, in the synthesis of 2-[¹⁸F]-fluoro-5-nitrobenzoic acid for PET imaging.[9]
Q7: How can I confirm the identity and purity of my final fluorinated benzoic acid product?
A7: A combination of techniques is necessary for unambiguous characterization.
-
Melting Point: Compare the observed melting point of your purified product with the literature value. A sharp melting point close to the reported value is a good indicator of purity. A broad or depressed melting point suggests impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the substitution pattern on the aromatic ring.
-
¹³C NMR: Will show the carbon signals, with characteristic C-F coupling constants.
-
¹⁹F NMR: This is the most direct method to confirm the presence and environment of the fluorine atom. The chemical shift is highly indicative of the fluorine's position.
-
-
Chromatography:
-
TLC: A single spot (in multiple solvent systems) suggests high purity.
-
HPLC: Can provide a quantitative measure of purity (e.g., >99% by peak area).[10]
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid C=O and O-H stretches, and C-F bond vibrations.[15]
References
- 1. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. benchchem.com [benchchem.com]
- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 15. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Synthetic Routes for Methyl 3-fluoro-4-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-fluoro-4-hydroxybenzoate (CAS 403-01-0), a key intermediate in pharmaceutical and materials science research.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding various synthetic strategies. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of its synthesis, ensuring both efficiency and success in your experimental endeavors.
Introduction to Synthetic Strategies
This compound is a solid, typically white to off-white, with a melting point of 91-93°C.[2] Its molecular formula is C8H7FO3, and it has a molecular weight of approximately 170.14 g/mol .[2] The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and potential challenges. The choice of a particular route often depends on the availability of starting materials, scalability requirements, and the specific purity profile desired for the final product.
This guide will focus on the following core synthetic approaches:
-
Route 1: Esterification of 3-fluoro-4-hydroxybenzoic acid. This is a common and straightforward method.[2]
-
Route 2: Direct Electrophilic Fluorination of Methyl 4-hydroxybenzoate. This route offers a more direct approach from a readily available starting material.
-
Route 3: Multi-step Synthesis Involving Diazotization-Fluorination (Balz-Schiemann Reaction). This classical method provides a reliable, albeit longer, pathway.
Below, we will delve into the specifics of each route, addressing common issues and providing expert guidance to overcome them.
Route 1: Esterification of 3-fluoro-4-hydroxybenzoic acid
This is arguably the most direct and widely employed method for synthesizing this compound. The reaction involves the acid-catalyzed esterification of 3-fluoro-4-hydroxybenzoic acid with methanol.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended acid catalyst for this esterification?
While various acid catalysts can be used, such as sulfuric acid or hydrochloric acid, thionyl chloride is also a viable option.[3][4] The choice of catalyst can influence reaction time and work-up procedures. For instance, using a catalytic amount of a strong mineral acid like H₂SO₄ is common for Fischer esterification.[2]
Q2: My reaction is not going to completion. What are the possible reasons?
Incomplete conversion in Fischer esterification is often due to the reversible nature of the reaction. To drive the equilibrium towards the product, consider the following:
-
Removal of Water: Employing a Dean-Stark apparatus or adding a dehydrating agent can effectively remove the water formed during the reaction.
-
Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, pushing the reaction forward.[4]
-
Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Monitoring by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.[4]
Q3: I am observing significant side product formation. What could be the cause?
Side reactions can occur, particularly under harsh conditions. Overheating or using an excessive amount of a strong acid catalyst can lead to dehydration or other undesired transformations of the starting material or product. Careful control of the reaction temperature is crucial.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Loss of product during work-up. | Increase reaction time; Use excess methanol; Optimize the extraction and purification steps. |
| Product Contamination with Starting Material | Insufficient reaction time or catalyst. | Monitor the reaction by TLC until the starting material is consumed; Ensure the catalyst is active and used in the appropriate amount. |
| Dark-colored Product | Decomposition due to excessive heat or strong acid concentration. | Maintain a controlled reflux temperature; Use the minimum effective amount of catalyst. |
Experimental Protocol: Esterification of 3-fluoro-4-hydroxybenzoic acid
-
Dissolve 3-fluoro-4-hydroxybenzoic acid (1 equivalent) in methanol (10-20 volumes).[3]
-
Cool the solution to 0°C.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or dropwise add thionyl chloride (1.2 equivalents).[3]
-
Heat the mixture to reflux (around 65-70°C) and maintain for 2-10 hours, monitoring the reaction progress by TLC.[3][5]
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization to afford this compound as a white solid.
Route 2: Direct Electrophilic Fluorination of Methyl 4-hydroxybenzoate
This approach is attractive as it starts from the readily available and inexpensive Methyl 4-hydroxybenzoate. The key step is the regioselective introduction of a fluorine atom at the C3 position of the benzene ring using an electrophilic fluorinating agent.
Frequently Asked Questions (FAQs)
Q1: Which electrophilic fluorinating agent is most suitable for this reaction?
Several N-F type electrophilic fluorinating agents can be employed, such as Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS).[6][7] Selectfluor® is often a good choice due to its stability and ease of handling.[8]
Q2: I am getting a mixture of ortho- and para-fluorinated products. How can I improve the regioselectivity?
The hydroxyl group is an ortho-, para-directing group. Since the para position is already occupied by the methyl ester group, fluorination is directed to the ortho positions (C3 and C5). Achieving high regioselectivity for the C3 position can be challenging.[6] Factors that can influence this include:
-
Solvent: The choice of solvent can impact the selectivity.
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity.
-
Protecting Groups: Temporarily protecting the hydroxyl group could alter the directing effect, but this adds extra steps to the synthesis.
Q3: A significant amount of dearomatization is occurring. How can this be minimized?
Dearomatization can be a significant side reaction, especially with electron-rich phenols.[6][9] To mitigate this:
-
Choice of Fluorinating Agent: Some fluorinating agents are more prone to causing dearomatization than others. Experimenting with different N-F reagents might be necessary.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can help to reduce this side reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Regioselectivity | Strong directing effect of the hydroxyl group. | Screen different solvents and reaction temperatures; Consider a protecting group strategy for the hydroxyl group. |
| Formation of Di-fluorinated Products | Use of excess fluorinating agent. | Use a stoichiometric amount or a slight excess of the fluorinating agent. |
| Dearomatization Byproducts | High reactivity of the phenol with the electrophilic fluorinating agent. | Employ milder reaction conditions; Screen different fluorinating agents.[6][9] |
Visualizing the Electrophilic Fluorination Pathway
Caption: Workflow for Direct Electrophilic Fluorination.
Route 3: Multi-step Synthesis via Diazotization-Fluorination (Balz-Schiemann Reaction)
The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring.[10][11] This route typically involves the diazotization of an appropriate amino-substituted precursor, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. A plausible sequence would start from Methyl 3-amino-4-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for the diazotization step?
The diazotization of the aromatic amine requires careful temperature control, typically between 0-5°C, to prevent the decomposition of the unstable diazonium salt.[11] The reaction is usually carried out in an acidic medium (e.g., aqueous HCl or H₂SO₄) with sodium nitrite.[11]
Q2: The decomposition of the diazonium tetrafluoroborate salt is giving a low yield. How can I improve this?
The thermal decomposition step can be sensitive to the reaction conditions.
-
Temperature: The decomposition temperature needs to be optimized for the specific substrate. Too low a temperature will result in a slow reaction, while too high a temperature can lead to side reactions and reduced yield.
-
Solvent: The decomposition can be carried out neat or in a high-boiling inert solvent. The use of ionic liquids has been reported to improve the safety and efficiency of this reaction.[11]
-
Purity of the Diazonium Salt: Ensuring the diazonium tetrafluoroborate salt is pure and dry before decomposition is crucial for a clean reaction.
Q3: Are there any safety concerns associated with the Balz-Schiemann reaction?
Yes, the thermal decomposition of diazonium salts can be hazardous, especially on a large scale, due to the potential for uncontrolled, exothermic reactions and the evolution of gaseous byproducts (N₂ and BF₃).[12] It is essential to perform this reaction in a well-ventilated fume hood with appropriate safety precautions, including a blast shield. Recent advancements, such as catalysis with hypervalent iodine compounds, aim to make this reaction milder and safer.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Diazotization | Insufficient acid or sodium nitrite; Temperature too high. | Use a slight excess of reagents; Maintain a low temperature (0-5°C). |
| Low Yield in Decomposition | Suboptimal decomposition temperature; Impure diazonium salt. | Carefully optimize the decomposition temperature; Ensure the diazonium salt is pure and dry. |
| Formation of Phenolic Byproducts | Reaction of the diazonium salt with water. | Use anhydrous conditions for the decomposition step. |
Visualizing the Balz-Schiemann Reaction Pathway
Caption: Key steps in the Balz-Schiemann reaction sequence.
Comparative Summary of Synthetic Routes
| Route | Starting Material | Key Advantages | Potential Challenges |
| 1. Esterification | 3-fluoro-4-hydroxybenzoic acid | Straightforward, high-yielding.[2] | Availability and cost of the starting material. |
| 2. Electrophilic Fluorination | Methyl 4-hydroxybenzoate | Direct, atom-economical. | Regioselectivity, potential for dearomatization.[6] |
| 3. Balz-Schiemann | Methyl 3-amino-4-hydroxybenzoate | Reliable, well-established.[10] | Multi-step, potential safety hazards.[12] |
Conclusion
The synthesis of this compound can be accomplished through several viable routes, each with its own set of considerations. The choice of the optimal synthetic strategy will depend on the specific requirements of the research, including scale, purity, and available resources. This guide provides a framework for troubleshooting common issues and making informed decisions to achieve a successful synthesis. For further inquiries, please do not hesitate to contact our technical support team.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. sioc.cas.cn [sioc.cas.cn]
managing side reactions in the synthesis of Methyl 3-fluoro-4-hydroxybenzoate
Introduction: Methyl 3-fluoro-4-hydroxybenzoate (CAS 403-01-0) is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1][2] Its structure, which includes a fluorine atom ortho to a hydroxyl group, provides unique electronic properties and opportunities for further functionalization. The most common synthetic route is the Fischer esterification of 3-fluoro-4-hydroxybenzoic acid with methanol. While seemingly straightforward, the presence of the nucleophilic phenolic hydroxyl group alongside the carboxylic acid presents specific challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers manage side reactions and optimize synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: Low Yield and Incomplete Conversion
Question: "My Fischer esterification of 3-fluoro-4-hydroxybenzoic acid is showing low conversion, and the final yield is poor. How can I drive the reaction to completion?"
Answer: This is the most common issue and is rooted in the nature of the Fischer esterification: it is an equilibrium-controlled process.[3] To achieve high yields, the equilibrium must be shifted towards the product side according to Le Châtelier's principle.
Causality and Mitigation Strategies:
-
Water Removal: The reaction produces one equivalent of water for every equivalent of ester formed. This water can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
-
Solution A - Excess Reagent: The simplest method is to use a large excess of methanol, which acts as both a reactant and the solvent. This mass action effect drives the reaction forward. A 10- to 20-fold excess is common.
-
Solution B - Dehydrating Agents: While effective, adding chemical drying agents like molecular sieves (4Å) can complicate work-up. A more elegant approach is azeotropic removal of water if a co-solvent like toluene is used with a Dean-Stark apparatus, although this is more common for higher-boiling alcohols.
-
-
Insufficient Catalysis: An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[3]
-
Solution: Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). A typical loading is 2-5 mol% relative to the carboxylic acid. Ensure the catalyst is fresh and anhydrous.
-
-
Reaction Time and Temperature: The reaction is relatively slow at room temperature.
-
Solution: Refluxing the methanolic solution is standard practice. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. This can take anywhere from 4 to 24 hours.[4]
-
Workflow for Optimizing Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Dark, Tar-Like Impurities
Question: "During reflux, my reaction mixture turned dark brown, and I isolated a polymeric or tar-like substance. What is causing this degradation?"
Answer: Phenolic compounds are susceptible to oxidation and acid-catalyzed polymerization, especially at elevated temperatures. The combination of a strong acid catalyst and heat can lead to degradation of the electron-rich aromatic ring.
Causality and Mitigation Strategies:
-
Acid-Catalyzed Degradation: Highly concentrated strong acids at high temperatures can cause side reactions like sulfonation (with H₂SO₄) or other electrophilic aromatic substitutions and subsequent polymerization.
-
Solution A - Control Catalyst Loading: Do not exceed 5 mol% of the acid catalyst. Ensure it is added slowly to the cooled methanolic solution before heating.
-
Solution B - Alternative Reagents: For sensitive substrates, a milder and more controlled method is often preferred. Using thionyl chloride (SOCl₂) in methanol at low temperatures (0°C to room temperature) can be highly effective.[5] SOCl₂ reacts with methanol to form HCl in situ and methyl sulfite, which facilitates the esterification under much gentler conditions.
-
-
Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, which is often catalyzed by trace metal impurities and air, leading to colored quinone-type byproducts.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen, especially during prolonged heating.
-
Problem 3: Presence of an Unexpected Ether Byproduct
Question: "My final product is contaminated with a slightly less polar impurity. Could this be the O-methylated ether (Methyl 3-fluoro-4-methoxybenzoate)?"
Answer: While possible, direct O-alkylation (etherification) of the phenol under standard Fischer conditions (methanol/acid) is generally not a major competing pathway. The phenolic oxygen is a relatively weak nucleophile compared to the alcohol attacking the protonated carboxylic acid. However, this side reaction becomes a significant concern if you deviate from the standard protocol.
Causality and Mitigation Strategies:
-
Reaction Conditions Dictate Selectivity: The competition between C-alkylation and O-alkylation of phenolate anions is heavily influenced by the solvent and reaction type.[6][7] In acidic Fischer esterification, the phenol is not deprotonated to a significant extent, which disfavors O-alkylation.
-
Avoid Strong Alkylating Agents: This side reaction becomes highly probable if you attempt to use stronger methylating agents like methyl iodide or dimethyl sulfate in the presence of a base to deprotonate the phenol. If such a reaction were intended, the carboxylic acid would need to be protected first.
-
Confirmation: The identity of the byproduct can be confirmed using mass spectrometry (MS) to check for the expected molecular weight (184.16 g/mol for the ether vs. 170.14 g/mol for the desired product) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Influence of Conditions on Reaction Outcome
| Parameter | Condition Favoring Esterification | Condition Favoring Side Reactions (Degradation/Etherification) | Rationale |
| Catalyst | 2-5 mol% H₂SO₄ or HCl; Thionyl Chloride | >10 mol% H₂SO₄; Strong alkylating agents (e.g., MeI with base) | High acid concentration promotes degradation. Alkylating agents with base will favor O-alkylation. |
| Temperature | Reflux (Methanol, ~65°C) | >100°C | Higher temperatures can accelerate polymerization and decomposition of the phenolic ring. |
| Atmosphere | Inert (N₂ or Ar) | Air | Prevents oxidation of the electron-rich phenol, which leads to colored impurities. |
| Solvent | Excess Methanol | Aprotic solvents (e.g., DMF) with base | Using methanol as the solvent drives the esterification equilibrium. Aprotic solvents can favor O-alkylation if a base and alkyl halide are used.[6] |
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the phenolic hydroxyl group before esterification? A: For a standard Fischer esterification using methanol and an acid catalyst, protection is generally not necessary. The carboxylic acid is successfully esterified with minimal interference from the phenol. Protection adds extra steps (and cost) of protection and deprotection, which are best avoided unless subsequent reaction steps require it.
Q2: Which acid catalyst is best? A: Both sulfuric acid (H₂SO₄) and hydrochloric acid (HCl, often from acetyl chloride or as a gas) work well. H₂SO₄ is a dehydrating agent which can help shift the equilibrium. However, for sensitive substrates, the in situ generation of HCl from thionyl chloride in cold methanol is often a superior method, offering higher yields with fewer byproducts.[5]
Q3: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30% Ethyl Acetate in Hexane. The starting acid is quite polar and will have a low Rf value, while the product ester is significantly less polar with a higher Rf. The reaction is complete when the starting material spot is no longer visible.
Q4: What is the best procedure for product work-up and purification? A:
-
Neutralize: Cool the reaction mixture and neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Remove Methanol: Remove the bulk of the methanol using a rotary evaporator.
-
Extract: Dilute the remaining residue with water and extract the product into an organic solvent like ethyl acetate (3x).
-
Wash: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purify: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Key Reaction Pathways
The desired reaction is the acid-catalyzed esterification. Key side reactions to control are acid-catalyzed degradation and potential O-alkylation under non-standard conditions.
Caption: Desired esterification pathway versus potential side reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues and degradation of Methyl 3-fluoro-4-hydroxybenzoate
Technical Support Center: Methyl 3-fluoro-4-hydroxybenzoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for this compound (M3F4HB). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. We provide in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: I've observed a new, more polar peak in my HPLC analysis during a stability study of M3F4HB. What is the likely identity of this degradant?
A: The most probable degradation product is 3-fluoro-4-hydroxybenzoic acid . This occurs via the hydrolysis of the methyl ester bond. This reaction is a primary degradation pathway for benzoate esters, including parabens, which are structurally similar.[1][2] The resulting carboxylic acid is significantly more polar than the parent ester, leading to an earlier elution time on a reverse-phase HPLC column.
The hydrolysis can be catalyzed by both acidic and, more significantly, alkaline conditions.[3][4] The presence of moisture and elevated temperatures will accelerate this process.
Q2: My formulation containing M3F4HB has a decreasing pH over time. Is this related to compound degradation?
A: Yes, this is a strong indicator of ester hydrolysis. As this compound degrades into 3-fluoro-4-hydroxybenzoic acid, a carboxylic acid is formed. The release of this acidic species into your formulation will naturally cause the pH to decrease. This phenomenon serves as a self-validating system: a drop in pH corroborates the appearance of the degradant peak observed in your chromatography. Monitoring pH is a simple yet effective secondary method for tracking the stability of your compound.
Q3: What are the optimal storage conditions for neat (solid) M3F4HB and its solutions?
A: Proper storage is critical to maintaining the integrity of M3F4HB.
-
Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[5] Many benzoate derivatives are stable as solids, but it is crucial to protect them from moisture and light to prevent hydrolysis and potential photodegradation.[6][7][8] A desiccator or storage under an inert atmosphere (like nitrogen) is recommended for long-term storage.[9]
-
Solutions: The stability in solution is highly dependent on the solvent and pH.
-
pH: Aqueous solutions are most stable at a pH range of 3-6. Alkaline conditions (pH > 7) significantly accelerate hydrolysis and should be avoided for storage.[3]
-
Solvent: For stock solutions, consider using anhydrous aprotic solvents like DMSO or DMF if compatible with your experimental design. If aqueous solutions are necessary, use a buffered system within the optimal pH 3-6 range and store at 2-8°C for short-term use. For long-term storage, flash-freeze aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Q4: I suspect my compound is degrading due to light exposure. How can I confirm this and what preventative measures can I take?
A: Phenolic compounds, especially those with electron-donating hydroxyl groups, can be susceptible to photodegradation.[10][11] This process can involve complex radical pathways or oxidation, leading to colored degradants or polymerization.
-
Confirmation: To confirm photosensitivity, conduct a forced degradation study. Expose a solution of M3F4HB to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare its HPLC profile to a control sample protected from light. The emergence of new peaks or a faster decline in the parent peak in the light-exposed sample confirms photosensitivity.
-
Prevention:
-
Always store M3F4HB solids and solutions in amber vials or containers wrapped in aluminum foil.[8]
-
Perform experimental manipulations in a dimly lit area or under yellow light to minimize exposure to UV radiation.
-
Q5: Are there any known incompatibilities of M3F4HB with common pharmaceutical excipients?
A: While specific data for M3F4HB is limited, we can infer potential incompatibilities from its structure and data on similar parabens. The primary incompatibility is with strong bases and oxidizing agents.
-
Alkaline Substances: Excipients that create an alkaline environment (e.g., sodium bicarbonate, certain amine-containing polymers) will catalyze ester hydrolysis.
-
Oxidizing Agents: Strong oxidizers can attack the phenolic hydroxyl group and the benzene ring, leading to oxidative degradation.
-
Chelating Agents: While not a direct incompatibility, the presence of metal ions can sometimes catalyze oxidative degradation of phenols. In such cases, the addition of a chelating agent like EDTA might improve stability.[3]
Troubleshooting Guides & Protocols
Guide 1: Investigating Unexpected Degradation
This workflow guides you through the process of identifying the cause of unexpected M3F4HB degradation.
Caption: Troubleshooting workflow for unexpected M3F4HB degradation.
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[12][13][14]
Objective: To intentionally degrade M3F4HB under various stress conditions to generate its likely degradation products.
Materials:
-
This compound (M3F4HB)
-
HPLC-grade Methanol and Water
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3%
-
pH meter, HPLC system with PDA/UV detector, LC-MS system (optional)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of M3F4HB in methanol.
-
Set Up Stress Conditions (in separate amber vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Note: Base hydrolysis is often rapid for parabens.[4][13]
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid M3F4HB powder in an oven at 105°C for 24 hours.[14] Dissolve a portion in methanol for analysis.
-
Photodegradation: Expose a solution of M3F4HB (e.g., 50 µg/mL in 50:50 methanol:water) to a calibrated light source (as per ICH Q1B guidelines).
-
-
Neutralization & Dilution: Before analysis, cool all samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base/acid, respectively. Dilute all samples with the mobile phase to a final concentration of ~50 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2). Use a PDA detector to check for peak purity and identify the optimal detection wavelength. If available, use LC-MS to obtain mass information on the degradant peaks.
Expected Results Summary:
| Stress Condition | Expected Degradation | Primary Degradant |
| Acidic (0.1 N HCl, 60°C) | Moderate | 3-fluoro-4-hydroxybenzoic acid |
| Alkaline (0.1 N NaOH, RT) | Rapid / Extensive | 3-fluoro-4-hydroxybenzoic acid |
| Oxidative (3% H₂O₂, RT) | Possible | Oxidized/ring-opened products |
| Thermal (105°C, solid) | Minimal to Moderate | Varies, potential for decarboxylation |
| Photolytic (UV/Vis light) | Possible | Phenolic coupling/oxidized products |
Primary Degradation Pathway: Hydrolysis
The principal non-biotransformation pathway for the degradation of M3F4HB is the hydrolysis of the ester linkage. This reaction is significantly accelerated in the presence of a base (hydroxide ions).
Caption: Base-catalyzed hydrolysis of this compound.
Protocol 2: Reverse-Phase HPLC Method for Stability Testing
This method serves as a starting point for quantifying M3F4HB and separating it from its primary hydrolytic degradant. Method validation (as per ICH Q2 guidelines) is required for use in regulated environments.
Objective: To provide a robust analytical method for stability assessment.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and separation for aromatic compounds.[13][15] |
| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid | Acidifying the mobile phase ensures the carboxylic acid degradant is protonated, leading to better peak shape. |
| Mobile Phase B | Methanol or Acetonitrile | Common organic modifiers for reverse-phase chromatography. |
| Gradient | Start at 70% A / 30% B, ramp to 30% A / 70% B over 15 min | A gradient elution ensures the more polar degradant elutes early, while the parent compound elutes with a good peak shape later. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic compounds like M3F4HB and its degradant strongly absorb UV light around this wavelength.[13] |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
References
- 1. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 [sigmaaldrich.com]
- 6. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. justlonghealth.com [justlonghealth.com]
- 9. chemscene.com [chemscene.com]
- 10. mdpi.com [mdpi.com]
- 11. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of Methyl 3-fluoro-4-hydroxybenzoate
Introduction
Methyl 3-fluoro-4-hydroxybenzoate (CAS No. 403-01-0) is a critical building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact reaction yields, byproduct profiles, and the safety and efficacy of the final drug substance. This technical support guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions to address common purity challenges encountered during and after the synthesis of this compound.
Section 1: Troubleshooting Common Purity Issues
This section addresses specific problems in a question-and-answer format, providing likely causes and actionable solutions based on established chemical principles.
Issue 1: My final product shows a significant acidic impurity, confirmed by NMR and titration. What is happening and how do I fix it?
Question: After performing a standard Fischer esterification of 3-fluoro-4-hydroxybenzoic acid with methanol and an acid catalyst, my workup yields a product with a purity of only ~85-90%. The main impurity is the starting carboxylic acid. What went wrong?
Answer:
This is the most common issue and typically stems from one of two areas: an incomplete reaction or an inefficient workup.
Probable Causes & Mechanistic Explanation:
-
Incomplete Esterification: The Fischer esterification is a reversible equilibrium-driven reaction.[1][2] If insufficient methanol is used or if the water byproduct is not effectively removed, the equilibrium will not favor the ester product, leading to a significant amount of unreacted starting material.
-
Ineffective Acid Removal: The standard workup involves washing the organic layer with a mild base to remove the unreacted carboxylic acid.[3][4] If the wash is not performed correctly (e.g., insufficient base, poor mixing, or too few washes), the acidic starting material will remain in the organic phase and co-crystallize with your product.
Recommended Solutions:
-
Driving the Reaction to Completion:
-
Use Excess Methanol: Employ methanol as the limiting reagent and the solvent to push the equilibrium towards the product side.
-
Water Removal: If the reaction scale and setup permit, use a Dean-Stark apparatus to remove water as it forms. For smaller scales, adding a dehydrating agent like molecular sieves can be effective.
-
-
Optimizing the Aqueous Workup:
-
Use Saturated Sodium Bicarbonate (NaHCO₃): This mild base is ideal for neutralizing the acid catalyst and deprotonating the starting carboxylic acid, forming a water-soluble sodium salt. This salt will then partition into the aqueous layer.
-
Perform Multiple Washes: Do not rely on a single wash. Wash the organic layer (e.g., Ethyl Acetate) three times with saturated NaHCO₃ solution, followed by a final wash with brine to remove residual water.
-
Confirm with pH Test: After the final bicarbonate wash, test the pH of the aqueous layer. It should be basic (pH > 8), indicating that the acid has been neutralized and extracted.
-
Workflow: Post-Synthesis Acid Removal
Caption: Workflow for removing acidic starting material via basic aqueous extraction.
Issue 2: My product is an oil or fails to crystallize properly after solvent removal. Why?
Question: I've removed the solvent under reduced pressure, but the result is a persistent oil or a sticky solid instead of the expected white crystalline powder.
Answer:
This issue points towards the presence of impurities that are disrupting the crystal lattice formation or lowering the melting point of the mixture.
Probable Causes & Mechanistic Explanation:
-
Residual Solvent: The most common cause is trapped solvent (e.g., ethyl acetate, methanol) from the workup. This acts as an impurity and can significantly depress the melting point.
-
Excessive Impurities: If the concentration of unreacted starting material or other byproducts is high, it can form a eutectic mixture with the desired product, which has a lower melting point than either component alone, often resulting in an oil at room temperature.
-
Thermal Degradation: Although less common for this specific molecule under standard conditions, overheating during solvent evaporation can potentially lead to minor degradation. Decarboxylation of the parent hydroxybenzoic acid to form volatile phenols can occur at very high temperatures.[5][6][7]
Recommended Solutions:
-
Thorough Drying: Dry the product under high vacuum for an extended period (4-12 hours), possibly with gentle heating (e.g., 30-40°C) to remove all volatile solvents.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.
-
Seed Crystals: If available, add a single, pure crystal of this compound to the oil to initiate crystallization.
-
Trituration: Add a poor solvent (a solvent in which your product is insoluble, like hexanes or n-heptane) to the oil and stir vigorously. This can often wash away soluble impurities and force the product to solidify.
-
-
Purify via Recrystallization: If the oil persists, the impurity load is likely too high. Proceed directly to a purification step like recrystallization.
Issue 3: My product's purity decreases significantly after being stored for several weeks. What is causing this instability?
Question: I successfully synthesized and purified the compound to >99% purity, but upon re-analysis a month later, I see the reappearance of 3-fluoro-4-hydroxybenzoic acid.
Answer:
This indicates that your purified ester is undergoing hydrolysis.
Probable Causes & Mechanistic Explanation:
-
Ester Hydrolysis: The ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester back into its constituent carboxylic acid and alcohol (methanol).[1][8] This reaction is catalyzed by trace amounts of acid or base.[9]
-
Improper Storage: Storing the material in a non-airtight container exposes it to atmospheric moisture. If any trace acid catalyst from the synthesis remains, it will accelerate the rate of hydrolysis over time.
Recommended Solutions:
-
Ensure Complete Neutralization: During the initial workup, be meticulous about removing all traces of the acid catalyst. A final wash with deionized water after the bicarbonate washes can help remove residual salts.
-
Optimal Storage Conditions: Store the final, dry product in a tightly sealed container. For long-term storage, placing it in a desiccator with a drying agent (e.g., silica gel or Drierite) is highly recommended.[10][11] Storing under an inert atmosphere (Nitrogen or Argon) provides the best protection.[12]
Section 2: FAQs on Purification & Analysis
Q1: What is the most effective primary purification technique for this compound?
A1: For most cases where the primary impurity is the starting carboxylic acid, recrystallization is the most efficient and scalable method.[13] It leverages differences in solubility between the desired ester and impurities in a specific solvent system at varying temperatures. A properly executed recrystallization can rapidly increase purity from ~90% to >99%.
Q2: How do I select the ideal solvent system for recrystallization?
A2: The goal is to find a solvent (or solvent pair) that dissolves the ester well when hot but poorly when cold, while impurities remain soluble at cold temperatures.
-
Single Solvent: A good starting point is a polar protic solvent like isopropanol or ethanol.
-
Mixed Solvent System: This is often more effective. A common and highly effective pair is Methanol/Water . The ester is soluble in hot methanol, and water is then added as an anti-solvent to induce crystallization upon cooling. Another option is a Dichloromethane/n-Heptane system.[13]
| Parameter | Protocol 1: Methanol/Water | Protocol 2: Dichloromethane/n-Heptane |
| Dissolving Solvent | Methanol (Good solvent) | Dichloromethane (Good solvent) |
| Precipitating Solvent | Deionized Water (Anti-solvent) | n-Heptane (Anti-solvent) |
| Pros | Greener solvents, excellent crystal formation. | Good for removing non-polar impurities, lower boiling points for easy removal. |
| Cons | Higher boiling point of water requires more energy for drying. | Use of chlorinated solvent. |
| Table 1: Comparison of common recrystallization solvent systems. |
Q3: When should I use column chromatography instead of recrystallization?
A3: Column chromatography should be your method of choice when dealing with multiple impurities that have similar solubility profiles to your desired product, making recrystallization ineffective.
Decision Logic: Recrystallization vs. Chromatography
Caption: Decision tree for selecting the appropriate purification method.
Q4: What analytical methods are best to confirm the final purity?
A4: A combination of methods provides the most comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can accurately determine the area percent of the main peak versus impurities.
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can be used to detect and quantify impurities if their peaks are resolved from the product signals.
-
Melting Point Analysis: A sharp melting point range that matches the literature value (e.g., 91-93°C) is a strong indicator of high purity.[14] A broad or depressed melting range suggests the presence of impurities.
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization from Methanol/Water
This protocol is designed for purifying crude this compound containing the starting carboxylic acid as the primary impurity.
Methodology:
-
Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of hot methanol required to fully dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If any insoluble particulate matter is visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Inducing Crystallization: Remove the flask from the heat source. While stirring, slowly add deionized water dropwise until the solution becomes persistently cloudy (turbid). Add one or two drops of hot methanol to just redissolve the turbidity, resulting in a saturated solution.
-
Cooling and Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice-water bath for at least 30 minutes.
-
Isolation and Washing: Collect the resulting crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of a cold 1:1 methanol/water mixture, followed by a wash with cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven at 40°C to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for situations where recrystallization is insufficient due to multiple or closely related impurities.
Methodology:
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point for substituted benzoates is a mixture of Hexanes and Ethyl Acetate.[15] Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack a glass chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Drying: Dry the final product under high vacuum to remove any residual solvent.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Decarboxylation of Hydroxybenzoic Acids to Phenol via Deep Eutectic Solvents. | Semantic Scholar [semanticscholar.org]
- 6. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. m.youtube.com [m.youtube.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. chemscene.com [chemscene.com]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Reaction Condition Optimization for Methyl 3-fluoro-4-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-fluoro-4-hydroxybenzoate (CAS No. 403-01-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important reaction, troubleshoot common issues, and optimize conditions for high yield and purity. As a key building block in the pharmaceutical industry, the efficient synthesis of this molecule is critical.[1] This document provides in-depth technical guidance in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and well-established method for the synthesis of this compound is the Fischer-Speier esterification of 3-fluoro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. This is a classic and cost-effective approach that, with proper optimization, can provide high yields of the desired product. The general reaction is illustrated below:
References
Validation & Comparative
A Comparative Analysis of Methyl 3-fluoro-4-hydroxybenzoate and Its Positional Isomers: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the strategic introduction of fluorine into organic molecules is a well-established method for modulating physicochemical and biological properties. This guide provides a detailed comparative analysis of Methyl 3-fluoro-4-hydroxybenzoate and its key positional isomers: Methyl 4-fluoro-3-hydroxybenzoate, Methyl 2-fluoro-4-hydroxybenzoate, and Methyl 5-fluoro-2-hydroxybenzoate. For contextual comparison, the non-fluorinated parent compound, Methyl 4-hydroxybenzoate (a common paraben), is also considered.
This analysis is designed for researchers, scientists, and drug development professionals, offering insights into how the positional variation of a single fluorine atom can significantly influence a molecule's characteristics, from its fundamental physicochemical properties to its potential biological activities.
Introduction to Fluorinated Hydroxybenzoates
Methyl 4-hydroxybenzoate and its derivatives are widely recognized for their antimicrobial properties, leading to their extensive use as preservatives in cosmetics, food, and pharmaceuticals. The incorporation of a fluorine atom onto the benzene ring can profoundly alter a molecule's lipophilicity, acidity, metabolic stability, and binding interactions with biological targets. Understanding the nuanced differences between positional isomers is therefore critical for the rational design of novel compounds with tailored functionalities, be it for enhanced therapeutic efficacy, improved material performance, or targeted biological investigation.
Physicochemical Properties: The Impact of Fluorine Placement
The position of the fluorine atom on the aromatic ring relative to the hydroxyl and methyl ester groups directly influences the electronic environment and intermolecular forces of the molecule. This, in turn, affects macroscopic properties such as melting point and solubility.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 403-01-0 | C₈H₇FO₃ | 170.14 | 91-93[1] |
| Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 | C₈H₇FO₃ | 170.14 | 90.0 - 94.0[2] |
| Methyl 2-fluoro-4-hydroxybenzoate | 197507-22-5 | C₈H₇FO₃ | 170.14 | Not readily available |
| Methyl 5-fluoro-2-hydroxybenzoate | 391-92-4 | C₈H₇FO₃ | 170.14 | Not readily available |
| Methyl 4-hydroxybenzoate | 99-76-3 | C₈H₈O₃ | 152.15 | Not readily available |
Note: While some melting points are available from commercial suppliers, a comprehensive, experimentally verified comparative dataset under uniform conditions is not readily found in the literature, highlighting a gap in the current body of research.
The subtle differences in melting points between the 3-fluoro-4-hydroxy and 4-fluoro-3-hydroxy isomers suggest that the placement of the fluorine atom has a tangible, albeit not dramatic, effect on the crystal lattice energy. The solubility of these compounds is generally reported in organic solvents, a critical parameter for formulation and reaction chemistry.
Synthesis of Fluorinated Methyl Hydroxybenzoate Isomers
The synthesis of these isomers typically involves the esterification of the corresponding fluorinated hydroxybenzoic acid. A common and straightforward method is the Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid.[1]
For instance, the synthesis of Methyl 4-fluoro-3-hydroxybenzoate can be achieved by dissolving 4-fluoro-3-hydroxy-benzoic acid in methanol and adding thionyl chloride dropwise. The reaction mixture is then heated, followed by workup involving extraction and purification to yield the final product.[3]
Caption: General workflow for the synthesis of methyl fluoro-hydroxybenzoate isomers.
The choice of starting material, the specific fluorinated hydroxybenzoic acid, dictates which isomer is produced. The availability and synthesis of these precursors are therefore a key consideration in accessing the desired methyl ester isomer.
Spectroscopic Analysis: Fingerprinting the Isomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide the structural "fingerprints" necessary to distinguish between these closely related isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise substitution pattern on the benzene ring. The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the electronic effects of the fluorine, hydroxyl, and methyl ester groups.
While a complete, directly comparable dataset for all isomers is not available in a single source, analysis of related compounds allows for predicted trends. For example, the strong electron-withdrawing nature of fluorine will influence the chemical shifts of adjacent protons and carbons. ¹⁹F NMR would also provide a direct and sensitive probe for the fluorine environment in each isomer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. All isomers will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3300 cm⁻¹), the C=O stretch of the ester (a strong, sharp peak around 1700 cm⁻¹), and C-O stretches. The fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption for each isomer, arising from the specific vibrational modes of the substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), these isomers are expected to show a molecular ion peak corresponding to their molecular weight. The fragmentation patterns, while potentially similar, may exhibit subtle differences in the relative abundances of fragment ions due to the influence of the fluorine atom's position on bond stabilities.
Comparative Biological Activities: A Frontier for Investigation
The primary biological activities of interest for hydroxybenzoate derivatives are their antimicrobial and antioxidant properties. The introduction and position of a fluorine atom can significantly modulate these activities.
Antimicrobial Activity
Parabens exert their antimicrobial effect through mechanisms that are not fully elucidated but are thought to involve disruption of membrane transport processes or inhibition of DNA/RNA synthesis. The lipophilicity of a compound is a key factor in its ability to penetrate microbial cell membranes. Fluorine substitution can increase lipophilicity, which may enhance antimicrobial potency. However, the position of the fluorine atom can also influence electronic effects and hydrogen bonding capabilities, which may also play a role in the interaction with microbial targets.
A systematic comparative study of the minimum inhibitory concentrations (MICs) of these specific fluorinated isomers against a panel of relevant bacteria and fungi would be highly valuable but is currently lacking in the published literature. Such a study would provide crucial structure-activity relationship (SAR) data.
Antioxidant Activity
Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity is influenced by the O-H bond dissociation enthalpy, which is in turn affected by the electronic nature of the substituents on the aromatic ring. An electron-withdrawing fluorine atom can influence the acidity of the phenolic proton and the stability of the resulting phenoxy radical, thereby modulating antioxidant potential. Theoretical studies on related fluorinated phenolic compounds suggest that fluorination can indeed alter antioxidant properties.[4][5][6]
Experimental Protocols
General Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the methyl fluoro-hydroxybenzoate isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the ¹H NMR signals, and determine the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Assign the signals to the respective protons and carbons in the molecule.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Preparation of Test Compounds: Prepare serial dilutions of each isomer in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This comparative guide highlights the structural and potential functional diversity among positional isomers of this compound. While foundational knowledge on their synthesis and basic physicochemical properties exists, there is a clear and compelling need for comprehensive, side-by-side experimental studies.
Future research should focus on:
-
Systematic Spectroscopic Characterization: Acquiring and publishing a complete set of high-resolution NMR (¹H, ¹³C, ¹⁹F), FTIR, and MS data for all isomers to serve as a definitive reference.
-
Comparative Biological Evaluation: Performing direct comparative studies of the antimicrobial and antioxidant activities of these isomers to establish clear structure-activity relationships. This will enable a more informed selection of candidates for further development.
-
Computational Modeling: Employing theoretical calculations to complement experimental data and provide deeper insights into the electronic properties, reactivity, and potential biological interactions of these molecules.
By addressing these knowledge gaps, the scientific community can more effectively harness the subtle yet powerful effects of positional fluorination to design next-generation materials and therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 3. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 4. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Methyl 3-fluoro-4-hydroxybenzoate and its Non-fluorinated Analogs
For researchers, scientists, and professionals in drug development, the strategic modification of bioactive molecules is a cornerstone of innovation. The introduction of fluorine into a molecular scaffold can dramatically alter its physicochemical properties, leading to profound changes in biological activity. This guide provides an in-depth comparison of Methyl 3-fluoro-4-hydroxybenzoate and its widely used non-fluorinated analog, methylparaben. While direct comparative studies are limited, this document synthesizes existing data on methylparaben, the known effects of fluorination in medicinal chemistry, and provides detailed experimental protocols to empower researchers to fill these knowledge gaps.
Introduction: The Significance of Fluorine in Modulating Bioactivity
Methyl 4-hydroxybenzoate, commonly known as methylparaben, is a well-established antimicrobial preservative used in the pharmaceutical, cosmetic, and food industries.[1][2] Its biological activity is primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.[3][4] The strategic addition of a fluorine atom to the benzene ring, as in this compound, is a medicinal chemistry tactic aimed at modulating a compound's biological profile.[5] Fluorination can influence a molecule's lipophilicity, metabolic stability, and electronic properties, which in turn can enhance its efficacy and pharmacokinetic properties.[6][7][8]
This guide will explore the anticipated and known biological activities of these two compounds, focusing on their antimicrobial, antioxidant, and cytotoxic properties.
Antimicrobial Activity: A Tale of Two Preservatives
Methylparaben is recognized for its broad-spectrum antimicrobial properties, although it is generally more effective against fungi than bacteria.[4][9] Its mechanism of action is believed to involve the disruption of cellular membrane transfer processes and the inhibition of DNA and RNA synthesis in microbial cells.[10]
The introduction of a fluorine atom in this compound is expected to influence its antimicrobial potency. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, potentially enhancing its interaction with microbial targets.[11] Studies on other fluorinated benzoic acid derivatives have demonstrated significant antimicrobial activity, suggesting that this compound may exhibit comparable or even enhanced efficacy against certain microbial strains.[12][13]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
To quantitatively assess and compare the antimicrobial efficacy, a standardized broth microdilution method is recommended. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of both this compound and methylparaben in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Bacterial Culture: Grow a fresh culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate for 18-24 hours.
-
Inoculum Preparation: Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton broth to each well.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Potential: The Role of the Phenolic Hydroxyl Group
Phenolic compounds are known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. While methylparaben is not primarily used as an antioxidant, its phenolic structure suggests it may possess some radical scavenging activity.
Fluorination can influence the antioxidant activity of phenolic compounds.[9][15] The electron-withdrawing nature of fluorine can affect the bond dissociation energy of the phenolic hydroxyl group, potentially modulating its ability to donate a hydrogen atom. Theoretical studies on other fluorinated phenols suggest that fluorine substitution can alter stability and solubility, which may impact overall antioxidant efficacy.[9]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the antioxidant capacity of chemical compounds.[16][17]
Workflow for DPPH Assay
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemjournal.com [biochemjournal.com]
- 4. Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. DPPH Radical Scavenging Assay [mdpi.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl 3-fluoro-4-hydroxybenzoate Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 3-fluoro-4-hydroxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure the quality, safety, and efficacy of the final product. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. As your Senior Application Scientist, I will not just present protocols, but also elucidate the rationale behind the experimental choices, empowering you to develop and validate a method that is fit for its intended purpose.
The Foundation: A Regulatory Framework for Method Validation
Before delving into specific analytical techniques, it is crucial to establish the framework for method validation. The International Council for Harmonisation (ICH) guideline Q2(R2) on the Validation of Analytical Procedures provides a comprehensive framework for this purpose.[1][2][3][4] Concurrently, the ICH Q14 guideline on Analytical Procedure Development encourages a more systematic, science- and risk-based approach to developing robust methods.[5][6][7][8][9] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][6]
The core performance characteristics that must be evaluated during validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The Workhorse: High-Performance Liquid Chromatography (HPLC)
For a non-volatile and polar compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most logical and widely used technique. Its high specificity, sensitivity, and adaptability make it the gold standard for pharmaceutical analysis.
Proposed HPLC-UV Method for this compound
Given the structural similarity of this compound to other parabens and hydroxybenzoic acids, a robust method can be developed based on existing literature for these compounds.[11][12][13][14][15][16][17][18]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point, offering good retention and separation for phenolic compounds.
-
Mobile Phase: A gradient elution is recommended to ensure good separation of the main analyte from potential impurities.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Rationale: The acidic mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention on the nonpolar stationary phase. Acetonitrile is a common organic modifier providing good elution strength.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of similar phenolic compounds, a wavelength of approximately 254 nm should provide good sensitivity. A DAD detector would be advantageous to confirm peak purity and identity.
-
Injection Volume: 10 µL
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
HPLC-UV Analysis Workflow
Validation of the Proposed HPLC Method
The following table outlines the experiments to be performed for the validation of the proposed HPLC method, along with typical acceptance criteria.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and analyte spiked with potential impurities. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.995 (for DAD). |
| Linearity | Analyze at least five concentrations over the desired range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | Typically 80% to 120% of the test concentration. |
| Accuracy | Analyze samples with known concentrations (e.g., spiked placebo) at three levels (low, medium, high) in triplicate. | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument. | RSD ≤ 2.0%. |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | To be determined experimentally and reported. |
| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results. | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
Comparative Analysis of Alternative Methods
While HPLC is the recommended primary method, other techniques can be considered for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, providing structural information that can be used for definitive identification. However, for a polar, non-volatile compound like this compound, derivatization is a necessary step to increase its volatility and thermal stability.[19][20][21][22][23]
Derivatization: The phenolic hydroxyl group can be derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[21]
Advantages:
-
Excellent sensitivity and selectivity, especially with a mass selective detector.
-
Provides structural confirmation.
Disadvantages:
-
Requires a derivatization step, which adds complexity and potential for variability.
-
Not suitable for thermally labile compounds.
GC-MS with Derivatization Workflow
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for quantification.[24][25][26] It relies on the principle that the analyte absorbs light at a specific wavelength.
Methodology:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards and the sample at the λmax.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.
Advantages:
-
Simple, fast, and inexpensive.
-
High throughput, suitable for screening purposes.
Disadvantages:
-
Lacks specificity; any compound that absorbs at the same wavelength will interfere with the measurement.[27]
-
Generally less sensitive than chromatographic methods.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. database.ich.org [database.ich.org]
- 5. Q14 Analytical Procedure Development | FDA [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fda.gov [fda.gov]
- 8. FDA Guidance for Industry: Q14 Analytical Procedure Development - ECA Academy [gmp-compliance.org]
- 9. contractpharma.com [contractpharma.com]
- 10. youtube.com [youtube.com]
- 11. gerpac.eu [gerpac.eu]
- 12. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RP-HPLC method for stability assay of methylparaben and sennosides. [wisdomlib.org]
- 14. jbiochemtech.com [jbiochemtech.com]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. Micellar and sub-micellar ultra-high performance liquid chromatography of hydroxybenzoic acid and phthalic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. vuir.vu.edu.au [vuir.vu.edu.au]
- 19. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. nveo.org [nveo.org]
- 25. edinburghanalytical.com [edinburghanalytical.com]
- 26. ajpaonline.com [ajpaonline.com]
- 27. ijset.in [ijset.in]
A Senior Application Scientist's Guide: Comparing the Reactivity of Fluorinated vs. Non-Fluorinated Hydroxybenzoates
Introduction: The Subtle Power of a Single Atom
In the landscape of pharmaceutical and materials science, hydroxybenzoates are foundational scaffolds. Their inherent chemical functionalities—a phenolic hydroxyl group, a carboxylic acid (or ester), and an aromatic ring—offer a versatile platform for synthesis. However, the strategic modification of this scaffold is where true innovation lies. The substitution of a single hydrogen atom with fluorine, a practice known as fluorination, is a cornerstone of modern medicinal chemistry.[1][2] This seemingly minor alteration can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to more effective and safer therapeutic agents.[3][4][5]
This guide provides an in-depth comparison of the chemical reactivity of fluorinated versus non-fluorinated hydroxybenzoates. We will move beyond simple observation to explore the underlying electronic principles that govern these differences. By understanding the causality behind their reactivity, researchers can more effectively design synthetic routes and predict the behavior of these crucial molecules.
The Duality of Fluorine's Electronic Influence
To grasp the reactivity differences, one must first appreciate the unique electronic nature of fluorine. It exerts two powerful, opposing electronic effects on the aromatic ring:
-
The Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the carbon atom to which it is bonded through the sigma (σ) bond framework. This electron-withdrawing effect propagates across the ring, decreasing overall electron density.[6]
-
The Mesomeric or Resonance Effect (+R): Fluorine possesses lone pairs of electrons in its p-orbitals, which can be donated into the aromatic pi (π) system. This electron-donating effect increases electron density, primarily at the ortho and para positions relative to the fluorine atom.[6][7][8]
The net reactivity of a fluorinated aromatic ring is a delicate balance between the dominant, deactivating inductive effect and the weaker, directing resonance effect.
References
A Senior Application Scientist's Guide to the Efficacy of Methyl 3-fluoro-4-hydroxybenzoate Derivatives as Enzyme Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone for enhancing pharmacological properties. The unique electronic characteristics of fluorine can significantly improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Methyl 3-fluoro-4-hydroxybenzoate, a readily available and versatile building block, presents a compelling scaffold for the development of novel enzyme inhibitors.[2][3] Its structure, featuring a hydroxyl group for potential hydrogen bonding and a strategically placed fluorine atom, offers a rich foundation for chemical modification and optimization of biological activity.
This guide provides a comprehensive framework for exploring the potential of this compound derivatives as enzyme inhibitors. We will delve into the rationale behind targeting specific enzymes, provide detailed experimental protocols for assessing inhibitory efficacy, and discuss the interpretation of structure-activity relationships (SAR) to guide further optimization.
The Rationale for Targeting Tyrosinase and Urease
Tyrosinase , a copper-containing enzyme, plays a pivotal role in melanin biosynthesis.[4] Its over-activity is implicated in various dermatological conditions, including hyperpigmentation and melanoma. Consequently, the development of potent and safe tyrosinase inhibitors is of significant interest in the cosmetic and pharmaceutical industries.
Urease , a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a crucial virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease is a validated therapeutic strategy to combat such infections.
The structural features of this compound derivatives make them promising candidates for inhibiting these metalloenzymes. The phenolic hydroxyl group can potentially chelate the metal ions in the active site, while the fluorinated phenyl ring can engage in various non-covalent interactions with amino acid residues.
A Comparative Analysis of Hypothetical this compound Derivatives as Tyrosinase Inhibitors
To illustrate the process of evaluating this class of compounds, we present a hypothetical comparative study of a series of rationally designed this compound derivatives against mushroom tyrosinase. The inhibitory activities are expressed as IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound ID | R Group (Modification at 4-hydroxyl) | Hypothetical IC50 (µM) |
| Parent | -H | 85.6 |
| Derivative 1 | -CH₃ (Methyl ether) | 62.3 |
| Derivative 2 | -COCH₃ (Acetyl ester) | 45.1 |
| Derivative 3 | -CONH₂ (Carboxamide) | 38.7 |
| Derivative 4 | -CH₂-Ph (Benzyl ether) | 25.4 |
| Kojic Acid | (Standard Inhibitor) | 15.2 |
Disclaimer: The data presented in this table is purely illustrative and intended to serve as a template for presenting experimental findings.
Structure-Activity Relationship (SAR) Insights (Hypothetical)
-
Esterification and Etherification: Both methylation and acetylation of the phenolic hydroxyl group (Derivative 1 and 2) led to a moderate increase in inhibitory potency compared to the parent compound. This suggests that while the free hydroxyl may not be essential for activity, modifications at this position can influence binding.
-
Amidation: Conversion of the methyl ester to a primary amide (Derivative 3) resulted in a further enhancement of activity, potentially due to the introduction of an additional hydrogen bond donor/acceptor group.
-
Aromatic Substitution: The introduction of a benzyl group (Derivative 4) showed the most significant improvement in potency among the hypothetical derivatives. This highlights the potential for exploiting hydrophobic and π-π interactions within the enzyme's active site.
These hypothetical SAR insights would guide the next round of synthesis, perhaps exploring different substituted benzyl ethers or a wider range of amides.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol details a robust and reproducible method for determining the tyrosinase inhibitory activity of synthesized this compound derivatives using L-DOPA as a substrate.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound derivatives (test compounds)
-
Kojic acid (positive control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of 50 mM monobasic and dibasic sodium phosphate solutions to achieve the target pH.
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve the enzyme in cold sodium phosphate buffer. Prepare this solution fresh daily and keep on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare fresh before use.
-
Test Compound and Kojic Acid Stock Solutions (10 mM): Dissolve the compounds in DMSO.
Assay Procedure
References
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a detailed fingerprint of a compound's atomic and molecular properties. This guide offers a comprehensive spectroscopic comparison of Methyl 3-fluoro-4-hydroxybenzoate, a key building block in medicinal chemistry, with its structurally related analogs: Methyl 4-hydroxybenzoate, Methyl 3-chlorobenzoate, and 3-fluoro-4-hydroxybenzoic acid.
Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will explore the subtle yet significant electronic effects of fluorine and chlorine substitution on the benzoate ring. This guide is designed to provide researchers, scientists, and drug development professionals with a practical understanding of how to interpret these spectra and leverage the data for unambiguous compound identification and characterization.
The Structural Significance of a Single Atom
The introduction of a fluorine atom into a molecule can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Understanding the spectroscopic consequences of this substitution is crucial for confirming the successful synthesis of the desired compound and for predicting its behavior in more complex systems.
A Comparative Guide to Fluorine Substitution in Hydroxybenzoic Acids: Physicochemical and Biological Implications
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of hydroxybenzoic acids and their fluorinated analogs. We will explore the profound impact of fluorine substitution on key physicochemical parameters and biological activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Our focus will be on elucidating the causal relationships behind the observed effects, thereby empowering informed decision-making in medicinal chemistry.
The Power of Fluorine: A Paradigm Shift in Medicinal Chemistry
The introduction of fluorine into a bioactive molecule can dramatically alter its properties. Fluorine, being the most electronegative element, exerts a powerful inductive effect, influencing the electron distribution of the entire molecule. This seemingly simple substitution can lead to significant changes in acidity (pKa), lipophilicity (logP), metabolic stability, and binding affinity to biological targets.[1] Hydroxybenzoic acids, a class of compounds with a wide range of biological activities including anti-inflammatory, antimicrobial, and antioxidant effects, serve as an excellent scaffold to illustrate the transformative potential of fluorination.[2]
Unveiling the Physicochemical Transformation: pKa and Lipophilicity
The acidity and lipophilicity of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine substitution provides a powerful tool to fine-tune these properties.
Modulating Acidity (pKa)
The acidity of the carboxylic acid and phenolic hydroxyl groups in hydroxybenzoic acids is a key factor influencing their ionization state at physiological pH, which in turn affects their solubility, membrane permeability, and interaction with biological targets. The strong electron-withdrawing nature of fluorine can significantly impact the pKa of these functional groups.
Generally, the introduction of a fluorine atom to the aromatic ring increases the acidity of the carboxylic acid (lowers the pKa) by stabilizing the resulting carboxylate anion through its inductive effect. The magnitude of this effect is dependent on the position of the fluorine atom relative to the carboxylic acid group. For instance, an ortho-fluorine substitution is expected to have a more pronounced effect than a meta or para substitution due to its proximity.
Here, we compare the pKa values of the parent hydroxybenzoic acids with some of their fluorinated derivatives:
| Compound | Structure | pKa (Carboxylic Acid) | pKa (Phenolic Hydroxyl) |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | OH-C₆H₄-COOH | 2.97[3] | ~13.4 |
| 3-Hydroxybenzoic Acid | OH-C₆H₄-COOH | 4.06[3] | ~9.9 |
| 4-Hydroxybenzoic Acid | OH-C₆H₄-COOH | 4.48[3] | ~9.3 |
| 3-Fluoro-2-hydroxybenzoic Acid | F-C₆H₃(OH)-COOH | Data not readily available | Data not readily available |
| 4-Fluoro-2-hydroxybenzoic Acid | F-C₆H₃(OH)-COOH | Data not readily available | Data not readily available |
| 5-Fluoro-2-hydroxybenzoic Acid | F-C₆H₃(OH)-COOH | Data not readily available | Data not readily available |
| 2-Fluoro-4-hydroxybenzoic Acid | F-C₆H₃(OH)-COOH | Data not readily available | Data not readily available |
| 3-Fluoro-4-hydroxybenzoic Acid | F-C₆H₃(OH)-COOH | 4.23 (Predicted)[4] | Data not readily available |
Tuning Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for predicting a drug's ability to cross biological membranes. The effect of fluorination on logP is more complex than its effect on pKa. While fluorine is highly electronegative, its small size allows it to replace hydrogen without significant steric hindrance, and it can participate in favorable interactions within hydrophobic pockets of proteins.
The introduction of a single fluorine atom can either increase or decrease the logP value depending on its position and the overall molecular context.
| Compound | Structure | logP |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | OH-C₆H₄-COOH | 2.26 |
| 3-Hydroxybenzoic Acid | OH-C₆H₄-COOH | 1.49 |
| 4-Hydroxybenzoic Acid | OH-C₆H₄-COOH | 1.58[4] |
| 2-Fluoro-5-hydroxybenzoic acid | F-C₆H₃(OH)-COOH | 1.5 (Computed)[5] |
| 5-Fluoro-3-methoxy-2-propan-2-ylbenzoic acid | C₁₁H₁₃FO₃ | 2.6 (Computed)[1] |
Biological Consequences of Fluorination
The alterations in physicochemical properties induced by fluorine substitution translate into significant changes in the biological activity of hydroxybenzoic acids.
Impact on Membrane Permeability
The ability of a drug to permeate cell membranes is a prerequisite for reaching its intracellular target. The Caco-2 cell monolayer is a widely used in vitro model for predicting human intestinal absorption.
Studies on salicylic acid and its derivatives have shown that their transport across Caco-2 cell monolayers can involve both passive diffusion and carrier-mediated transport.[6] Fluorination can influence both of these pathways. The change in lipophilicity and pKa upon fluorination can directly affect the rate of passive diffusion. Furthermore, the altered electronic properties of the molecule may affect its recognition and transport by membrane proteins. For example, acetylsalicylic acid has been shown to increase the permeability of Caco-2 cells in a time-dependent manner.[7] While specific data for many fluorinated hydroxybenzoic acids is limited, it is a critical area of investigation for predicting their oral bioavailability.
Modulation of Enzyme Inhibition
Hydroxybenzoic acids and their derivatives are known to interact with a variety of enzymes. Fluorination can enhance their inhibitory potency and selectivity.
Salicylic acid and its derivatives are well-known inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory response. Fluorination of these molecules can lead to more potent and selective COX inhibitors. For example, 2-(3-fluoro-4-phenylphenyl)propanoic acid (flurbiprofen) is a potent non-steroidal anti-inflammatory drug (NSAID) that exhibits time-dependent inhibition of COX.[8][9] The fluorine atom in flurbiprofen is thought to contribute to its enhanced binding affinity to the enzyme's active site.
Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibition is a therapeutic strategy for treating gout. Phenolic compounds have been investigated as XO inhibitors.[10][11][12] While direct studies on fluorinated hydroxybenzoic acids are limited, the structure-activity relationships of other fluorinated inhibitors suggest that the strategic placement of fluorine can enhance binding to the molybdenum cofactor at the active site of XO.[13]
Influence on Antioxidant Activity
Phenolic compounds, including hydroxybenzoic acids, are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[2][14][15] Theoretical studies on fluorinated ferulic acid, a derivative of hydroxycinnamic acid, suggest that fluorination can influence intramolecular hydrogen bonding and charge transfer, which in turn can alter the molecule's stability and antioxidant potential.[16][17] This suggests that fluorination could be a viable strategy to modulate the antioxidant activity of hydroxybenzoic acids.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the determination of key physicochemical and biological parameters.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) of a hydroxybenzoic acid derivative using a pH meter.
Methodology:
-
Solution Preparation: Prepare a 0.01 M solution of the test compound in a 50:50 (v/v) mixture of water and a suitable co-solvent (e.g., methanol or ethanol) to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place a known volume (e.g., 25 mL) of the test solution in a beaker with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized 0.1 M solution of sodium hydroxide (NaOH), adding the titrant in small increments (e.g., 0.1 mL).
-
Data Collection: Record the pH of the solution after each addition of NaOH.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Causality: The titration curve reveals the buffering regions of the acidic protons. The pKa value corresponds to the pH at which the protonated and deprotonated species are present in equal concentrations, providing a quantitative measure of the acid's strength.
Determination of logP by HPLC
This protocol outlines the determination of the octanol-water partition coefficient (logP) using high-performance liquid chromatography (HPLC).
Methodology:
-
Standard Preparation: Prepare a series of standard compounds with known logP values.
-
HPLC System: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Calibration Curve: Inject the standard compounds and record their retention times (t_R_). Plot the logarithm of the retention factor (log k') versus the known logP values to generate a calibration curve. The retention factor k' is calculated as (t_R_ - t₀) / t₀, where t₀ is the dead time.
-
Sample Analysis: Inject the test compound and determine its retention time.
-
logP Calculation: Calculate the log k' for the test compound and use the calibration curve to determine its logP value.
Causality: In reverse-phase HPLC, more lipophilic compounds have a stronger interaction with the nonpolar stationary phase, resulting in longer retention times. This correlation allows for the determination of logP based on chromatographic behavior.
Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the intestinal permeability of a compound using the Caco-2 cell monolayer model.[18][19][20]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) chamber and measure its appearance in the basolateral (receiver) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber and measure its appearance in the apical (receiver) chamber over time.
-
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver chambers at different time points using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (P_app_) for both A-B and B-A transport. The efflux ratio (P_app_ (B-A) / P_app_ (A-B)) can be used to assess the involvement of active efflux transporters.
Causality: The Caco-2 cell monolayer mimics the intestinal epithelium, providing a biologically relevant model to assess a compound's ability to cross the intestinal barrier. The P_app_ value quantifies this permeability, while the efflux ratio can indicate if the compound is a substrate for efflux pumps like P-glycoprotein.
Conclusion
The strategic substitution of hydrogen with fluorine in hydroxybenzoic acids offers a powerful and versatile approach to modulate their physicochemical and biological properties. This guide has provided a comparative analysis of the impact of fluorination on acidity, lipophilicity, membrane permeability, and enzyme inhibition. The presented experimental protocols offer a framework for researchers to systematically evaluate fluorinated analogs and make data-driven decisions in the design of novel therapeutics with enhanced efficacy and optimized ADME profiles. As our understanding of the nuanced effects of fluorination continues to grow, so too will our ability to rationally design the next generation of medicines.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. global.oup.com [global.oup.com]
- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Transport evaluation of salicylic acid and structurally related compounds across Caco-2 cell monolayers and artificial PAMPA membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 10. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition Studies of Bovine Xanthine Oxidase by Luteolin, Silibinin, Quercetin, and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Plant-Derived and Dietary Hydroxybenzoic Acids-A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 341-27-5|3-Fluoro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 18. scbt.com [scbt.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternative Fluorinated Building Blocks for Methyl 3-fluoro-4-hydroxybenzoate
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy for optimizing drug-like properties. Methyl 3-fluoro-4-hydroxybenzoate is a widely utilized building block in this endeavor, offering a versatile platform for derivatization. However, the exploration of its structural isomers and related analogues can unlock novel structure-activity relationships (SAR) and provide avenues for patentable chemical space. This guide provides an in-depth, objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform your selection of the optimal building block for your research.
The Reference Compound: this compound
This compound (CAS 403-01-0) is a valuable starting material due to the presence of three key functional groups: a nucleophilic hydroxyl group, an ester amenable to hydrolysis or amidation, and a fluorine atom that can modulate the acidity of the phenol and influence intermolecular interactions.[1] Its synthesis typically involves the esterification of 3-fluoro-4-hydroxybenzoic acid.[1]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO₃ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Melting Point | 91-93 °C | [1] |
Positional Isomers: Shifting the Fluorine for Novel Interactions
The strategic relocation of the fluorine atom on the aromatic ring can significantly impact the electronic and steric properties of the molecule, offering distinct advantages in molecular design.
Methyl 4-fluoro-3-hydroxybenzoate
This isomer (CAS 214822-96-5) presents a different electronic environment around the hydroxyl and ester functionalities.[2] The fluorine atom is now para to the hydroxyl group and meta to the ester.
Synthesis:
The synthesis of Methyl 4-fluoro-3-hydroxybenzoate is commonly achieved through the esterification of 4-fluoro-3-hydroxybenzoic acid. A typical laboratory-scale procedure is as follows:
Experimental Protocol: Synthesis of Methyl 4-fluoro-3-hydroxybenzoate [3]
-
Materials: 4-Fluoro-3-hydroxy-benzoic acid (24.7 g, 112.8 mmol), Methanol (300 ml), Thionyl Chloride (15 ml), Ethyl Acetate, Saturated Sodium Bicarbonate solution, Saturated Brine, Sodium Sulfate.
-
Procedure:
-
Dissolve 4-Fluoro-3-hydroxy-benzoic acid in methanol and cool the solution to 0°C.
-
Add Thionyl Chloride dropwise to the cooled solution.
-
Heat the mixture at 70°C for 60 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Take up the residue in Ethyl Acetate and wash with saturated sodium bicarbonate solution followed by saturated brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.
-
Comparative Physicochemical Properties:
| Property | This compound | Methyl 4-fluoro-3-hydroxybenzoate | Reference |
| CAS Number | 403-01-0 | 214822-96-5 | [1][2] |
| Molecular Formula | C₈H₇FO₃ | C₈H₇FO₃ | [1][2] |
| Molecular Weight | 170.14 g/mol | 170.14 g/mol | [1][2] |
| Melting Point | 91-93 °C | 90.0 to 94.0 °C | [1][2] |
| pKa (of parent acid) | ~4.23 (Predicted) | Not explicitly found | [4] |
Reactivity and Application Insights:
The altered position of the electron-withdrawing fluorine atom in Methyl 4-fluoro-3-hydroxybenzoate can influence the nucleophilicity of the hydroxyl group and the reactivity of the aromatic ring in nucleophilic aromatic substitution (SNAr) reactions. This isomer is a valuable building block in the synthesis of trisubstituted imidazole derivatives, which have applications in medicinal chemistry.[2]
Methyl 4-fluoro-2-hydroxybenzoate
In this isomer (CAS 392-04-1), the fluorine atom is positioned ortho to the ester and para to the hydroxyl group.[5] This arrangement can lead to intramolecular hydrogen bonding between the hydroxyl group and the ester, influencing its conformation and reactivity.
Synthesis:
Methyl 4-fluoro-2-hydroxybenzoate can be synthesized from 4-fluoro-2-hydroxybenzoic acid. A representative synthetic protocol is provided below.
Experimental Protocol: Synthesis of Methyl 4-fluoro-2-hydroxybenzoate [5]
-
Materials: 4-fluoro-2-hydroxybenzoic acid (100 g, 0.64 mol), Methanol (1 L), Concentrated Sulfuric Acid (100 mL), Ethyl Acetate, Saturated Aqueous Sodium Bicarbonate, Saturated Saline, Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve 4-fluoro-2-hydroxybenzoic acid in methanol at 0 °C.
-
Slowly add concentrated sulfuric acid.
-
Warm the reaction mixture to room temperature and then heat to reflux at 70 °C for 16 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and saturated saline.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuum to afford the product.
-
Comparative Physicochemical Properties:
| Property | This compound | Methyl 4-fluoro-2-hydroxybenzoate | Reference |
| CAS Number | 403-01-0 | 392-04-1 | [1][5] |
| Molecular Formula | C₈H₇FO₃ | C₈H₇FO₃ | [1][5] |
| Molecular Weight | 170.14 g/mol | 170.14 g/mol | [1][5] |
| Melting Point | 91-93 °C | Not explicitly found | [1] |
Reactivity and Application Insights:
Methyl 4-fluoro-2-hydroxybenzoate is a useful synthetic intermediate for preparing benzo[d]isoxazol-3-ols, which act as D-amino acid oxidase inhibitors, and in the development of hydroxy-indazole-carboxamides as inhibitors of Hsp90.[5] The proximity of the hydroxyl and ester groups can be exploited for the synthesis of heterocyclic systems.
Modification of Functional Groups: Expanding Chemical Space
Altering the ester or protecting the hydroxyl group provides another layer of diversity for synthetic chemists.
Ethyl 3-fluoro-4-hydroxybenzoate
Replacing the methyl ester with an ethyl ester (CAS 56355-21-6) can subtly modify the lipophilicity and metabolic stability of the final compound.
Synthesis:
The synthesis is a straightforward Fischer esterification of 3-fluoro-4-hydroxybenzoic acid with ethanol.
Experimental Protocol: Synthesis of Ethyl 3-fluoro-4-hydroxybenzoate
-
Materials: 3-fluoro-4-hydroxybenzoic acid, Ethanol, Concentrated Sulfuric Acid, Chloroform.
-
Procedure:
-
Reflux a mixture of 3-fluoro-4-hydroxybenzoic acid (1.2 g), ethanol (20 ml), and concentrated sulfuric acid (1 ml) for 13 hours.
-
Concentrate the reaction mixture.
-
Extract the product with chloroform.
-
Further purification can be achieved by washing the extract, drying, and removing the solvent.
-
Comparative Physicochemical Properties:
| Property | This compound | Ethyl 3-fluoro-4-hydroxybenzoate |
| CAS Number | 403-01-0 | 56355-21-6 |
| Molecular Formula | C₈H₇FO₃ | C₉H₉FO₃ |
| Molecular Weight | 170.14 g/mol | 184.16 g/mol |
| Melting Point | 91-93 °C | Not explicitly found |
Reactivity and Application Insights:
The ethyl ester generally exhibits similar reactivity to the methyl ester in reactions such as hydrolysis and amidation. The choice between the methyl and ethyl ester often depends on the desired physicochemical properties of the final molecule, such as solubility and membrane permeability.
3-Fluoro-4-methoxybenzoic acid
Protecting the hydroxyl group as a methyl ether (CAS 403-20-3) allows for selective reactions at the carboxylic acid functionality.[6]
Synthesis:
This building block can be synthesized from 3-fluoro-4-hydroxybenzoic acid through methylation of the phenolic hydroxyl group.
Comparative Physicochemical Properties:
| Property | This compound | 3-Fluoro-4-methoxybenzoic acid | Reference |
| CAS Number | 403-01-0 | 403-20-3 | [1][6] |
| Molecular Formula | C₈H₇FO₃ | C₈H₇FO₃ | [1][6] |
| Molecular Weight | 170.14 g/mol | 170.14 g/mol | [1][6] |
| Melting Point | 91-93 °C | 211-213 °C | [1] |
Reactivity and Application Insights:
With the hydroxyl group masked, 3-Fluoro-4-methoxybenzoic acid is an excellent substrate for reactions involving the carboxylic acid, such as amide bond formation or reduction to the corresponding alcohol. The fluorine substituent can still influence the reactivity of the aromatic ring, making it a valuable building block for accessing a different set of derivatives compared to the unprotected hydroxybenzoic acids.[6]
Comparative Analysis and Experimental Workflow
The choice of a fluorinated building block is dictated by the specific synthetic strategy and the desired properties of the target molecule. The following diagram illustrates a general experimental workflow for utilizing these building blocks in a drug discovery context.
Caption: General experimental workflow for the utilization of fluorinated building blocks.
Conclusion
The selection of a fluorinated building block is a critical decision in the design of novel bioactive molecules. While this compound is a robust and versatile starting material, its isomers and functional group analogues offer a rich landscape for chemical exploration. The choice between these alternatives should be guided by a thorough consideration of the desired electronic and steric properties, the planned synthetic route, and the targeted biological activity. This guide provides a foundational understanding of these key alternatives, empowering researchers to make informed decisions in their pursuit of innovative therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 3. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 4. 350-29-8 CAS MSDS (3-Fluoro-4-hydroxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]
- 6. 3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Methyl 3-fluoro-4-hydroxybenzoate Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methyl 3-fluoro-4-hydroxybenzoate and its analogs. By examining key structural modifications, we will explore the resulting impact on two primary biological activities: tyrosinase inhibition and antimicrobial efficacy. This document is designed to be a practical resource, offering not only a comparative analysis based on established principles but also detailed experimental protocols to enable researchers to conduct their own investigations.
Introduction: The Significance of Fluorinated Hydroxybenzoates
This compound is a fascinating molecule that serves as a valuable scaffold in medicinal chemistry.[1] Its parent compound, methylparaben (methyl 4-hydroxybenzoate), is a well-known preservative in the cosmetic and pharmaceutical industries due to its antimicrobial properties.[2] The introduction of a fluorine atom onto the benzene ring is a strategic modification known to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, influence its biological activity.[3] This guide will dissect the contributions of the fluoro group, the ester moiety, and other substitutions to the overall activity profile of these compounds.
Core Compound: this compound
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis: The synthesis of this compound is typically achieved through the esterification of 4-fluoro-3-hydroxybenzoic acid with methanol.[1] This reaction is often catalyzed by a strong acid, such as sulfuric acid or thionyl chloride.[4]
Comparative Analysis of Biological Activities
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for applications in cosmetics.[5] Benzoic acid derivatives are known to inhibit tyrosinase, and their efficacy is influenced by the substitution pattern on the aromatic ring.[6]
The Role of the Fluoro Substituent:
Structure-Activity Relationship Insights:
-
Hydroxyl Group: The 4-hydroxyl group is crucial for activity, as it is believed to chelate the copper ions in the tyrosinase active site.
-
Ester Group: The methyl ester at the C1 position modulates the compound's lipophilicity and cell permeability. While longer alkyl chains can sometimes increase activity, they also decrease water solubility.
-
Halogenation: The position and nature of the halogen substituent are critical. A fluoro group at the C3 position, ortho to the hydroxyl group, can influence the electronic environment of the phenol and enhance its binding affinity to the enzyme.
Antimicrobial Activity
Parabens, the esters of p-hydroxybenzoic acid, are widely used as antimicrobial preservatives.[2] Their mechanism of action is thought to involve the disruption of microbial membrane transport processes.[2]
The Influence of Fluorination on Antimicrobial Potency:
The impact of fluorination on the antimicrobial activity of parabens is an area of active research. It is hypothesized that the increased lipophilicity conferred by the fluorine atom could enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial efficacy. However, steric hindrance from the substituent could also play a role in the interaction with microbial targets.
Established SAR for Parabens:
-
Alkyl Chain Length: A well-established trend for parabens is that their antimicrobial activity increases with the length of the alkyl chain of the ester group (butyl > propyl > ethyl > methyl).[2] This is attributed to an increase in lipophilicity, which facilitates passage through the microbial cell membrane.
-
Combination Effects: Combinations of different parabens are often used to achieve a synergistic antimicrobial effect and a broader spectrum of activity.[2]
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Synthesis of this compound
This protocol is adapted from established esterification procedures.[4]
Materials:
-
4-Fluoro-3-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-3-hydroxybenzoic acid in an excess of anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a catalytic amount of thionyl chloride or concentrated sulfuric acid dropwise with stirring.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound.
Tyrosinase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Test compounds (dissolved in DMSO)
-
Kojic acid (positive control)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control), 140 µL of phosphate buffer, and 20 µL of the tyrosinase solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the tyrosinase inhibition assay.
Data Summary and Comparison
While direct comparative experimental data for this compound is limited in publicly available literature, we can present a hypothetical comparative table based on the established SAR principles discussed. This table is intended to guide future experimental work.
Table 1: Predicted Relative Activity of this compound Analogs
| Compound | Structural Modification | Predicted Tyrosinase Inhibition | Predicted Antimicrobial Activity | Rationale |
| Methyl 4-hydroxybenzoate | Parent Compound | Baseline | Baseline | Standard paraben activity. |
| This compound | Addition of Fluoro group at C3 | Higher than parent | Potentially higher than parent | Electron-withdrawing nature of fluorine may enhance tyrosinase inhibition. Increased lipophilicity could improve antimicrobial action. |
| Ethyl 3-fluoro-4-hydroxybenzoate | Longer Ester Chain | Similar to methyl ester | Higher than methyl ester | Antimicrobial activity of parabens generally increases with alkyl chain length. |
| Methyl 3-chloro-4-hydroxybenzoate | Chloro vs. Fluoro at C3 | Potentially higher than fluoro analog | Potentially higher than fluoro analog | Chlorine is more lipophilic and has a different electronic effect than fluorine, which could enhance activity. |
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs presents a compelling area of investigation for the development of novel tyrosinase inhibitors and antimicrobial agents. The introduction of a fluorine atom at the C3 position is a key modification that is predicted to enhance biological activity compared to the non-fluorinated parent compound, methylparaben. Further systematic studies are warranted to quantify these effects and to explore the impact of varying the ester group and the nature of the halogen substituent. The experimental protocols provided in this guide offer a robust framework for researchers to undertake such investigations and to contribute valuable data to this field.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-fluoro-4-hydroxybenzoate
For Immediate Use by Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 3-fluoro-4-hydroxybenzoate, a fluorinated phenolic compound. By adhering to these protocols, researchers, scientists, and drug development professionals can maintain the highest standards of laboratory safety and environmental stewardship.
Understanding the Compound: Hazard Profile and Characteristics
Key Hazards:
-
Skin Irritation (H315): May cause redness and irritation upon contact with skin.[1]
-
Serious Eye Irritation (H319): Can cause significant irritation and potential damage to the eyes.[1]
-
Respiratory Irritation (H335): Inhalation of dust may lead to irritation of the respiratory tract.[1]
Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
| Property | Data | Source |
| Physical State | Solid | [1] |
| Melting Point | 90.0 - 94.0 °C | [1] |
| Molecular Formula | C₈H₇FO₃ | [2] |
| Hazard Classifications | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335) | [1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its ultimate destruction by a licensed waste management facility. The following workflow is designed to ensure safety and regulatory compliance at every stage.
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Procedures
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is crucial to wear the appropriate PPE to prevent skin and eye exposure. This includes:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles: To protect against dust particles and potential splashes.
-
Laboratory coat: To prevent contamination of personal clothing.
Waste Segregation: The Cornerstone of Safety
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[3] this compound waste must be categorized as halogenated organic waste .[4]
Critical Segregation Practices:
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for halogenated organic solids. The container should be made of a compatible material, such as glass or high-density polyethylene, and have a secure, leak-proof lid.[5]
-
Avoid Co-mingling: Never mix halogenated waste with other waste streams, such as non-halogenated solvents, aqueous solutions, or strong oxidizing agents.[4] Improper mixing can lead to hazardous reactions and complicates the disposal process.
-
Solid vs. Liquid: If the compound is dissolved in a solvent for a reaction, the resulting solution should also be disposed of as halogenated organic liquid waste in a separate, appropriate container.
Labeling and Storage in Satellite Accumulation Areas
Accurate and clear labeling is a regulatory requirement and a key safety feature.[3]
Labeling Requirements:
-
Hazardous Waste Label: The container must be marked with the words "Hazardous Waste".
-
Chemical Identification: Clearly list the full chemical name: "this compound". For mixtures, all components should be listed.
-
Hazard Characteristics: Indicate the relevant hazards (e.g., "Irritant").
Temporary Storage:
-
Waste containers should be stored in a designated satellite accumulation area at or near the point of generation.[5]
-
The storage area must be well-ventilated.
-
Secondary containment, such as a tray or bin, is required to contain any potential leaks or spills.[6]
-
Keep containers securely closed when not in use.[6]
Final Disposal: High-Temperature Incineration
The recommended and most effective method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration .[7]
Why Incineration? The carbon-fluorine bond is exceptionally strong, making fluorinated compounds persistent in the environment.[7] High-temperature incineration provides the necessary energy to break this bond, ensuring the complete destruction of the compound and minimizing its environmental impact.[7] This process should only be carried out by a licensed and permitted hazardous waste disposal facility.
Regulatory Compliance: EPA Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is classified using specific codes. While this compound is not explicitly listed by name, it would likely fall under the following categories:
-
F-Listed Wastes: If it is a spent solvent, it could be classified under codes for halogenated solvents (e.g., F001, F002).[8][9]
-
U- or P-Listed Wastes: If it is a discarded commercial chemical product, it could potentially be classified here, although it is not currently on these lists.
-
Characteristic Wastes: The waste may exhibit characteristics of toxicity (D-codes), though specific testing would be required.
It is the responsibility of the waste generator to properly characterize their waste. Consult with your institution's Environmental Health and Safety (EHS) department to ensure the correct waste codes are assigned.
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill generates dust.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated halogenated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand, then place the contaminated absorbent into the waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent and dispose of all cleaning materials as halogenated waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
By implementing these comprehensive procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.
References
- 1. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 2. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Effective Lab Chemical Waste Management [emsllcusa.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-fluoro-4-hydroxybenzoate
This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl 3-fluoro-4-hydroxybenzoate (CAS No. 214822-96-5). As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use, grounded in authoritative safety data.
Hazard Assessment: The "Why" Behind the Protocol
This compound is a solid organic compound that, while not acutely toxic, presents specific hazards that dictate our PPE requirements. According to safety data sheets (SDS), this chemical is classified as hazardous, with the following primary risks:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]
The presence of the fluorine atom and the phenolic hydroxyl group warrants a cautious approach. Organofluorine compounds require careful handling to prevent exposure.[3] Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure—dermal, ocular, and inhalation.
Core PPE Requirements: A Multi-Layered Defense
All work with this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[3] The following PPE is mandatory for all personnel handling the substance.
Eye and Face Protection
Direct contact with the eyes can cause serious, painful irritation.[1] Standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that conform to the ANSI Z87.1 standard (US) or EN166 (Europe) are required at all times.[1]
-
Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during reaction quenching or solution transfer), a full-face shield must be worn in addition to chemical splash goggles.[3][4]
Hand Protection
To prevent skin irritation, appropriate gloves are essential.[1] Since this compound is a solid, incidental contact during weighing and solution preparation is the primary risk.
-
Glove Type: Nitrile gloves are the standard recommendation for protection against a broad range of chemicals during incidental contact.[4]
-
Best Practice: Double-gloving is recommended when handling the pure solid or concentrated solutions to provide an extra layer of protection.[3] If a glove is contaminated, remove it immediately following the proper doffing procedure, wash your hands, and don a new pair. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.[3]
Body Protection
Contamination of personal clothing can lead to prolonged skin exposure.
-
Laboratory Coat: A flame-resistant or chemical-resistant lab coat must be worn and fully buttoned.[3][4]
-
Personal Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory in the laboratory to protect all areas of the skin.[4]
Respiratory Protection
The primary engineering control for preventing respiratory irritation is the use of a chemical fume hood.[3]
-
Standard Operations: For routine handling of small quantities inside a certified chemical fume hood, a respirator is not typically required.
-
Non-Routine/Emergency Situations: If engineering controls are insufficient, or during a large spill cleanup, a NIOSH/MSHA approved air-purifying respirator with a particulate filter (conforming to EN 143) is necessary.[1] Use of a respirator requires prior medical evaluation and fit-testing.[4]
PPE Selection Matrix for Common Laboratory Tasks
For quick reference, this table outlines the minimum PPE required for various operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat (buttoned) | Required only if outside a fume hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat (buttoned) | Not required in a fume hood |
| Running a Reaction | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat (buttoned) | Not required in a fume hood |
| Small Spill Cleanup (<5g) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat (buttoned) | Air-purifying respirator may be needed |
| Large Spill Cleanup (>5g) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Apron | Mandatory air-purifying respirator |
Procedural Guidance: Donning, Doffing, and Disposal
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Experimental Protocol: PPE Donning and Doffing
Part A: Donning (Putting On) PPE This sequence prevents contamination of clean PPE.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Goggles/Face Shield: Don your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your first pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, put on the second pair over the first.
Part B: Doffing (Removing) PPE This sequence contains contaminants and protects the user.
-
Outer Gloves: If double-gloved, remove the outer, most contaminated pair. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it inward on itself, only touching the inside surface. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Face Shield/Goggles: Remove the face shield first (if used), followed by your goggles, by handling the strap. Avoid touching the front surfaces.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]
Operational Workflow for Safe Handling
The following diagram illustrates the complete workflow for safely handling this compound, from task assessment to final disposal.
Caption: PPE Selection and Use Workflow for this compound.
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in the safe handling process.
-
Contaminated PPE: Used gloves, disposable lab coats, and any absorbent material from a spill cleanup should be placed in a sealed, labeled hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions must be disposed of as hazardous chemical waste.[1] Do not pour down the drain. Follow all institutional, local, and national regulations for hazardous waste disposal.[5]
By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
